molecular formula C36H71NO3 B2731449 C18-Ceramide-d7

C18-Ceramide-d7

カタログ番号: B2731449
分子量: 573.0 g/mol
InChIキー: VODZWWMEJITOND-MUVBWDEFSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

C18-Ceramide-d7 is a useful research compound. Its molecular formula is C36H71NO3 and its molecular weight is 573.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

N-[(E,2S,3R)-16,16,17,17,18,18,18-heptadeuterio-1,3-dihydroxyoctadec-4-en-2-yl]octadecanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H71NO3/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-36(40)37-34(33-38)35(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h29,31,34-35,38-39H,3-28,30,32-33H2,1-2H3,(H,37,40)/b31-29+/t34-,35+/m0/s1/i2D3,4D2,6D2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VODZWWMEJITOND-MUVBWDEFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)CCCCCCCCCCCCCCCCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H71NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

573.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Precise Mass and Pivotal Role of C18-Ceramide-d7 in Cellular Signaling and Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of C18-Ceramide-d7 (d18:1-d7/18:0), a deuterated analog of the endogenous sphingolipid, C18-Ceramide. This document details its precise physicochemical properties, its critical involvement in fundamental cellular signaling pathways, and its application in advanced analytical methodologies. The information presented herein is intended to support researchers and professionals in the fields of drug development, molecular biology, and lipidomics in their understanding and utilization of this key research compound.

Quantitative Data Summary

This compound (d18:1-d7/18:0) is a synthetic, deuterated version of C18-Ceramide, where seven deuterium atoms are incorporated into the sphingosine backbone. This isotopic labeling makes it an invaluable internal standard for the accurate quantification of its non-labeled counterpart in biological samples using mass spectrometry.

PropertyValueReference
Exact Mass 572.587[1]
Molecular Weight 573.00[2][3]
Chemical Formula C₃₆H₆₄D₇NO₃[1][2]

The Central Role of Ceramide in Cellular Signaling

Ceramides, including C18-Ceramide, are not merely structural components of cell membranes but are also potent bioactive lipids that act as second messengers in a multitude of cellular processes.[4][5] Dysregulation of ceramide metabolism is implicated in a wide range of diseases, including cancer, diabetes, neurodegenerative disorders, and inflammatory conditions.[4] this compound is instrumental in the precise study of these pathways.

Ceramide-Mediated Apoptosis

Ceramide is a key initiator of programmed cell death, or apoptosis.[1][6] Various cellular stresses, such as exposure to chemotherapy, radiation, or inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), can trigger an increase in intracellular ceramide levels.[7][8] This accumulation of ceramide can occur through two primary pathways: the de novo synthesis pathway and the hydrolysis of sphingomyelin by sphingomyelinases.[7]

Once generated, ceramide can activate a cascade of downstream effectors to induce apoptosis. This includes the activation of protein phosphatases such as PP1 and PP2a, which can dephosphorylate and thereby modulate the activity of key signaling proteins.[2] Ceramide also plays a role in the activation of the stress-activated protein kinase (SAPK)/c-Jun N-terminal kinase (JNK) pathway, which is a critical signaling cascade in the apoptotic response.[1] Furthermore, ceramide can directly impact mitochondria, leading to the release of cytochrome c and the subsequent activation of caspases, the executioners of apoptosis.[8]

Ceramide_Apoptosis_Pathway stress Cellular Stress (e.g., TNF-α, Chemo) smase Sphingomyelinase Activation stress->smase ceramide Ceramide Accumulation smase->ceramide hydrolyzes sphingomyelin Sphingomyelin sphingomyelin->ceramide pp Protein Phosphatases (PP1, PP2a) ceramide->pp jnk SAPK/JNK Pathway ceramide->jnk mito Mitochondrial Pore Formation ceramide->mito apoptosis Apoptosis pp->apoptosis jnk->apoptosis caspases Caspase Activation mito->caspases caspases->apoptosis

Ceramide-mediated apoptosis signaling pathway.
Ceramide and Cell Cycle Arrest

In addition to inducing apoptosis, ceramide can also halt cell proliferation by inducing cell cycle arrest, primarily at the G0/G1 phase.[3][9] This function is critical in preventing the propagation of damaged cells. The mechanism of ceramide-induced cell cycle arrest involves the modulation of key cell cycle regulatory proteins. For instance, ceramide has been shown to upregulate the expression of cyclin-dependent kinase (CDK) inhibitors like p21 and p27.[10][11] These inhibitors bind to and inactivate cyclin-CDK complexes, which are essential for the progression through the cell cycle.

Ceramide_CellCycle_Pathway stimuli Antiproliferative Stimuli ceramide Ceramide Generation stimuli->ceramide p21_p27 Upregulation of p21 & p27 ceramide->p21_p27 cdk_cyclin Inhibition of Cyclin-CDK Complexes p21_p27->cdk_cyclin cell_cycle_arrest G0/G1 Cell Cycle Arrest cdk_cyclin->cell_cycle_arrest

Ceramide's role in inducing G0/G1 cell cycle arrest.
Ceramide in Inflammation

Ceramide also plays a significant role in inflammatory responses.[5][12] Pro-inflammatory cytokines, such as TNF-α and interleukins, can stimulate ceramide production.[13] This ceramide, in turn, can activate inflammatory signaling pathways, including the NF-κB and MAPK pathways, leading to the production of more inflammatory mediators.[14][15] This creates a feedback loop that can perpetuate chronic inflammation, a hallmark of many metabolic diseases.[13]

Ceramide_Inflammation_Pathway cytokines Pro-inflammatory Cytokines (e.g., TNF-α) ceramide Increased Ceramide Synthesis cytokines->ceramide nfkb_mapk Activation of NF-κB & MAPK Pathways ceramide->nfkb_mapk nfkb_mapk->cytokines production of more inflammation Amplified Inflammatory Response nfkb_mapk->inflammation

Ceramide's involvement in inflammatory signaling.

Experimental Protocols: Quantification of Ceramides using LC-MS/MS

The use of deuterated internal standards like this compound is essential for the accurate and precise quantification of endogenous ceramides in complex biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[16][17][18]

Sample Preparation: Protein Precipitation

A common and effective method for extracting ceramides from plasma or serum is protein precipitation.[19]

  • Spiking with Internal Standard: To a 10 µL plasma sample, add a known concentration of this compound (and other deuterated ceramide standards as needed).

  • Protein Precipitation: Add 100 µL of cold isopropanol to the sample.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.

  • Incubation: Incubate the samples at -20°C for 10 minutes to enhance protein precipitation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant containing the lipids to a clean vial for LC-MS/MS analysis.

Liquid Chromatography Separation

Reverse-phase chromatography is typically employed for the separation of different ceramide species.

  • Column: A C18 column (e.g., ACQUITY UPLC CSH C18, 2.1 mm x 100 mm, 1.7 µm) is commonly used.[20]

  • Mobile Phase A: A mixture of acetonitrile and water (e.g., 3:2, v/v) with 10 mM ammonium formate.[20]

  • Mobile Phase B: A mixture of isopropanol and acetonitrile (e.g., 9:1, v/v) with 10 mM ammonium formate and 0.1% formic acid.[20]

  • Flow Rate: A typical flow rate is 0.3 mL/min.[20]

  • Gradient: A gradient elution is used to separate the different ceramide species based on their hydrophobicity.

Tandem Mass Spectrometry Detection

Detection is performed using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This highly selective and sensitive technique allows for the specific detection and quantification of each ceramide species and its corresponding deuterated internal standard. The transition of the precursor ion to a specific product ion is monitored for both the endogenous ceramide and the deuterated standard.

LCMS_Workflow sample Biological Sample (e.g., Plasma) extraction Lipid Extraction (Protein Precipitation) sample->extraction Add this compound lc Liquid Chromatography (C18 Separation) extraction->lc ms Tandem Mass Spectrometry (MRM Detection) lc->ms data Data Analysis (Quantification) ms->data

A generalized workflow for LC-MS/MS analysis of ceramides.

Conclusion

This compound is an indispensable tool for researchers investigating the multifaceted roles of ceramides in health and disease. Its precise mass and isotopic purity enable accurate quantification of endogenous C18-Ceramide, facilitating a deeper understanding of its involvement in critical cellular processes such as apoptosis, cell cycle regulation, and inflammation. The methodologies outlined in this guide provide a framework for the robust analysis of ceramides, empowering scientists to unravel the complexities of sphingolipid signaling and to identify potential therapeutic targets for a host of human pathologies.

References

C18-Ceramide-d7 chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to C18-Ceramide-d7

Introduction

This compound, also known as N-stearoyl-D-erythro-sphingosine-d7, is a deuterated derivative of C18:0 ceramide, a key molecule in sphingolipid metabolism.[1] Ceramides, as a class of lipids, are not merely structural components of cell membranes but also potent bioactive signaling molecules involved in a myriad of cellular processes. These include the regulation of cell growth, differentiation, senescence, and apoptosis.[2][3] The C18:0 acyl chain length is of particular biological interest, with studies linking its dysregulation to various pathologies, including cancer, insulin resistance, and cardiovascular disease.[1][4][5]

The incorporation of seven deuterium atoms into the sphingosine backbone creates a stable, isotopically labeled internal standard.[6][7] This makes this compound an indispensable tool for researchers in lipidomics, drug development, and clinical diagnostics, enabling precise and accurate quantification of its endogenous, non-labeled counterpart in biological samples using mass spectrometry.[1][7] This guide provides a comprehensive overview of its chemical structure, properties, biological significance, and detailed experimental applications.

Chemical Structure and Properties

This compound consists of a D-erythro-sphingosine backbone N-acylated with an 18-carbon saturated fatty acid (stearic acid).[1] The "d7" designation indicates that seven hydrogen atoms on the sphingosine moiety have been replaced with deuterium.[6]

Table 1: Chemical and Physical Properties of this compound
PropertyValueSource
Systematic Name N-stearoyl-D-erythro-sphingosine (d7)
Synonyms Cer(d18:1-d7/18:0), N-Stearoyl-D-Sphingosine-d7[7]
Molecular Formula C₃₆H₆₄D₇NO₃
Formula Weight 573.00 g/mol
Exact Mass 572.587
CAS Number 1840942-14-4
Physical Form Powder / Crystalline Solid[8]
Purity >99%
Solubility Soluble in Chloroform, Chloroform:Methanol (2:1)[8]
Storage Temperature -20°C
Stability ≥ 1 year at -20°C

Biological Significance and Applications

Endogenous C18-ceramide is synthesized by ceramide synthase 1 (CerS1) and is implicated in several critical signaling pathways. Elevated levels of C18-ceramide have been shown to inhibit cell growth and induce apoptosis in certain cancer cell lines, such as glioma and head and neck squamous cell carcinoma.[4] This is achieved through mechanisms including the activation of ER stress and autophagy, and modulation of the PI3K/AKT pathway.[4]

Furthermore, ceramides are strongly linked to metabolic diseases. C18-ceramide, in particular, has been identified as a key regulator of mitochondrial fatty acid oxidation in skeletal muscle.[4] Its accumulation is associated with the development of insulin resistance by impairing insulin signaling pathways.[4][9] The ability to accurately measure specific ceramide species is therefore crucial for understanding and potentially treating these conditions.

The primary application of this compound is as an internal standard for the quantification of C18-ceramide in complex biological matrices like plasma, serum, and tissue extracts.[1][7] Its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods corrects for variability in sample preparation and instrument response, ensuring high precision and accuracy.[10][11] This methodology is vital for clinical research, where plasma levels of C18-ceramide, among others, are used as biomarkers to predict adverse outcomes in coronary artery disease.[1][5]

Experimental Protocols

Quantification of C18-Ceramide in Biological Samples via LC-MS/MS

This protocol provides a general methodology for the quantification of C18-Ceramide using this compound as an internal standard. Optimization is typically required for specific sample types and instrumentation.

1. Materials and Reagents

  • C18-Ceramide (non-labeled standard)

  • This compound (internal standard, IS)

  • Solvents: Isopropanol, Methanol, Chloroform, Water (LC-MS grade)

  • Formic Acid, Ammonium Acetate

  • Biological Sample (e.g., plasma, tissue homogenate)

2. Preparation of Standards and Samples

  • Stock Solutions: Prepare individual stock solutions of C18-Ceramide and this compound (e.g., 1 mg/mL in chloroform or a suitable organic solvent). Store at -20°C.

  • Calibration Standards: Create a series of calibration standards by serial dilution of the C18-Ceramide stock solution in a relevant solvent (e.g., isopropanol).[12] A typical concentration range might be 1-1000 ng/mL.

  • Internal Standard Spiking Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 10 ng/mL in isopropanol).[12]

  • Sample Preparation (Protein Precipitation):

    • Thaw biological samples (e.g., 50 µL of plasma) on ice.

    • Add a fixed volume of the internal standard working solution (e.g., 450 µL) to each sample, calibration standard, and quality control sample.[12]

    • Vortex vigorously for 30 seconds to mix and precipitate proteins.

    • Incubate (e.g., 30 minutes at 4°C) and then centrifuge at high speed (e.g., 9000 rpm for 10 min) to pellet the precipitate.[12]

    • Carefully transfer the supernatant to an LC vial for analysis.

3. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[5]

    • Mobile Phase A: 60:40 Water:Methanol with 10 mM ammonium acetate and 0.2% formic acid.[5]

    • Mobile Phase B: 60:40 Isopropanol:Methanol with 10 mM ammonium acetate and 0.2% formic acid.[5]

    • Flow Rate: 0.4 mL/min.[5]

    • Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the lipids.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM) or Selected Ion Monitoring (SIM).[11][12]

    • MRM Transitions: The specific precursor-to-product ion transitions for both the analyte and the internal standard must be monitored.

Table 2: Example Mass Spectrometry Parameters for C18-Ceramide Quantification
CompoundPrecursor Ion [M+H]⁺ (m/z)Product Ion (m/z)Notes
C18-Ceramide 566.9264.3The product ion corresponds to the sphingosine backbone after loss of the fatty acid and water.
This compound 574.0271.3The mass shift of +7 Da in both the precursor and product ion confirms the specific detection of the deuterated standard.

4. Data Analysis

  • Integrate the peak areas for both the C18-Ceramide and this compound MRM transitions.

  • Calculate the ratio of the analyte peak area to the internal standard peak area for each calibration standard.

  • Construct a calibration curve by plotting the peak area ratio against the known concentration of the calibration standards. Apply a linear regression fit.[12]

  • For each biological sample, calculate the peak area ratio and use the calibration curve equation to determine the concentration of endogenous C18-Ceramide.

Signaling Pathways and Experimental Workflows

Visualizing the complex interplay of these molecules and the methods to study them is crucial for comprehension.

Ceramide-Induced Insulin Resistance Pathway

Ceramides, including C18-ceramide, are known to antagonize insulin signaling. An accumulation of intracellular ceramide can lead to the dephosphorylation and inactivation of key signaling proteins like Akt (also known as Protein Kinase B or PKB), which in turn inhibits the translocation of GLUT4 glucose transporters to the cell membrane, resulting in cellular insulin resistance.[9]

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor Binds IRS1 IRS-1 Insulin_Receptor->IRS1 Phosphorylates GLUT4_Vesicle GLUT4 Vesicle GLUT4 GLUT4 Transporter GLUT4_Vesicle->GLUT4 Glucose Glucose Uptake GLUT4->Glucose Facilitates PI3K PI3K IRS1->PI3K Activates Akt Akt / PKB PI3K->Akt Activates (Phosphorylates) Akt->GLUT4_Vesicle Promotes translocation Ceramide C18-Ceramide (Accumulation) PP2A PP2A Ceramide->PP2A Activates PP2A->Akt Dephosphorylates (Inhibits)

Caption: C18-Ceramide's role in promoting insulin resistance by inhibiting the Akt signaling pathway.

LC-MS/MS Experimental Workflow

The following diagram outlines the logical flow for the quantitative analysis of ceramides using a deuterated internal standard.

G cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing arrow arrow s1 Biological Sample (e.g., Plasma, Tissue) s3 Spike Samples & Standards with this compound IS s1->s3 s2 Prepare Calibration Standards s2->s3 s4 Protein Precipitation & Centrifugation s3->s4 s5 Collect Supernatant s4->s5 a1 Inject into LC System (Reversed-Phase Separation) s5->a1 a2 Ionize (ESI+) & Detect by Tandem MS (MRM Mode) a1->a2 d1 Integrate Peak Areas (Analyte & IS) a2->d1 d2 Generate Calibration Curve (Peak Area Ratio vs. Conc.) d1->d2 d3 Calculate Analyte Concentration in Unknown Samples d2->d3

Caption: Workflow for quantitative lipidomics of C18-Ceramide using LC-MS/MS.

References

The Pivotal Role of Endogenous C18-Ceramide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

November 20, 2025

Abstract

Endogenous C18-ceramide, a key member of the sphingolipid family, has emerged as a critical bioactive lipid orchestrating a multitude of cellular processes. Unlike other ceramide species, C18-ceramide often exhibits distinct and potent biological activities, positioning it as a molecule of significant interest in both fundamental research and therapeutic development. This in-depth technical guide provides a comprehensive overview of the biological roles of endogenous C18-ceramide, with a focus on its involvement in cellular signaling, disease pathogenesis, and its potential as a therapeutic target. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of C18-ceramide's functions, supported by quantitative data, detailed experimental protocols, and visual representations of its signaling pathways.

Introduction: The Significance of C18-Ceramide

Ceramides, characterized by a sphingoid base linked to a fatty acid via an amide bond, are central molecules in sphingolipid metabolism. The length of the fatty acid chain dictates the specific biological functions of the ceramide species. C18-ceramide, containing the 18-carbon stearic acid, is primarily synthesized by ceramide synthase 1 (CerS1) and has been shown to play crucial, often opposing, roles to other ceramides, such as the pro-proliferative C16-ceramide.[1][2] Understanding the specific functions of C18-ceramide is therefore paramount for dissecting complex cellular signaling networks and for the development of targeted therapies. This guide will delve into the multifaceted roles of C18-ceramide in key cellular processes, its implications in various diseases, and provide practical information for its study in a laboratory setting.

Biological Roles of Endogenous C18-Ceramide

Endogenous C18-ceramide is a key signaling molecule involved in a diverse range of cellular processes, from programmed cell death to cellular senescence. Its functions are often context-dependent, varying with cell type, subcellular localization, and the surrounding molecular environment.

Apoptosis (Programmed Cell Death)

C18-ceramide is a potent inducer of apoptosis.[1][3] Its pro-apoptotic functions are mediated through multiple mechanisms, including the regulation of key signaling pathways and direct effects on mitochondrial integrity. In head and neck squamous cell carcinoma (HNSCC), for instance, increased levels of C18-ceramide have been shown to inhibit tumor growth by inducing apoptosis.[2][4]

One of the key mechanisms of C18-ceramide-induced apoptosis involves the activation of protein phosphatases, such as Protein Phosphatase 2A (PP2A).[5] This activation can lead to the dephosphorylation and inactivation of anti-apoptotic proteins like Bcl-2, thereby promoting the mitochondrial apoptotic pathway. Furthermore, C18-ceramide can directly interact with mitochondrial membranes, leading to the formation of channels that facilitate the release of pro-apoptotic factors like cytochrome c.

Autophagy

Autophagy is a cellular process of self-digestion, where cellular components are degraded and recycled. C18-ceramide has been identified as a critical regulator of autophagy, often inducing a form of lethal autophagy known as mitophagy, the selective degradation of mitochondria.[6][7] In human glioma cells, increased C18-ceramide levels trigger lethal autophagy, leading to cell death.[8] This process involves the direct interaction of C18-ceramide with LC3BII, a key protein in autophagosome formation, at the mitochondrial membrane.[7]

Cell Cycle Arrest and Senescence

C18-ceramide can also regulate the cell cycle, often inducing a G1 phase arrest.[5] This effect is partly mediated by the C18-ceramide-induced repression of telomerase, the enzyme responsible for maintaining telomere length and cellular immortality.[5][9] By inhibiting telomerase, C18-ceramide can contribute to cellular senescence, a state of irreversible growth arrest.

C18-Ceramide in Disease

The dysregulation of C18-ceramide metabolism is implicated in a wide range of human diseases, including cancer, neurodegenerative disorders, metabolic diseases, and cardiovascular conditions.

Cancer

In many cancers, the levels of C18-ceramide are often downregulated, which is thought to contribute to tumor growth and resistance to therapy.[2][6] For example, in head and neck squamous cell carcinoma and glioma, lower levels of C18-ceramide are associated with a more aggressive phenotype.[6][8] Conversely, increasing C18-ceramide levels, either through the overexpression of CerS1 or the administration of exogenous C18-ceramide, has been shown to inhibit cancer cell growth and induce cell death.[1][8] This makes CerS1 a potential therapeutic target for cancer treatment.

Neurodegenerative Diseases

The role of C18-ceramide in neurodegeneration is complex and appears to be context-dependent. Elevated levels of C18-ceramide have been observed in the brains of patients with Alzheimer's disease and other neurodegenerative conditions.[10] In the context of Alzheimer's disease, higher cerebrospinal fluid levels of C18-ceramide are associated with increased markers of pathology and inflammation. C18-ceramide can also downregulate the expression of telomerase, which may increase neuronal vulnerability in age-related neurodegenerative disorders.[9]

Metabolic Diseases

C18-ceramide plays a significant role in the development of insulin resistance and type 2 diabetes.[11] Increased levels of C18:0 ceramide in skeletal muscle are associated with obesity-induced insulin resistance.[12] Conversely, reducing C18-ceramide levels in skeletal muscle has been shown to improve glucose homeostasis.[12] These findings highlight the potential of targeting C18-ceramide metabolism for the treatment of metabolic disorders.

Cardiovascular Diseases

Elevated levels of circulating C18:0 ceramide have been identified as an independent risk factor for major cardiovascular events.[13] Ceramides, including C18:0, are implicated in the pathogenesis of atherosclerosis, heart failure, and myocardial infarction.[14] They can promote inflammation, oxidative stress, and apoptosis in cardiovascular tissues.[15]

Quantitative Data on C18-Ceramide Levels

The following tables summarize quantitative data on C18-ceramide levels in various biological samples, providing a reference for researchers in the field.

Tissue/Cell TypeConditionC18-Ceramide LevelReference
Human Skeletal MuscleObese, Insulin ResistantIncreased
Human Skeletal MuscleType 2 DiabetesIncreased
Human Brain (Gray Matter)Alzheimer's DiseaseIncreased
Human Cerebrospinal FluidAlzheimer's Disease ProfileElevated
Human Colorectal Cancer TissueCancer vs. NormalDecreased C18:0-Cer[16]
Human Breast Cancer TissueMalignant vs. Normal5.2-fold increase in C18:0-Cer
Human Glioma TissueGlioma vs. ControlLower[7]
Rat Skeletal MuscleHigh-Fat DietIncreased[2]
Rat Adipose Tissue (Visceral)High-Fat DietIncreased C18:0-Cer[15]

Table 1: C18-Ceramide Levels in Various Tissues and Diseases.

Cell LineTreatmentFold Change in C18-CeramideReference
U2OS (Osteosarcoma)TNF-α~5-fold increase[4]
Head and Neck Squamous Cell Carcinoma (HNSCC)Gemcitabine/DoxorubicinSignificantly increased[12]
K562 (Chronic Myeloid Leukemia)ImatinibIncreased[12]

Table 2: Changes in C18-Ceramide Levels in Cell Lines Upon Treatment.

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of C18-ceramide.

Lipid Extraction from Tissues and Cells (Modified Bligh-Dyer Method)

This protocol is a widely used method for the extraction of total lipids, including ceramides, from biological samples.[11][17][18]

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol:Water (2:0.8, v/v)

  • Chloroform

  • Glass tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator or Speed Vac

Procedure:

  • Sample Preparation:

    • For adherent cells: Wash cells with cold PBS. Add 3 ml of the Methanol:Water solution and scrape the cells into the buffer.

    • For suspension cells or tissue homogenates: Start with a sample volume of 1 ml.

  • Extraction:

    • Transfer the cell suspension or homogenate to a large glass tube.

    • Add 3.75 ml of a Chloroform:Methanol (1:2, v/v) mixture and vortex for 10-15 minutes.

    • Add 1.25 ml of Chloroform and vortex for 1 minute.

    • Add 1.25 ml of water and vortex for another minute.

  • Phase Separation:

    • Centrifuge the mixture at low speed (e.g., 1000 rpm) for 5 minutes to separate the phases. You will observe a lower organic phase (containing lipids) and an upper aqueous phase.

  • Lipid Collection:

    • Carefully collect the lower organic phase using a Pasteur pipette, avoiding the protein disk at the interface.

  • Re-extraction (Optional but Recommended for higher yield):

    • To the remaining upper phase, add another 1.25 ml of Chloroform, vortex, and centrifuge as before. Collect the lower organic phase and combine it with the first extract.

  • Washing:

    • Add 3 ml of the Methanol:Water solution to the combined organic phases, vortex, and centrifuge. This step helps to remove non-lipid contaminants.

  • Drying and Storage:

    • Aspirate the upper aqueous phase.

    • Transfer the final organic phase to a small glass tube and evaporate the solvent to dryness under a stream of nitrogen or using a Speed Vac.

    • Store the dried lipid extract under vacuum or at -80°C until analysis.

Quantification of C18-Ceramide by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of individual ceramide species.[3][4][9]

Materials:

  • LC-MS/MS system (e.g., Triple Quadrupole)

  • C18 reversed-phase column (e.g., Phenomenex Kinetex C18)

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium acetate

  • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid and 10 mM ammonium acetate

  • C17-ceramide (or other non-endogenous ceramide) as an internal standard

  • C18-ceramide standard for calibration curve

Procedure:

  • Sample Preparation:

    • Resuspend the dried lipid extract from the Bligh-Dyer extraction in a known volume of a suitable solvent (e.g., Methanol or Chloroform:Methanol 2:1).

    • Add a known amount of the internal standard (e.g., C17-ceramide) to each sample.

  • LC Separation:

    • Inject a small volume (e.g., 5-10 µL) of the sample onto the C18 column.

    • Use a gradient elution program to separate the different lipid species. A typical gradient might start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the more hydrophobic lipids like ceramides.

  • MS/MS Detection:

    • Use electrospray ionization (ESI) in the positive ion mode.

    • Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode. The precursor ion for C18-ceramide (d18:1/18:0) is m/z 566.5, and a characteristic product ion is m/z 264.4. The specific transitions for the internal standard should also be monitored.

  • Quantification:

    • Generate a standard curve by analyzing known concentrations of the C18-ceramide standard spiked with the internal standard.

    • Calculate the concentration of C18-ceramide in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Assessment of Apoptosis by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry

This is a standard flow cytometry-based assay to detect and quantify apoptosis.[4][6]

Materials:

  • Flow cytometer

  • Annexin V-FITC (or other fluorophore)

  • Propidium Iodide (PI)

  • 1X Annexin-binding buffer (10 mM HEPES, pH 7.4; 140 mM NaCl; 2.5 mM CaCl2)

  • Untreated (negative control) and positive control cells (e.g., treated with a known apoptosis inducer)

Procedure:

  • Cell Treatment:

    • Treat cells with C18-ceramide (or the experimental condition of interest) for the desired time. Include untreated and positive controls.

  • Cell Harvesting:

    • Collect both adherent and floating cells. Centrifuge at a low speed to pellet the cells.

  • Staining:

    • Wash the cells once with cold PBS.

    • Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.

    • Add 5 µL of Annexin V-FITC and 1 µL of PI solution to 100 µL of the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Annexin-binding buffer to each tube.

    • Analyze the samples on a flow cytometer.

    • Interpretation:

      • Annexin V-negative, PI-negative: Live cells

      • Annexin V-positive, PI-negative: Early apoptotic cells

      • Annexin V-positive, PI-positive: Late apoptotic or necrotic cells

      • Annexin V-negative, PI-positive: Necrotic cells

Analysis of Autophagy by LC3-II Western Blotting and mCherry-GFP-LC3 Fluorescence Microscopy

5.4.1. LC3-II Western Blotting

This method detects the conversion of LC3-I to LC3-II, a hallmark of autophagosome formation.[1]

Materials:

  • SDS-PAGE and Western blotting equipment

  • Primary antibody against LC3

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescence detection reagents

  • Lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine) - for autophagy flux assessment

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with C18-ceramide. For autophagy flux analysis, include a condition where cells are co-treated with a lysosomal inhibitor for the last few hours of the experiment.

    • Lyse the cells in RIPA buffer or a similar lysis buffer containing protease inhibitors.

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE (a high percentage gel, e.g., 15%, is recommended for better separation of LC3-I and LC3-II).

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with the primary anti-LC3 antibody, followed by the HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the bands using a chemiluminescence imager.

    • Interpretation: An increase in the LC3-II band (the lower band) relative to a loading control (e.g., GAPDH or β-actin) indicates an increase in autophagosome number. An even greater accumulation of LC3-II in the presence of a lysosomal inhibitor indicates an active autophagic flux.

5.4.2. mCherry-GFP-LC3 Fluorescence Microscopy

This reporter system allows for the visualization and quantification of autophagic flux.[2]

Materials:

  • Cells stably or transiently expressing the mCherry-GFP-LC3 tandem construct

  • Fluorescence microscope

Procedure:

  • Cell Treatment:

    • Treat the mCherry-GFP-LC3 expressing cells with C18-ceramide.

  • Imaging:

    • Image the cells using a fluorescence microscope with appropriate filters for GFP (green) and mCherry (red).

  • Analysis:

    • Interpretation:

      • Yellow puncta (co-localization of GFP and mCherry): Autophagosomes (neutral pH)

      • Red-only puncta (mCherry signal without GFP): Autolysosomes (acidic pH, GFP is quenched)

    • An increase in both yellow and red puncta indicates an induction of autophagy. An increase in the ratio of red to yellow puncta signifies an active autophagic flux (i.e., fusion of autophagosomes with lysosomes).

Signaling Pathways and Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways involving C18-ceramide.

C18_Ceramide_Apoptosis Stress Cellular Stress (e.g., DNA damage, ROS) CerS1 Ceramide Synthase 1 (CerS1) Stress->CerS1 activates C18_Ceramide C18-Ceramide CerS1->C18_Ceramide synthesizes PP2A Protein Phosphatase 2A (PP2A) C18_Ceramide->PP2A activates Mitochondrion Mitochondrion C18_Ceramide->Mitochondrion forms channels Bcl2 Bcl-2 PP2A->Bcl2 dephosphorylates (inactivates) Bcl2->Mitochondrion inhibits release of cytochrome c Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes C18_Ceramide_Autophagy Stimulus Autophagic Stimulus CerS1 Ceramide Synthase 1 (CerS1) Stimulus->CerS1 activates C18_Ceramide C18-Ceramide CerS1->C18_Ceramide synthesizes Mitochondrion Mitochondrion C18_Ceramide->Mitochondrion localizes to LC3BII LC3B-II Mitochondrion->LC3BII recruits via direct interaction with C18-Cer Autophagosome Autophagosome LC3BII->Autophagosome incorporates into Autophagosome->Mitochondrion engulfs Lysosome Lysosome Autophagosome->Lysosome fuses with Autolysosome Autolysosome Lysosome->Autolysosome forms Mitophagy Lethal Mitophagy Autolysosome->Mitophagy leads to Experimental_Workflow_Ceramide_Quantification Sample Biological Sample (Tissue or Cells) Extraction Lipid Extraction (Bligh-Dyer) Sample->Extraction Dry Dry Down (Nitrogen Stream) Extraction->Dry Reconstitute Reconstitute in LC-MS Solvent Dry->Reconstitute LCMS LC-MS/MS Analysis (MRM Mode) Reconstitute->LCMS Quantification Quantification (Standard Curve) LCMS->Quantification Result C18-Ceramide Concentration Quantification->Result

References

C18-Ceramide: A Key Regulator of Apoptosis and Cell Growth Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

C18-ceramide, a member of the sphingolipid family, has emerged as a critical bioactive lipid involved in the regulation of fundamental cellular processes, including apoptosis and cell growth inhibition. Unlike some other ceramide species that can have pro-survival roles, C18-ceramide, primarily synthesized by ceramide synthase 1 (CerS1), is predominantly considered a tumor suppressor lipid.[1][2] Its levels are often downregulated in various cancers, and restoration of its physiological concentrations can effectively inhibit cancer cell proliferation and induce cell death.[3][4] This technical guide provides a comprehensive overview of the functions of C18-ceramide in apoptosis and cell growth inhibition, focusing on its signaling pathways, experimental methodologies for its study, and quantitative data from key research findings.

C18-Ceramide Metabolism and Generation

Ceramides are synthesized through three major pathways: the de novo pathway, the sphingomyelin hydrolysis pathway, and the salvage pathway. The de novo synthesis of C18-ceramide is initiated in the endoplasmic reticulum and is specifically catalyzed by CerS1, which utilizes stearoyl-CoA as its substrate.[5] Various cellular stresses, including treatment with chemotherapeutic agents like gemcitabine and doxorubicin, can upregulate CerS1 expression and lead to increased C18-ceramide levels.[2]

The Role of C18-Ceramide in Apoptosis

C18-ceramide is a potent inducer of apoptosis through multiple interconnected signaling pathways. Its primary mechanisms of action involve the activation of protein phosphatases, lysosomal proteases, and direct effects on mitochondria.

Activation of Protein Phosphatase 2A (PP2A)

A key mechanism by which C18-ceramide exerts its pro-apoptotic effects is through the activation of Protein Phosphatase 2A (PP2A), a major serine/threonine phosphatase that acts as a tumor suppressor.[6] C18-ceramide has been shown to bind to the endogenous PP2A inhibitor, SET (also known as I2PP2A), with high affinity.[7][8] This binding disrupts the inhibitory interaction between SET and PP2A, leading to the activation of PP2A.[8][9]

Activated PP2A can then dephosphorylate and regulate the activity of several key proteins involved in apoptosis, including:

  • Bcl-2: Dephosphorylation of the anti-apoptotic protein Bcl-2 by PP2A can inactivate it, thereby promoting apoptosis.[10]

  • c-Myc: PP2A activation leads to the dephosphorylation of the oncoprotein c-Myc at serine 62, targeting it for proteasomal degradation.[8][9]

Activation of Cathepsin D

C18-ceramide can also initiate a lysosomal-mediated apoptotic pathway through the activation of Cathepsin D, an aspartic protease.[11][12] Ceramide can directly bind to and promote the autocatalytic activation of pro-Cathepsin D within the lysosome.[11] Activated Cathepsin D can then cleave Bid, a pro-apoptotic Bcl-2 family member, to its truncated form, tBid. tBid translocates to the mitochondria and induces mitochondrial outer membrane permeabilization (MOMP).[13]

Mitochondrial-Mediated Apoptosis

Mitochondria are central to C18-ceramide-induced apoptosis. C18-ceramide can accumulate in the mitochondrial outer membrane and induce MOMP through several mechanisms:[2][14]

  • Direct Channel Formation: Ceramides can self-assemble to form channels in the mitochondrial outer membrane, allowing for the release of pro-apoptotic factors like cytochrome c.[2]

  • Interaction with Bcl-2 Family Proteins: C18-ceramide can promote the activation and mitochondrial translocation of pro-apoptotic Bcl-2 family proteins such as Bax and Bak.[15]

The release of cytochrome c from the mitochondria into the cytosol leads to the formation of the apoptosome and the subsequent activation of the caspase cascade, including the executioner caspase-3, ultimately leading to the dismantling of the cell.[3][5]

C18_Ceramide_Apoptosis_Pathway C18_Cer C18-Ceramide PP2A_Inhibitor SET (I2PP2A) C18_Cer->PP2A_Inhibitor binds & inhibits PP2A PP2A Pro_CathepsinD Pro-Cathepsin D C18_Cer->Pro_CathepsinD binds & activates Mitochondrion Mitochondrion C18_Cer->Mitochondrion accumulates in outer membrane PP2A_Inhibitor->PP2A inhibits Bcl2 Bcl-2 PP2A->Bcl2 dephosphorylates cMyc c-Myc PP2A->cMyc dephosphorylates (S62) MOMP MOMP Bcl2->MOMP inhibits Proteasome Proteasomal Degradation cMyc->Proteasome targets for CathepsinD Cathepsin D Pro_CathepsinD->CathepsinD autocatalysis Bid Bid CathepsinD->Bid cleaves tBid tBid Bid->tBid tBid->Mitochondrion translocates to Mitochondrion->MOMP Cytochrome_c Cytochrome c MOMP->Cytochrome_c release Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

C18-Ceramide Induced Apoptotic Signaling Pathways

C18-Ceramide and Cell Growth Inhibition

In addition to inducing apoptosis, C18-ceramide is a potent inhibitor of cell growth and proliferation. This is often observed at concentrations that may not be sufficient to trigger widespread apoptosis. The anti-proliferative effects of C18-ceramide are mediated by its ability to induce cell cycle arrest.

The activation of PP2A by C18-ceramide also plays a role in its anti-proliferative effects. As mentioned, PP2A-mediated dephosphorylation of c-Myc leads to its degradation, and c-Myc is a critical transcription factor for cell cycle progression and proliferation.[9]

Quantitative Data on C18-Ceramide's Effects

The following tables summarize quantitative data on the effects of C18-ceramide on cell growth inhibition and apoptosis in various cancer cell lines.

Table 1: IC50 Values for C18-Ceramide in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Exposure Time (h)Assay
MDA-MB-231Breast Cancer62.6448MTT
MCF-7Breast Cancer49.5448MTT
MCF-7TN-RBreast Cancer (Tamoxifen-Resistant)47.6348MTT
U251Glioblastoma~2048Cell Death Assay
A172Glioblastoma~2048Cell Death Assay

Data compiled from multiple sources.[4][16]

Table 2: C18-Ceramide-Induced Apoptosis in Cancer Cell Lines

Cell LineCancer TypeC18-Ceramide Conc. (µM)Apoptosis (%)Exposure Time (h)
HT-29Colon Carcinoma5064.112
HT-29Colon Carcinoma5081.324
BCBL-1Primary Effusion Lymphoma40~3524

Data compiled from multiple sources.[6][15]

Experimental Protocols

Quantification of C18-Ceramide by LC-MS/MS

This protocol describes a general workflow for the extraction and quantification of C18-ceramide from cultured cells using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

LCMS_Workflow Start Cell Culture (e.g., 1x10^6 cells) Harvest Harvest Cells (Scraping/Trypsinization) Start->Harvest Lipid_Extraction Lipid Extraction (e.g., Bligh-Dyer method with internal standard) Harvest->Lipid_Extraction Dry_Extract Dry Lipid Extract (under nitrogen stream) Lipid_Extraction->Dry_Extract Reconstitute Reconstitute in Mobile Phase Dry_Extract->Reconstitute LC_Separation LC Separation (Reversed-phase C18 column) Reconstitute->LC_Separation MS_Analysis Tandem Mass Spectrometry (MRM mode) LC_Separation->MS_Analysis Data_Analysis Data Analysis (Quantification against standard curve) MS_Analysis->Data_Analysis End C18-Ceramide Concentration Data_Analysis->End

Workflow for C18-Ceramide Quantification by LC-MS/MS

Methodology:

  • Cell Culture and Treatment: Plate cells at a desired density and treat with experimental compounds as required.

  • Cell Harvesting: Harvest approximately 1-5 x 10^6 cells by scraping or trypsinization. Wash the cell pellet with ice-cold PBS.

  • Lipid Extraction: Resuspend the cell pellet in a methanol:chloroform:water (2:1:0.8, v/v/v) solvent mixture containing an appropriate internal standard (e.g., C17-ceramide). Vortex vigorously and incubate on ice.

  • Phase Separation: Add chloroform and water to induce phase separation. Centrifuge to separate the aqueous and organic layers.

  • Extract Collection: Carefully collect the lower organic phase containing the lipids.

  • Drying and Reconstitution: Dry the lipid extract under a stream of nitrogen gas. Reconstitute the dried lipids in a suitable mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Inject the sample onto a reversed-phase C18 column. Separate the lipids using a gradient of appropriate solvents. Detect and quantify C18-ceramide using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, monitoring for the specific precursor-to-product ion transition for C18-ceramide.

  • Quantification: Determine the concentration of C18-ceramide by comparing its peak area to that of the internal standard and a standard curve generated with known amounts of C18-ceramide.

Cell Growth Inhibition Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of C18-ceramide for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of C18-ceramide that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V Staining)

Annexin V staining followed by flow cytometry is a standard method for detecting apoptosis. Annexin V is a protein that has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in early apoptotic cells.

AnnexinV_Workflow Start Cell Culture and Treatment with C18-Ceramide Harvest Harvest Cells (including supernatant) Start->Harvest Wash Wash Cells with Cold PBS Harvest->Wash Resuspend Resuspend in Annexin V Binding Buffer Wash->Resuspend Stain Add FITC-Annexin V and Propidium Iodide (PI) Resuspend->Stain Incubate Incubate in the Dark (15 min at room temp) Stain->Incubate Flow_Cytometry Analyze by Flow Cytometry Incubate->Flow_Cytometry End Quantify Apoptotic (Annexin V+/PI-) and Necrotic (Annexin V+/PI+) Cells Flow_Cytometry->End

Workflow for Apoptosis Detection by Annexin V Staining

Methodology:

  • Cell Treatment: Treat cells with C18-ceramide for the desired time.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and a viability dye such as Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Conclusion

C18-ceramide is a critical sphingolipid that plays a well-defined role as a tumor suppressor by inducing apoptosis and inhibiting cell growth in a variety of cancer cells. Its ability to activate key signaling nodes such as PP2A and Cathepsin D, as well as its direct impact on mitochondrial integrity, makes it a compelling target for cancer therapy. The detailed experimental protocols and quantitative data provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further elucidate the therapeutic potential of modulating C18-ceramide levels in cancer. Future research will likely focus on the development of novel strategies to selectively increase C18-ceramide in tumor tissues to enhance the efficacy of existing and novel anti-cancer treatments.

References

The Linchpin of Precision: A Technical Guide to Deuterated Internal Standards in LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative analysis by liquid chromatography-mass spectrometry (LC-MS), particularly within the complex biological matrices inherent to drug development and clinical research, the pursuit of unerring accuracy and precision is paramount. The use of an internal standard is a foundational strategy to mitigate the variability that can arise during sample preparation and analysis. Among the available options, deuterated internal standards, a class of stable isotope-labeled internal standards (SIL-IS), have unequivocally emerged as the gold standard. This technical guide provides an in-depth exploration of the core principles, practical applications, and critical considerations for leveraging deuterated internal standards to achieve robust and reliable quantitative data.

The Fundamental Principle: Isotope Dilution for Unwavering Accuracy

The power of a deuterated internal standard lies in its near-identical physicochemical properties to the analyte of interest.[1] By introducing a known and fixed concentration of the deuterated standard into a sample at the earliest possible stage of the workflow, it acts as a chemical doppelgänger to the target analyte.[2][3] This standard is subject to the same procedural variations as the analyte, including loss during extraction, derivatization inconsistencies, and, most critically, fluctuations in ionization efficiency within the mass spectrometer's ion source.[4][5]

Because the deuterated internal standard and the analyte behave in an almost identical fashion during chromatographic separation and ionization, the ratio of their respective signals remains constant, even if the absolute signal intensities of both compounds fluctuate.[6] This normalization of the analyte's response to that of the internal standard is the cornerstone of isotope dilution mass spectrometry (IDMS) and leads to a significant enhancement in the accuracy and precision of quantification.[2]

Superiority Over Structural Analogs: A Quantitative Comparison

While structural analog internal standards—molecules with similar but not identical chemical structures to the analyte—can be employed, they often fall short in their ability to perfectly mimic the analyte's behavior, particularly in compensating for matrix effects.[7] The subtle structural differences can lead to variations in extraction recovery, chromatographic retention time, and ionization efficiency.[8]

Experimental data consistently underscores the superior performance of deuterated internal standards. In a comparative study for the quantification of the tubulin inhibitor D-24851, the use of a deuterated internal standard resulted in markedly better accuracy and precision compared to a structural analog.[7] Similarly, in the therapeutic drug monitoring of the immunosuppressant sirolimus, a deuterated internal standard yielded lower inter-patient assay imprecision (CV%) than a structural analog.[7]

ParameterDeuterated Internal StandardStructural Analog Internal StandardRationale for Superiority
Accuracy (% Bias) Typically within ±5%Can exceed ±15%Co-elution and identical ionization behavior ensure more effective compensation for matrix effects.[7][9]
Precision (%RSD/CV) Often < 5%Can be > 15%The consistent analyte/IS ratio minimizes the impact of variability in sample preparation and instrument response.[9]
Matrix Effect Compensation HighVariable and often incompleteNear-identical physicochemical properties ensure both compounds are affected by ion suppression or enhancement to the same degree.[6]
Extraction Recovery Tracks analyte recovery closelyMay differ from analyte recoverySimilar solubility and partitioning coefficients lead to more consistent co-extraction.[10]

Experimental Protocols: A Practical Guide

The successful implementation of deuterated internal standards requires meticulous and well-defined experimental protocols. Below are detailed methodologies for common sample preparation techniques and LC-MS/MS analysis.

Sample Preparation: Protein Precipitation (for Plasma/Serum Samples)

This method is widely used for its simplicity and speed in removing the bulk of proteins from biological fluid samples.

  • Sample Aliquoting : In a clean microcentrifuge tube, pipette 100 µL of the plasma sample, calibration standard, or quality control (QC) sample.

  • Internal Standard Spiking : Add 25 µL of the deuterated internal standard working solution (at a known, fixed concentration) to each tube. Vortex briefly to mix.

  • Protein Precipitation : Add 300 µL of cold acetonitrile (containing 1% formic acid to aid in protein denaturation and improve chromatographic peak shape) to each tube.[6]

  • Mixing : Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation : Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[6]

  • Supernatant Transfer : Carefully transfer the clear supernatant to a new vial or a 96-well plate for LC-MS/MS analysis.

Sample Preparation: Liquid-Liquid Extraction (LLE)

LLE is employed to isolate the analyte of interest from the sample matrix based on its differential solubility in two immiscible liquids.

  • Sample and IS Addition : To 1.0 mL of the biological sample (e.g., serum) in a glass tube, add a precise volume of the deuterated internal standard spiking solution.[2]

  • Extraction : Add 5.0 mL of an appropriate organic solvent mixture (e.g., hexane:ethyl acetate, 90:10, v/v).[2]

  • Mixing : Vortex the mixture vigorously for 1 minute to facilitate the transfer of the analyte and internal standard into the organic phase.

  • Phase Separation : Centrifuge at 4000 rpm for 10 minutes to achieve a clear separation of the aqueous and organic layers.[2]

  • Evaporation : Carefully transfer the upper organic layer to a clean tube and evaporate it to dryness under a gentle stream of nitrogen at 40°C.[2]

  • Reconstitution : Reconstitute the dried residue in a specific volume (e.g., 150 µL) of the initial mobile phase.[2]

  • Analysis : Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.

LC-MS/MS Instrument Parameters

The following are typical starting parameters for an LC-MS/MS method. These will require optimization for specific analytes.

  • UPLC System : Waters ACQUITY UPLC or equivalent.

  • Column : ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm.[11]

  • Mobile Phase A : 0.1% formic acid in water.[11]

  • Mobile Phase B : 0.1% formic acid in acetonitrile.[11]

  • Flow Rate : 0.4 mL/min.

  • Gradient : A typical gradient would start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, and then return to the initial conditions to re-equilibrate the column.

  • Injection Volume : 5-10 µL.

  • Mass Spectrometer : A triple quadrupole mass spectrometer (e.g., Sciex, Agilent, Waters) is commonly used.

  • Ionization Mode : Electrospray Ionization (ESI), positive or negative ion mode, depending on the analyte's chemical properties.

  • Data Acquisition : Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard must be optimized.

Visualizing the Workflow and Core Concepts

The following diagrams, rendered using the DOT language, illustrate the key workflows and logical relationships in the application of deuterated internal standards.

LC_MS_Workflow LC-MS Bioanalytical Workflow with Deuterated Internal Standard cluster_SamplePrep Sample Preparation cluster_LCMS LC-MS/MS Analysis cluster_Data Data Processing Sample Biological Sample (Analyte) Spike Spike with Deuterated Internal Standard (IS) Sample->Spike Extraction Extraction (e.g., Protein Precipitation, LLE) Spike->Extraction EvapRecon Evaporation & Reconstitution Extraction->EvapRecon Injection Injection EvapRecon->Injection LC_Separation Chromatographic Separation Injection->LC_Separation Ionization Ionization (ESI) LC_Separation->Ionization MS_Detection MS/MS Detection (MRM) Ionization->MS_Detection Peak_Integration Peak Integration (Analyte & IS) MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte / IS) Peak_Integration->Ratio_Calculation Quantification Quantification via Calibration Curve Ratio_Calculation->Quantification Matrix_Effect_Compensation Compensation for Matrix Effects cluster_Process During Ionization cluster_Result Observed Signal Analyte Analyte Analyte_Signal Analyte Signal is Reduced Analyte->Analyte_Signal Deuterated_IS Deuterated IS IS_Signal IS Signal is Reduced Proportionally Deuterated_IS->IS_Signal Matrix Co-eluting Matrix Components Suppression Ion Suppression (or Enhancement) Matrix->Suppression Suppression->Analyte Suppression->Deuterated_IS Ratio Ratio (Analyte/IS) Remains Constant Analyte_Signal->Ratio IS_Signal->Ratio Isotope_Effect_Logic Consideration of the Isotope Effect Start Analyte and Deuterated IS Injected onto LC Column Isotope_Effect Kinetic Isotope Effect? (C-D bond is stronger than C-H) Start->Isotope_Effect CoElution Perfect Co-elution Isotope_Effect->CoElution No Separation Slight Chromatographic Separation Isotope_Effect->Separation Yes Ideal_Compensation Ideal Compensation for Matrix Effects CoElution->Ideal_Compensation Potential_Issue Potential for Differential Matrix Effects Separation->Potential_Issue Validation Must be evaluated during method validation Potential_Issue->Validation

References

The Gold Standard: Why Stable Isotope-Labeled Internal Standards are Essential in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide for researchers, scientists, and drug development professionals on the critical role of stable isotope-labeled internal standards in achieving accurate and reliable quantitative mass spectrometry data.

In the realm of quantitative analysis, particularly within the demanding fields of pharmaceutical development, clinical diagnostics, and environmental monitoring, mass spectrometry (MS) stands out for its sensitivity and specificity. However, the accuracy and reliability of quantitative MS can be significantly compromised by several factors, including variability in sample preparation, instrumental drift, and matrix effects. The most robust and widely accepted solution to mitigate these challenges is the use of a stable isotope-labeled internal standard (SIL-IS). This guide delves into the core principles of why a SIL-IS is the gold standard for quantitative mass spectrometry, supported by comparative data, a detailed experimental protocol, and visual workflows.

The Core Principle: Mitigating Variability and Conquering the Matrix Effect

The fundamental reason for using an internal standard is to correct for variations that can occur during the analytical process.[1] An ideal internal standard behaves identically to the analyte of interest throughout sample preparation and analysis. By adding a known amount of the internal standard to every sample, a ratio of the analyte signal to the internal standard signal is used for quantification, rather than the absolute signal of the analyte.[1] This ratiometric approach effectively normalizes for inconsistencies.

While structural analogues can be used as internal standards, they are not chemically identical to the analyte and may exhibit different behaviors during extraction, chromatography, and ionization.[2] Stable isotope-labeled internal standards, on the other hand, are the analyte molecules themselves, but with one or more atoms replaced by a heavier stable isotope (e.g., ²H (D), ¹³C, or ¹⁵N).[3] This subtle mass difference allows the mass spectrometer to distinguish between the analyte and the SIL-IS, while their physicochemical properties remain virtually identical.[4]

This near-identical nature is paramount for correcting the most pervasive issue in LC-MS/MS: the matrix effect . The matrix effect is the suppression or enhancement of the analyte's ionization efficiency due to co-eluting compounds from the sample matrix (e.g., plasma, urine, tissue extracts). Because the SIL-IS co-elutes with the analyte and has the same ionization properties, it experiences the same degree of ion suppression or enhancement. Consequently, the ratio of the analyte to the SIL-IS remains constant, leading to accurate quantification even in complex and variable matrices.[5]

The Proof in Numbers: Quantitative Data Comparison

The impact of using a stable isotope-labeled internal standard is most evident in the significant improvement of key analytical parameters such as accuracy, precision, and linearity. The following tables summarize quantitative data from studies comparing analyses with and without SIL-IS.

ParameterWithout Internal StandardWith Stable Isotope-Labeled Internal Standard (SIL-IS)Improvement
Linearity (R²) 0.6790.999 Significant improvement in the correlation coefficient, indicating a much better fit of the calibration curve.
Accuracy Can be highly variable and erroneous due to uncorrected matrix effects and recovery inconsistencies.Typically within 100 ± 10% of the true value, even with inter-individual sample variability.[6]Drastic improvement in the closeness of the measured value to the true value.
Precision (%RSD) Can be high and unacceptable for regulated bioanalysis.Generally < 11% , and often much lower, demonstrating high reproducibility.[6]Substantial improvement in the reproducibility of measurements.
Lower Limit of Quantification (LLOQ) May be artificially elevated due to poor signal-to-noise and variability.A study on lapatinib in plasma achieved an LLOQ of 5 ng/ml with a signal-to-noise ratio > 100.[6]Enables the reliable quantification of low-concentration analytes.

Table 2: Impact of SIL-IS on Analyte Recovery in Different Plasma Samples [6]

Sample TypeAnalyte Recovery without SIL-IS CorrectionAnalyte Recovery with SIL-IS CorrectionNote
Pooled Human PlasmaAcceptable and consistentN/A (used for calibration)Pooled plasma masks individual variability.
Individual Healthy Donor Plasma (n=6)29% - 70% (up to 2.4-fold variability)Corrected to be accurate and preciseSIL-IS compensates for significant inter-individual differences in recovery.
Individual Cancer Patient Plasma (n=6)16% - 56% (up to 3.5-fold variability)Corrected to be accurate and preciseDemonstrates the critical need for SIL-IS in clinical samples where matrix composition can vary widely.

Experimental Protocol: Quantitative Analysis of a Small Molecule in Plasma using LC-MS/MS with a SIL-IS

This section provides a detailed methodology for a typical quantitative bioanalytical workflow.

1. Materials and Reagents

  • Analyte of interest

  • Stable isotope-labeled internal standard (SIL-IS)

  • Control human plasma

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Solid-phase extraction (SPE) cartridges

  • Microcentrifuge tubes

  • Autosampler vials

2. Preparation of Stock and Working Solutions

  • Prepare a 1 mg/mL stock solution of the analyte in methanol.

  • Prepare a 1 mg/mL stock solution of the SIL-IS in methanol.

  • From the analyte stock solution, prepare a series of working solutions for the calibration curve and quality control (QC) samples by serial dilution in 50:50 methanol:water.

  • Prepare a working solution of the SIL-IS at a fixed concentration (e.g., 100 ng/mL) in 50:50 methanol:water. This will be the spiking solution.

3. Sample Preparation (Protein Precipitation and SPE)

  • To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 20 µL of the SIL-IS working solution. Vortex for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate proteins. Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube.

  • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the supernatant onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analyte and SIL-IS with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting conditions (e.g., 95% water, 5% acetonitrile, 0.1% formic acid).

  • Transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Gradient: A typical gradient would start at 5% B, ramp to 95% B over a few minutes, hold, and then return to initial conditions to re-equilibrate.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative depending on the analyte.

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for both the analyte and the SIL-IS.

5. Data Analysis

  • Integrate the peak areas for the analyte and SIL-IS MRM transitions.

  • Calculate the peak area ratio of the analyte to the SIL-IS for each sample.

  • Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

  • Perform a linear regression analysis on the calibration curve. The R² value should be ≥ 0.99.

  • Determine the concentration of the analyte in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Workflow and Core Concepts

The following diagrams, created using the DOT language, illustrate the key processes and logical relationships in a quantitative mass spectrometry workflow utilizing a stable isotope-labeled internal standard.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with SIL-IS Sample->Spike Extract Extraction (e.g., Protein Precipitation, SPE) Spike->Extract Reconstitute Reconstitution Extract->Reconstitute LC LC Separation Reconstitute->LC MS MS/MS Detection (MRM) LC->MS Integrate Peak Integration MS->Integrate Ratio Calculate Analyte/SIL-IS Ratio Integrate->Ratio Calibrate Calibration Curve Ratio->Calibrate Quantify Quantification Calibrate->Quantify

Caption: A typical experimental workflow for quantitative mass spectrometry using a SIL-IS.

Matrix_Effect_Compensation cluster_no_is Without Internal Standard cluster_with_is With Stable Isotope-Labeled Internal Standard Analyte_Signal Analyte Signal Matrix_Effect Matrix Effect (Ion Suppression) Analyte_Signal->Matrix_Effect Observed_Signal_No_IS Inaccurate Observed Signal Matrix_Effect->Observed_Signal_No_IS Analyte_IS_Signal Analyte + SIL-IS Signal Matrix_Effect_IS Matrix Effect (Ion Suppression) Analyte_IS_Signal->Matrix_Effect_IS Observed_Signal_IS Suppressed but Proportional Signal Matrix_Effect_IS->Observed_Signal_IS Ratio Ratio (Analyte/SIL-IS) Remains Constant Observed_Signal_IS->Ratio Accurate_Quant Accurate Quantification Ratio->Accurate_Quant

Caption: How a SIL-IS compensates for matrix effects to ensure accurate quantification.

Isotope_Dilution_Mass_Spectrometry Sample Unknown Sample Contains unknown amount of analyte (light isotope) Mixture Sample + SIL-IS Mixture Homogenized mixture with a new, fixed isotope ratio Sample->Mixture Spike Known Amount of SIL-IS Contains known amount of analyte (heavy isotope) Spike->Mixture MS_Analysis Mass Spectrometry Analysis Measures the ratio of light to heavy isotope Mixture->MS_Analysis Calculation Calculation Original analyte concentration is calculated from the measured isotope ratio MS_Analysis->Calculation

References

A Technical Guide to C18-Ceramide-d7: Properties, Suppliers, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of C18-Ceramide-d7, a deuterated derivative of C18 ceramide (N-stearoyl-D-erythro-sphingosine). This stable isotope-labeled internal standard is a critical tool for the accurate quantification of C18 ceramide in various biological samples through mass spectrometry-based lipidomics. This document outlines its chemical properties, lists prominent suppliers, details its role in ceramide signaling pathways, and provides exemplary experimental protocols for its use.

Chemical and Physical Properties

This compound is a synthetic ceramide where seven hydrogen atoms on the N-stearoyl acyl chain have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry, as it is chemically identical to the endogenous C18 ceramide but has a distinct mass, allowing for precise quantification.

PropertyValueReference
CAS Number 1840942-14-4[1][2]
Synonyms N-stearoyl-D-erythro-sphingosine (d7), Cer-d7 (d18:1-d7/18:0)[1][2]
Molecular Formula C₃₆H₆₄D₇NO₃[1]
Molecular Weight 573.00 g/mol [1]
Purity >99%
Storage Temperature -20°C
Stability 1 year

Commercial Suppliers

Several reputable suppliers offer this compound for research purposes. The following table summarizes key suppliers and their respective product information.

SupplierProduct NameCatalog Number
Avanti Polar Lipids C18 Ceramide-d7 (d18:1-d7/18:0)860677
Cayman Chemical C18 Ceramide-d7 (d18:1-d7/18:0)24456
Sigma-Aldrich (Merck) C18 Ceramide-d7 (d18:1-d7/18:0) powder860677P
CD Biosynsis C18 Ceramide-d7 (d18:1-d7/18:0)

Ceramide Signaling Pathways

Ceramides are central bioactive lipids involved in a multitude of cellular processes, including apoptosis, cell cycle arrest, and senescence.[3][4] C18 ceramide, in particular, has been implicated in the regulation of cell growth. The generation of ceramide can occur through three primary pathways: de novo synthesis, the breakdown of sphingomyelin by sphingomyelinases, and the salvage pathway.[3][5]

The diagram below illustrates the main pathways of ceramide metabolism.

Ceramide_Metabolism cluster_de_novo De Novo Synthesis (ER) cluster_sphingomyelin Sphingomyelin Hydrolysis cluster_salvage Salvage Pathway Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketosphinganine 3-Ketosphinganine Serine + Palmitoyl-CoA->3-Ketosphinganine SPT Dihydrosphingosine Dihydrosphingosine 3-Ketosphinganine->Dihydrosphingosine Dihydroceramide Dihydroceramide Dihydrosphingosine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DEGS1 Sphingosine-1-Phosphate Sphingosine-1-Phosphate Ceramide->Sphingosine-1-Phosphate Ceramidase, SK Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide GCS Ceramide-1-Phosphate Ceramide-1-Phosphate Ceramide->Ceramide-1-Phosphate CK Sphingomyelin Sphingomyelin Sphingomyelin->Ceramide SMase Complex Sphingolipids Complex Sphingolipids Sphingosine Sphingosine Complex Sphingolipids->Sphingosine Sphingosine->Ceramide CerS De Novo Synthesis (ER) De Novo Synthesis (ER) Sphingomyelin Hydrolysis Sphingomyelin Hydrolysis Salvage Pathway Salvage Pathway

Caption: Overview of Ceramide Metabolism Pathways.

Once generated, ceramide can exert its downstream effects by activating various protein kinases and phosphatases, such as protein phosphatase 1 (PP1) and 2A (PP2A), and stress-activated protein kinases like JNK.[3][6]

The following diagram depicts a simplified ceramide-mediated apoptosis signaling pathway.

Ceramide_Apoptosis_Signaling Stress_Stimuli Stress Stimuli (e.g., TNF-α, Chemotherapy) SMase Sphingomyelinase (SMase) Stress_Stimuli->SMase Ceramide Ceramide SMase->Ceramide PP2A Protein Phosphatase 2A (PP2A) Ceramide->PP2A JNK JNK Pathway Ceramide->JNK Akt Akt (pro-survival) PP2A->Akt inhibition Bad Bad (pro-apoptotic) Akt->Bad inhibition Caspases Caspase Activation Bad->Caspases JNK->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Simplified Ceramide-Mediated Apoptosis Signaling Pathway.

Experimental Protocols

This compound is primarily used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) based lipidomics to quantify endogenous C18 ceramide levels in biological samples such as plasma, cells, and tissues.[1][7]

General Lipidomics Workflow

A typical lipidomics workflow involves several key steps from sample preparation to data analysis.[8][9]

Lipidomics_Workflow Sample_Collection Sample Collection (Tissue, Plasma, Cells) Spiking Spike with This compound Internal Standard Sample_Collection->Spiking Lipid_Extraction Lipid Extraction (e.g., Folch Method) Spiking->Lipid_Extraction LC_MS_Analysis LC-MS/MS Analysis Lipid_Extraction->LC_MS_Analysis Data_Processing Data Processing (Peak Integration, Normalization) LC_MS_Analysis->Data_Processing Quantification Quantification of C18 Ceramide Data_Processing->Quantification

Caption: General Workflow for Lipidomics Analysis using this compound.

Detailed Experimental Protocol: Lipid Extraction from Plasma

The following is a representative protocol for the extraction of lipids from plasma samples for subsequent LC-MS analysis. This method is based on the widely used Folch extraction procedure.[8][10]

Materials:

  • Plasma sample

  • This compound internal standard solution (in a suitable organic solvent)

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Centrifuge

  • Nitrogen evaporator

  • LC-MS grade solvents for reconstitution

Procedure:

  • Sample Preparation: Thaw frozen plasma samples on ice.

  • Internal Standard Spiking: To 100 µL of plasma in a glass tube, add a known amount of this compound internal standard solution.

  • Solvent Addition: Add 2 mL of a chloroform:methanol (2:1, v/v) mixture to the plasma sample.

  • Vortexing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

  • Phase Separation: Add 400 µL of 0.9% NaCl solution to the mixture. Vortex for another 30 seconds.

  • Centrifugation: Centrifuge the sample at 2000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.

  • Lipid Collection: Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new clean glass tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable volume of LC-MS grade solvent (e.g., methanol:isopropanol 1:1, v/v) for analysis.

This technical guide provides a foundational understanding of this compound for researchers and professionals in the field. For specific applications and troubleshooting, it is recommended to consult the detailed product information from the suppliers and relevant scientific literature.

References

An In-Depth Technical Guide to C18-Ceramide-d7 Powder: Solubility and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information on the solubility, storage, and handling of C18-Ceramide-d7 powder. It includes detailed experimental protocols for its use as an internal standard in liquid chromatography-mass spectrometry (LC-MS) and for cell culture applications. Additionally, it outlines the key signaling pathways influenced by C18-ceramide.

Product Information and Storage Conditions

This compound (N-stearoyl-D-erythro-sphingosine-d7) is a deuterated form of C18-Ceramide, a bioactive sphingolipid involved in various cellular processes. The deuterium labeling makes it an ideal internal standard for the accurate quantification of endogenous C18-Ceramide in biological samples.

Proper storage and handling are crucial to maintain the integrity and stability of the compound.

ParameterRecommendationSource(s)
Storage Temperature -20°C[1][2]
Physical Form Powder[1]
Stability At least 1 year at -20°C. One supplier suggests stability of ≥ 4 years.[2]
Shipment Typically shipped on dry ice.[1]
Handling As a saturated lipid, this compound is stable as a powder. To prevent moisture absorption, which can lead to hydrolysis and oxidation, it is critical to allow the container to warm to room temperature before opening. For long-term storage, especially if the product will be accessed multiple times, dissolving the entire contents in a suitable organic solvent is recommended.[1]

Solubility Data

The solubility of this compound is a critical factor for the preparation of stock solutions for experimental use. The non-deuterated form, C18-Ceramide, has been shown to have the following solubilities. It is expected that the deuterated form will have very similar solubility characteristics.

SolventSolubilitySource(s)
Dimethylformamide (DMF)~0.15 mg/mL[2]
Chloroform:Methanol (2:1, v/v)~5 mg/mL[2]
ChloroformSoluble[2][3]
EthanolSoluble when heated[2][4]
MethanolSparingly soluble[3]
Dimethyl sulfoxide (DMSO)Soluble (similar ceramides show good solubility)[5][6]

Note: For aqueous solutions for cell culture, it is recommended to first dissolve the ceramide in an organic solvent like ethanol and then dilute it into the aqueous buffer or media.[7]

Signaling Pathways of C18-Ceramide

C18-Ceramide is a key signaling molecule that primarily mediates cellular stress responses, leading to cell growth inhibition and apoptosis.[8] Its effects are often context-dependent and can be influenced by the specific cell type and the presence of other signaling molecules.

C18-Ceramide in Apoptosis Induction

C18-Ceramide can trigger apoptosis through multiple interconnected pathways. A simplified representation of these pathways is shown below.

C18_Ceramide_Apoptosis_Pathway C18-Ceramide Induced Apoptosis Signaling Pathway Stress Cellular Stress (e.g., Chemotherapy, Radiation) CerS1 Ceramide Synthase 1 (CerS1) Stress->CerS1 activates C18_Cer C18-Ceramide CerS1->C18_Cer synthesizes PP2A Protein Phosphatase 2A (PP2A) C18_Cer->PP2A activates Akt Akt (Survival Pathway) C18_Cer->Akt inhibits ER_Stress Endoplasmic Reticulum (ER) Stress C18_Cer->ER_Stress induces PP2A->Akt dephosphorylates (inactivates) Mitochondria Mitochondrial Stress Akt->Mitochondria inhibits stress Caspases Caspase Activation Mitochondria->Caspases releases pro-apoptotic factors (e.g., Cytochrome c) Apoptosis Apoptosis Caspases->Apoptosis ER_Stress->Mitochondria

Caption: C18-Ceramide's role in promoting apoptosis.

Experimental Protocols

Preparation of a this compound Stock Solution for LC-MS

This protocol describes the preparation of a stock solution of this compound for use as an internal standard in lipidomics analysis.

Materials:

  • This compound powder

  • Chloroform, HPLC grade

  • Methanol, HPLC grade

  • Glass vial with a Teflon-lined cap

  • Analytical balance

  • Syringes and needles or glass pipettes

Procedure:

  • Allow the vial of this compound powder to equilibrate to room temperature before opening.

  • Weigh the desired amount of this compound powder using an analytical balance.

  • Transfer the powder to a clean glass vial.

  • Prepare a 2:1 (v/v) solution of chloroform:methanol.

  • Add the appropriate volume of the chloroform:methanol solvent to the vial to achieve the desired stock solution concentration (e.g., 1 mg/mL).[2]

  • Cap the vial tightly and vortex or sonicate until the powder is completely dissolved.

  • Store the stock solution at -20°C in the glass vial with a Teflon-lined cap to prevent solvent evaporation and contamination from plasticizers.

Experimental Workflow for Ceramide Quantification in Biological Samples using LC-MS/MS

This workflow outlines the general steps for quantifying C18-Ceramide in a biological matrix (e.g., plasma, cell lysate) using this compound as an internal standard.

LCMS_Workflow LC-MS/MS Workflow for Ceramide Quantification Sample Biological Sample (e.g., Plasma, Cell Lysate) Spike Spike with This compound Internal Standard Sample->Spike Extraction Lipid Extraction (e.g., Protein Precipitation with organic solvent) Spike->Extraction Drydown Dry Down Extract (under Nitrogen) Extraction->Drydown Reconstitute Reconstitute in LC-MS compatible solvent (e.g., Acetonitrile) Drydown->Reconstitute LCMS LC-MS/MS Analysis (MRM mode) Reconstitute->LCMS Data Data Analysis (Peak Integration, Ratio Calculation) LCMS->Data Quant Quantification of Endogenous C18-Ceramide Data->Quant

Caption: Workflow for ceramide quantification using a deuterated standard.

Detailed Steps for the Workflow:

  • Sample Preparation:

    • Thaw the biological samples (e.g., plasma, serum, cell pellets) on ice.

    • To a known volume or cell number of the sample, add a precise amount of the this compound internal standard stock solution.[9] The amount of internal standard should be chosen to be within the linear range of the assay.

  • Lipid Extraction:

    • Perform a lipid extraction to separate lipids from other cellular components. A common method is protein precipitation with a cold organic solvent.[10]

    • For example, add a volume of cold methanol or a mixture of isopropanol and acetonitrile to the sample, vortex thoroughly, and centrifuge at high speed to pellet the precipitated proteins.[10]

    • Collect the supernatant containing the lipids.

  • Dry Down and Reconstitution:

    • Evaporate the solvent from the supernatant under a gentle stream of nitrogen gas.

    • Reconstitute the dried lipid extract in a solvent compatible with the LC-MS system, such as acetonitrile or a mobile phase mixture.[11]

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into an LC-MS/MS system.

    • Use a suitable C18 reversed-phase column for chromatographic separation.[10]

    • Set up the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode to specifically detect the precursor-to-product ion transitions for both endogenous C18-Ceramide and the this compound internal standard.[1][10]

  • Data Analysis and Quantification:

    • Integrate the peak areas for both the endogenous C18-Ceramide and the this compound internal standard.

    • Calculate the ratio of the peak area of the endogenous ceramide to the peak area of the internal standard.

    • Determine the concentration of the endogenous C18-Ceramide in the original sample by comparing this ratio to a standard curve generated with known amounts of non-deuterated C18-Ceramide and a fixed amount of the internal standard.[9]

Protocol for Treating Cultured Cells with C18-Ceramide

This protocol provides a method for preparing and adding C18-Ceramide to cell culture media. As ceramides are highly lipophilic, proper solubilization is key to achieving consistent results.

Materials:

  • C18-Ceramide powder (or a stock solution in an organic solvent)

  • Ethanol (100%, sterile-filtered) or DMSO

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Sterile phosphate-buffered saline (PBS) or cell culture medium

  • Cultured cells in appropriate vessels

Procedure:

  • Preparation of Ceramide Stock Solution:

    • If starting from powder, prepare a concentrated stock solution (e.g., 10-20 mg/mL) in 100% ethanol or DMSO.[4][5][12] Warming to 37°C may aid in dissolution in ethanol.[4]

    • Ensure the stock solution is homogenous. Sonication can be used if necessary.

  • Preparation of Ceramide-BSA Complex (Recommended for improved delivery):

    • Prepare a stock solution of fatty acid-free BSA (e.g., 10% w/v) in sterile PBS or serum-free medium.

    • In a sterile tube, dilute the ceramide stock solution in serum-free medium to an intermediate concentration.

    • Add the diluted ceramide solution dropwise to the BSA solution while vortexing to facilitate the formation of a complex. This helps to improve the solubility and delivery of the ceramide to the cells.

  • Cell Treatment:

    • Further dilute the ceramide-BSA complex or the ethanolic/DMSO stock solution to the final desired working concentration in the complete cell culture medium.

    • Important: The final concentration of the organic solvent (ethanol or DMSO) in the cell culture medium should be kept to a minimum (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[4]

    • Always include a vehicle control in your experiments, where cells are treated with the same final concentration of the solvent (e.g., 0.1% ethanol/DMSO in media) without the ceramide.

    • Aspirate the old medium from the cells and replace it with the medium containing the desired concentration of C18-Ceramide.

    • Incubate the cells for the desired period and proceed with downstream analysis.

    Alternative for direct addition: A solvent mixture of ethanol and dodecane (98:2, v/v) can be used to dissolve the ceramide, which is then added to the cell culture medium and mixed well.[13][14]

Safety Precautions

  • This compound should be handled in a well-ventilated area.

  • Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Refer to the manufacturer's Safety Data Sheet (SDS) for complete safety information.

References

The Role of C18-Ceramide in Mitochondrial Function and Stress Response: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

C18-ceramide, a specific long-chain ceramide species, has emerged as a critical signaling lipid that governs mitochondrial function and dictates cellular fate in response to stress. Unlike other ceramides, C18-ceramide exhibits a distinct and potent ability to modulate mitochondrial processes, including the induction of lethal mitophagy, regulation of the electron transport chain, and initiation of apoptosis. This technical guide provides a comprehensive overview of the multifaceted role of C18-ceramide at the mitochondrial level, offering detailed insights into the underlying signaling pathways, quantitative effects on mitochondrial parameters, and step-by-step protocols for key experimental analyses. This document is intended to serve as a valuable resource for researchers and drug development professionals investigating mitochondrial-targeted therapies and the intricate biology of sphingolipids.

C18-Ceramide and Mitochondrial Stress Response: A Central Hub for Cellular Decisions

C18-ceramide is primarily synthesized by ceramide synthase 1 (CerS1). Under cellular stress conditions, the localization and activity of CerS1 are tightly regulated, leading to the accumulation of C18-ceramide at the mitochondrial membrane. This targeted accumulation is a key event that initiates a cascade of downstream signaling pathways, ultimately determining whether the cell undergoes a controlled self-clearance of damaged mitochondria through mitophagy or commits to programmed cell death via apoptosis.

C18-Ceramide-Mediated Lethal Mitophagy

A hallmark of C18-ceramide's function at the mitochondria is its ability to induce a potent and often lethal form of mitophagy, a selective autophagic process that removes damaged or superfluous mitochondria.[1][2] This process is distinct from general autophagy and is initiated by the direct interaction of C18-ceramide with key components of the autophagic machinery.

The signaling cascade for C18-ceramide-induced mitophagy involves several key players:

  • Ceramide Synthase 1 (CerS1): The primary enzyme responsible for generating C18-ceramide.[1]

  • p17/PERMIT: A protein that facilitates the translocation of newly synthesized CerS1 from the endoplasmic reticulum to the mitochondria under stress conditions.[3]

  • Dynamin-related protein 1 (Drp1): A GTPase that mediates mitochondrial fission, a prerequisite for the engulfment of mitochondria by autophagosomes.[4]

  • LC3B-II: The lipidated form of microtubule-associated protein 1 light chain 3 beta, a key protein in autophagosome formation. C18-ceramide on the mitochondrial outer membrane acts as a receptor for LC3B-II, directly linking the mitochondrion to the autophagic machinery.[1][5]

This pathway culminates in the engulfment of the C18-ceramide-laden mitochondrion by an autophagosome, which then fuses with a lysosome for degradation.[1] This process can be so extensive that it leads to a significant loss of mitochondrial content, resulting in a bioenergetic crisis and cell death, termed "lethal mitophagy".[2][3]

C18_Ceramide_Mitophagy_Pathway cluster_stress Cellular Stress cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Stress Stress Stimuli (e.g., Chemotherapy, ROS) Drp1_inactive Inactive Drp1 Stress->Drp1_inactive activates Drp1_active Active Drp1 (S-nitrosylation) Drp1_inactive->Drp1_active Fission Mitochondrial Fission Drp1_active->Fission mediates p17_Drp1 p17/PERMIT-Drp1 Complex p17_Drp1->Drp1_active releases p17 p17/PERMIT p17_Drp1->p17 CerS1_Mito CerS1 p17->CerS1_Mito CerS1_ER CerS1 (ER) CerS1_ER->CerS1_Mito LC3I LC3-I LC3II LC3-II (Lipidated) LC3I->LC3II lipidation Autophagosome Autophagosome LC3II->Autophagosome forms Autophagosome->Fission engulfs Mitochondrion Mitochondrion C18_Ceramide C18-Ceramide CerS1_Mito->C18_Ceramide synthesizes C18_Ceramide->LC3II binds Mitophagy Lethal Mitophagy Fission->Mitophagy

Caption: C18-Ceramide-induced lethal mitophagy signaling pathway.
Impact on Mitochondrial Respiratory Chain and Bioenergetics

Elevated levels of C18-ceramide within the mitochondria have a profound impact on the electron transport chain (ETC) and overall cellular bioenergetics. Studies have shown that an accumulation of mitochondrial C18-ceramide leads to a depletion of Coenzyme Q (CoQ), a critical electron carrier in the ETC.[6] This depletion, in turn, results in the loss of mitochondrial respiratory chain components, particularly Complex I and Complex IV.[6]

The consequences of this C18-ceramide-induced disruption of the ETC are multifaceted:

  • Impaired Mitochondrial Respiration: The loss of ETC components leads to a significant decrease in the mitochondrial oxygen consumption rate (OCR).[1]

  • Increased Reactive Oxygen Species (ROS) Production: The inefficient electron flow through the compromised ETC can lead to an increase in the production of superoxide and other reactive oxygen species, contributing to oxidative stress.

  • Induction of Insulin Resistance: In skeletal muscle cells, the C18-ceramide-mediated mitochondrial dysfunction is a key driver of insulin resistance.[6]

C18-Ceramide and Apoptosis

In addition to mitophagy, C18-ceramide can also trigger the intrinsic pathway of apoptosis. This process is mediated by the ability of C18-ceramide to form channels in the outer mitochondrial membrane. These ceramide channels are large enough to allow the passage of pro-apoptotic proteins, such as cytochrome c, from the intermembrane space into the cytosol.

The release of cytochrome c into the cytosol initiates the activation of the caspase cascade, leading to the execution phase of apoptosis. The formation of these channels is a direct biophysical effect of C18-ceramide accumulation in the outer mitochondrial membrane and represents a critical commitment step towards programmed cell death.

C18_Ceramide_Apoptosis_Pathway cluster_stress Cellular Stress cluster_mito Mitochondrion cluster_cytosol Cytosol Stress Stress Stimuli C18_Ceramide C18-Ceramide Stress->C18_Ceramide increases OMM Outer Mitochondrial Membrane Ceramide_Channel Ceramide Channel OMM->Ceramide_Channel forms C18_Ceramide->OMM accumulates in Cytochrome_c_cyto Cytochrome c Ceramide_Channel->Cytochrome_c_cyto releases Cytochrome_c_IMS Cytochrome c (Intermembrane Space) Cytochrome_c_IMS->Ceramide_Channel passes through Apaf1 Apaf-1 Cytochrome_c_cyto->Apaf1 binds Apoptosome Apoptosome Apaf1->Apoptosome forms Procaspase9 Procaspase-9 Apoptosome->Procaspase9 recruits Caspase9 Caspase-9 Procaspase9->Caspase9 activates Procaspase3 Procaspase-3 Caspase9->Procaspase3 cleaves Caspase3 Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis executes LCMS_Workflow start Start: Isolated Mitochondrial Pellet extraction Lipid Extraction (Chloroform/Methanol) start->extraction phase_sep Phase Separation (Centrifugation) extraction->phase_sep drying Drying under Nitrogen phase_sep->drying reconstitution Reconstitution in Mobile Phase drying->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms quantification Quantification of C18-Ceramide lcms->quantification end End: C18-Ceramide Concentration quantification->end Seahorse_Workflow start Start: Seed Cells in XF Microplate media_change Change to Assay Medium and Incubate (1 hr) start->media_change hydrate Hydrate Sensor Cartridge (Overnight) load_compounds Load Compounds into Sensor Cartridge hydrate->load_compounds run_assay Run Mito Stress Test in Seahorse Analyzer media_change->run_assay load_compounds->run_assay data_analysis Data Analysis and Normalization run_assay->data_analysis end End: Mitochondrial Respiration Parameters data_analysis->end

References

Methodological & Application

Application Note: Quantitative Analysis of C18-Ceramide in Biological Samples by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Ceramides are a class of bioactive sphingolipids that function as critical signaling molecules in a variety of cellular processes, including apoptosis, cell cycle progression, differentiation, and senescence.[1] Specifically, C18-Ceramide, characterized by an 18-carbon acyl chain, has been implicated as a key mediator in cellular stress responses and is increasingly recognized as a potential biomarker in various diseases, including cancer.[2][3] Dysregulation of C18-Ceramide levels has been observed in glioma and head and neck squamous cell carcinoma, where it plays a pro-apoptotic and anti-tumorigenic role.[2][3] Therefore, the accurate and sensitive quantification of C18-Ceramide in biological matrices is essential for understanding its physiological functions and therapeutic potential.

This application note provides a detailed protocol for the robust, sensitive, and reproducible quantification of C18-Ceramide using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The method employs a simple lipid extraction procedure and utilizes the Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[1][4]

Signaling Pathways Involving C18-Ceramide

C18-Ceramide is primarily generated through the de novo synthesis pathway, which begins in the endoplasmic reticulum. This pathway is initiated by the condensation of serine and palmitoyl-CoA and is catalyzed by a series of enzymes, with Ceramide Synthase 1 (CerS1) being specifically responsible for producing C18-Ceramide.[5][6] Once synthesized, C18-Ceramide can exert its biological effects by modulating downstream signaling cascades. For instance, it can directly interact with LC3BII on the mitochondrial membrane to induce lethal mitophagy or activate protein phosphatase 2A (PP2A) to trigger apoptosis.[2][3][7]

de_novo_pathway cluster_ER Endoplasmic Reticulum Serine Serine + Palmitoyl-CoA KDS 3-Ketosphinganine Serine->KDS SPT DHS Dihydrosphingosine (Sphinganine) KDS->DHS 3-KSR DHCer C18-Dihydroceramide DHS->DHCer CerS1 Cer C18-Ceramide DHCer->Cer DEGS signaling_pathway cluster_downstream Downstream Effects Stimuli Stress Stimuli (e.g., TNF-α, Daunorubicin) DNS De Novo Synthesis (via CerS1) Stimuli->DNS C18 C18-Ceramide DNS->C18 PP2A Activation of Protein Phosphatase 2A (PP2A) C18->PP2A LC3BII Interaction with LC3BII at Mitochondria C18->LC3BII Apoptosis Apoptosis PP2A->Apoptosis Mitophagy Lethal Mitophagy LC3BII->Mitophagy experimental_workflow start 1. Cell Culture & Lysis add_is 2. Add C17-Ceramide (Internal Standard) start->add_is extract 3. Lipid Extraction (Methanol:Chloroform) add_is->extract dry 4. Dry Down & Reconstitute (in Acetonitrile) extract->dry analyze 5. LC-MS/MS Analysis (MRM Mode) dry->analyze process 6. Data Processing (Peak Integration & Quantification) analyze->process end Results process->end

References

Application Notes and Protocols for C18-Ceramide-d7 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides are a class of bioactive sphingolipids that play a crucial role in various cellular processes, including apoptosis, cell signaling, and membrane structure. The quantification of specific ceramide species, such as C18-Ceramide, is of significant interest in numerous fields of research, including drug development and the study of metabolic diseases. Accurate quantification of lipids by mass spectrometry requires the use of an appropriate internal standard to correct for variations in sample preparation and instrument response. C18-Ceramide-d7, a deuterated analog of C18-Ceramide, is an ideal internal standard for this purpose as it shares similar physicochemical properties with the endogenous analyte but is distinguishable by its mass.[1] This document provides a detailed protocol for the use of this compound as an internal standard for the quantification of C18-Ceramide in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Key Signaling Pathways of Ceramide Metabolism

Ceramides are central molecules in sphingolipid metabolism and are involved in complex signaling pathways that regulate cell fate. The main pathways of ceramide generation are the de novo synthesis pathway, the sphingomyelinase pathway, and the salvage pathway.

  • De novo synthesis: This pathway begins in the endoplasmic reticulum with the condensation of serine and palmitoyl-CoA, leading to the formation of dihydroceramide, which is then desaturated to form ceramide.[2][3]

  • Sphingomyelinase pathway: Various stimuli can activate acid or neutral sphingomyelinases, which hydrolyze sphingomyelin in cellular membranes to generate ceramide.[4]

  • Salvage pathway: This pathway involves the breakdown of complex sphingolipids back into sphingosine, which can then be re-acylated to form ceramide.[5]

These pathways are interconnected and tightly regulated, and dysregulation of ceramide metabolism has been implicated in numerous diseases.[2]

Ceramide_Signaling_Pathway Ceramide Signaling Pathways cluster_de_novo De Novo Synthesis cluster_sphingomyelinase Sphingomyelinase Pathway cluster_salvage Salvage Pathway cluster_downstream Downstream Effects Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketosphinganine 3-Ketosphinganine Serine + Palmitoyl-CoA->3-Ketosphinganine Dihydroceramide Dihydroceramide 3-Ketosphinganine->Dihydroceramide Ceramide Ceramide Dihydroceramide->Ceramide Apoptosis Apoptosis Ceramide->Apoptosis Cell Cycle Arrest Cell Cycle Arrest Ceramide->Cell Cycle Arrest Inflammation Inflammation Ceramide->Inflammation Sphingomyelin Sphingomyelin Sphingomyelin->Ceramide Stress Stimuli Stress Stimuli Sphingomyelinase Sphingomyelinase Stress Stimuli->Sphingomyelinase Sphingomyelinase->Sphingomyelin hydrolyzes Complex Sphingolipids Complex Sphingolipids Sphingosine Sphingosine Complex Sphingolipids->Sphingosine Sphingosine->Ceramide re-acylation Experimental_Workflow Quantitative Analysis Workflow Sample Collection Sample Collection Spike with this compound (IS) Spike with this compound (IS) Sample Collection->Spike with this compound (IS) Lipid Extraction Lipid Extraction Spike with this compound (IS)->Lipid Extraction Solvent Evaporation Solvent Evaporation Lipid Extraction->Solvent Evaporation Reconstitution Reconstitution Solvent Evaporation->Reconstitution LC-MS/MS Analysis LC-MS/MS Analysis Reconstitution->LC-MS/MS Analysis Data Processing Data Processing LC-MS/MS Analysis->Data Processing Quantification Quantification Data Processing->Quantification

References

Application Note: Optimized Lipid Extraction Methods for High-Throughput Ceramide Analysis from Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Ceramides are a class of bioactive sphingolipids that function as critical signaling molecules in a myriad of cellular processes, including apoptosis, inflammation, and insulin resistance. Consequently, circulating ceramide levels in plasma have emerged as promising biomarkers for diagnosing and monitoring various diseases, such as cardiovascular disease and metabolic disorders, and for evaluating the efficacy of therapeutic interventions. Accurate and reproducible quantification of ceramides from a complex biological matrix like plasma is paramount. This application note provides detailed protocols for three distinct lipid extraction methods for ceramide analysis and presents a quantitative comparison to aid researchers in selecting the most suitable method for their specific analytical needs, balancing throughput, recovery, and sample purity.

Ceramide Signaling Pathway Overview

Ceramides are central mediators of cellular stress responses. Various extracellular stimuli can activate sphingomyelinases (SMases) or the de novo synthesis pathway, leading to an accumulation of intracellular ceramides. These ceramides then trigger downstream signaling cascades, often culminating in programmed cell death (apoptosis).

G cluster_membrane Plasma Membrane cluster_cytosol Sphingomyelin Sphingomyelin Ceramide Ceramide Accumulation Sphingomyelin->Ceramide generates Effector Downstream Effectors (e.g., PP2A, Cathepsin D) Ceramide->Effector activates Apoptosis Apoptosis Effector->Apoptosis initiates Stimuli Stress Stimuli (TNF-α, FasL, Chemotherapy) SMase Sphingomyelinase (SMase) Activation Stimuli->SMase SMase->Sphingomyelin hydrolyzes G start Plasma Sample (e.g., 50 µL) istd Spike Internal Standards (IS) start->istd extract Add Solvents & Vortex (e.g., Chloroform/Methanol) istd->extract phase_sep Induce Phase Separation (e.g., add CHCl3 & H2O) extract->phase_sep centrifuge Centrifuge (e.g., 4000 rpm, 10 min) phase_sep->centrifuge collect Collect Lower Organic Phase centrifuge->collect dry Dry Under Nitrogen collect->dry reconstitute Reconstitute in Injection Solvent dry->reconstitute analyze Analyze via LC-MS/MS reconstitute->analyze

High-Throughput LC-MS/MS Assay for Ceramide Quantification: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides are a class of sphingolipids that are central to cellular signaling and have been implicated in a multitude of physiological and pathological processes, including apoptosis, inflammation, and insulin resistance.[1][2][3] The accurate quantification of specific ceramide species is therefore crucial for understanding their roles in disease and for the development of novel therapeutic strategies. This document provides a detailed application note and protocol for the high-throughput quantification of ceramides in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[4]

Signaling Pathways Involving Ceramides

Ceramides are key mediators in various signaling cascades. They can be generated through the de novo synthesis pathway, the breakdown of sphingomyelin, or the salvage pathway.[2][3] Once produced, ceramides can influence cellular processes by activating or inhibiting downstream effector proteins, such as protein kinases and phosphatases, thereby regulating cell fate.[1][5][6]

Ceramide_Metabolism cluster_DeNovo De Novo Synthesis cluster_Hydrolysis Hydrolysis cluster_Salvage Salvage Pathway Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketosphinganine 3-Ketosphinganine Serine + Palmitoyl-CoA->3-Ketosphinganine SPT Dihydroceramide Dihydroceramide 3-Ketosphinganine->Dihydroceramide Ceramide Ceramide Dihydroceramide->Ceramide DES Sphingosine Sphingosine Ceramide->Sphingosine CDase Complex Sphingolipids Complex Sphingolipids Ceramide->Complex Sphingolipids Sphingomyelin Sphingomyelin Sphingomyelin->Ceramide SMase Sphingosine->Ceramide CerS

Ceramide Metabolism Pathways.

Ceramide_Signaling_Cascades Stress_Stimuli Stress Stimuli (e.g., TNF-α) Ceramide Ceramide Stress_Stimuli->Ceramide PP2A Protein Phosphatase 2A Ceramide->PP2A PKC Protein Kinase C Ceramide->PKC JNK c-Jun N-terminal Kinase Ceramide->JNK Apoptosis Apoptosis PP2A->Apoptosis Inflammation Inflammation PKC->Inflammation JNK->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest JNK->Cell_Cycle_Arrest

Ceramide Signaling Cascades.

Experimental Protocols

A generalized workflow for the quantification of ceramides from biological samples is outlined below. This typically involves lipid extraction, chromatographic separation, and mass spectrometric detection.

Experimental_Workflow Sample Biological Sample (Plasma, Tissue) Extraction Lipid Extraction Sample->Extraction  Protein Precipitation or Bligh-Dyer Extraction LC_Separation LC Separation Extraction->LC_Separation  Reverse-Phase C8/C18 MS_Detection MS/MS Detection LC_Separation->MS_Detection  ESI+ MRM Quantification Data Analysis & Quantification MS_Detection->Quantification  Internal/External Standard Calibration

LC-MS/MS Workflow for Ceramide Analysis.
I. Sample Preparation

The choice of sample preparation method is critical for accurate ceramide quantification and depends on the biological matrix.

A. Plasma/Serum Samples: Protein Precipitation [7][8][9][10][11]

This high-throughput method is suitable for the rapid processing of a large number of samples.[8][10]

  • To 50 µL of plasma or serum in a 96-well plate, add 200 µL of cold isopropanol containing deuterated internal standards (e.g., C16:0-d7, C18:0-d7, C24:0-d7, C24:1-d7 ceramides).[9][10]

  • Seal the plate and vortex for 1 minute.

  • Incubate at -20°C for 10 minutes to facilitate protein precipitation.[9]

  • Vortex again for 1 minute and then incubate at 4°C for 2 hours.[9]

  • Centrifuge the plate at 10,300 x g for 10 minutes at 4°C.[9]

  • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

B. Tissue Samples: Bligh and Dyer Extraction [12][13]

This method is a robust technique for extracting lipids from complex tissue matrices.

  • Homogenize approximately 20 mg of tissue in a mixture of chloroform:methanol (1:2, v/v).

  • Add chloroform and water to the homogenate to achieve a final ratio of chloroform:methanol:water of 2:2:1.8.

  • Vortex thoroughly and centrifuge to separate the phases.

  • Collect the lower organic phase containing the lipids.

  • Dry the lipid extract under a stream of nitrogen.

  • Reconstitute the dried extract in an appropriate solvent (e.g., methanol/isopropanol) for LC-MS/MS analysis.

II. Liquid Chromatography

Reverse-phase chromatography is commonly employed for the separation of ceramide species based on their acyl chain length and degree of unsaturation.

  • Column: Acquity BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.[10]

  • Mobile Phase A: 10 mM ammonium acetate in water with 0.1% formic acid.[10]

  • Mobile Phase B: 10 mM ammonium acetate in acetonitrile:2-propanol (4:3, v/v) with 0.1% formic acid.[10]

  • Flow Rate: 500 µL/min.[10]

  • Injection Volume: 5 µL.[10]

  • Gradient:

    • 0-0.5 min: 85% B

    • 0.5-1.5 min: Gradient to 100% B

    • 1.5-4.0 min: Hold at 100% B

    • 4.0-5.0 min: Return to 85% B and equilibrate[10]

III. Mass Spectrometry

Tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity for ceramide quantification.

  • Ionization: Electrospray Ionization (ESI) in positive ion mode.[7]

  • MRM Transitions: The precursor ion for ceramides is typically the [M+H-H₂O]⁺ adduct, and the most abundant product ion at m/z 264, resulting from the loss of the fatty acyl chain, is used for quantification.[7] Specific precursor-to-product ion transitions for various ceramide species should be optimized.

Quantitative Data Summary

The performance of high-throughput LC-MS/MS assays for ceramide quantification is summarized below. These methods demonstrate excellent linearity, sensitivity, and recovery.

ParameterCer(d18:1/16:0)Cer(d18:1/18:0)Cer(d18:1/24:0)Cer(d18:1/24:1)Cer(22:0)Cer(24:0)
Linear Dynamic Range 1.00–1.00x10³ nM[11]1.00–1.00x10³ nM[11]5.00–5.00x10³ nM[11]5.00–5.00x10³ nM[11]0.02–4 µg/ml[7]0.08–16 µg/ml[7]
Lower Limit of Quantification (LLOQ) ----0.02 µg/ml[7]0.08 µg/ml[7]
Limit of Quantification (LOQ) 0.01-0.50 ng/ml (for distinct ceramides)[13]0.01-0.50 ng/ml (for distinct ceramides)[13]0.01-0.50 ng/ml (for distinct ceramides)[13]0.01-0.50 ng/ml (for distinct ceramides)[13]--
Extraction Recovery 98-109%[8][10]98-109%[8][10]98-109%[8][10]98-109%[8][10]109%[7]114%[7]
Intra-assay Precision (%CV) <15%[8][10]<15%[8][10]<15%[8][10]<15%[8][10]<8.85%[11]<8.85%[11]
Inter-assay Precision (%CV) <15%[8][10]<15%[8][10]<15%[8][10]<15%[8][10]<13.3%[11]<13.3%[11]
Linearity (R²) >0.99[8][10]>0.99[8][10]>0.99[8][10]>0.99[8][10]>0.99[11]>0.99[11]

Conclusion

The described high-throughput LC-MS/MS methods offer a robust, sensitive, and specific platform for the quantification of ceramides in various biological samples.[8][10] The short analysis time and simple sample preparation make these assays particularly suitable for large-scale clinical and research studies.[7][8] The ability to accurately measure distinct ceramide species will undoubtedly accelerate our understanding of their role in health and disease and aid in the discovery of new biomarkers and therapeutic targets.

References

Application Notes and Protocols for C18-Ceramide-d7 as an Internal Standard in Mass Spectrometry-Based Lipidomics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction to C18-Ceramide-d7 as an Internal Standard

C18-Ceramide (d18:1/18:0) is a key sphingolipid involved in various cellular processes, including signaling pathways related to apoptosis, cell proliferation, and stress responses. Accurate quantification of endogenous ceramide levels is crucial for understanding its role in health and disease. This compound is a deuterated analog of C18-Ceramide, making it an ideal internal standard for mass spectrometry (MS)-based quantification.[1] Its chemical and physical properties are nearly identical to the endogenous analyte, ensuring similar behavior during sample extraction, derivatization, and ionization. The mass shift introduced by the deuterium labels allows for its distinct detection from the endogenous C18-Ceramide by the mass spectrometer.

Principle of Internal Standard-Based Quantification

The use of a stable isotope-labeled internal standard like this compound is considered the gold standard for quantitative mass spectrometry.[2] The internal standard is added at a known concentration to the sample at the earliest stage of the sample preparation process. It co-elutes with the analyte of interest during chromatographic separation and is detected simultaneously by the mass spectrometer. By calculating the ratio of the analyte peak area to the internal standard peak area, variations introduced during sample preparation, such as extraction inefficiencies and matrix effects, can be normalized. This ratiometric approach significantly improves the accuracy, precision, and reproducibility of the quantification.

Considerations for Selecting the Spiking Concentration

The concentration of this compound spiked into a sample is a critical parameter that can significantly impact the quality of the quantitative data. The ideal concentration should be:

  • Comparable to the endogenous analyte: The peak intensity of the internal standard should be within the same order of magnitude as the expected peak intensity of the endogenous C18-Ceramide in the sample. This ensures a robust and reliable peak area ratio.

  • Within the linear range of the instrument: The concentration should result in a detector response that falls within the linear dynamic range of the mass spectrometer to avoid signal saturation or poor signal-to-noise.

  • Sufficient to overcome background noise: The signal from the internal standard should be significantly above the background noise of the instrument for accurate detection and integration.

The endogenous concentration of C18-Ceramide can vary significantly depending on the biological matrix. For instance, in human plasma, the concentration of Cer(d18:1/18:0) has been reported to be in the range of tens to hundreds of nanomoles per liter (nM).[3] Therefore, a pilot experiment is often recommended to estimate the endogenous levels in the specific sample type being analyzed before selecting the final spiking concentration.

Experimental Protocols

Preparation of this compound Stock and Working Solutions

2.1.1 Materials:

  • This compound powder (e.g., from Avanti Polar Lipids)

  • LC-MS grade chloroform

  • LC-MS grade methanol

  • LC-MS grade isopropanol

  • Glass vials with PTFE-lined caps

  • Calibrated pipettes

2.1.2 Stock Solution Preparation (e.g., 1 mg/mL):

  • Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.

  • Carefully weigh a precise amount of the powder (e.g., 1 mg).

  • Dissolve the powder in a known volume of chloroform or a chloroform:methanol mixture (e.g., 1:1, v/v) to achieve a final concentration of 1 mg/mL.[3][4]

  • Vortex the solution until the powder is completely dissolved.

  • Store the stock solution in a tightly sealed glass vial at -20°C.

2.1.3 Working Solution Preparation (e.g., 10 ng/mL):

  • Perform serial dilutions of the stock solution using an appropriate solvent, such as isopropanol or methanol.[3][4]

  • For example, to prepare a 10 ng/mL working solution from a 1 mg/mL stock solution, you can perform a 1:100 dilution followed by a 1:1000 dilution.

  • Prepare fresh working solutions regularly and store them at -20°C when not in use.

Solution Solvent Concentration Storage
Stock SolutionChloroform or Chloroform:Methanol (1:1, v/v)1 mg/mL-20°C
Working SolutionIsopropanol or Methanol5-100 ng/mL (or 5-100 nM)-20°C (prepare fresh)
Sample Spiking and Lipid Extraction

2.2.1 Spiking the Internal Standard:

  • Thaw the biological samples (e.g., plasma, cell pellets, tissue homogenates) on ice.

  • Add a precise volume of the this compound working solution to each sample. The exact volume will depend on the chosen working solution concentration and the desired final concentration in the sample.

  • For example, adding 10 µL of a 10 ng/mL working solution to a 100 µL sample will result in a final concentration of 1 ng/mL in the sample.

  • It is crucial to add the internal standard before the lipid extraction step to account for any variability during this process.[2]

2.2.2 Lipid Extraction (Modified Folch Method):

  • To the sample containing the internal standard, add a 2:1 (v/v) mixture of chloroform:methanol. The solvent-to-sample ratio should be approximately 20:1.

  • Vortex the mixture vigorously for 2 minutes.

  • Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.

  • Vortex for another 2 minutes and then centrifuge at 2,000 x g for 10 minutes to separate the layers.

  • Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette and transfer it to a new clean tube.

  • Dry the lipid extract under a gentle stream of nitrogen gas.

  • Reconstitute the dried lipids in an appropriate solvent for LC-MS analysis (e.g., methanol:isopropanol 1:1, v/v).

Data Presentation

Typical Concentration Ranges

The following table summarizes typical concentration ranges for this compound as an internal standard and the endogenous levels of C18-Ceramide in human plasma.

Parameter Concentration Range Biological Matrix Reference
This compound Working Solution5 - 10 ng/mLN/A[4]
This compound Working Solution5.00 nMN/A[3]
Endogenous C18-Ceramide (d18:1/18:0)0.50 - 1.40 x 10² nMHuman Plasma[3]

Visualization

Experimental Workflow

Experimental_Workflow cluster_prep Solution Preparation cluster_sample Sample Processing cluster_extraction Lipid Extraction cluster_analysis Analysis stock This compound Stock Solution (1 mg/mL) working This compound Working Solution (e.g., 10 ng/mL) stock->working Dilution spiked_sample Spiked Sample working->spiked_sample Spiking sample Biological Sample (Plasma, Cells, Tissue) sample->spiked_sample extraction Lipid Extraction (e.g., Folch Method) spiked_sample->extraction extract Lipid Extract extraction->extract lcms LC-MS/MS Analysis extract->lcms data Data Processing (Peak Area Ratio) lcms->data quant Quantification data->quant

Caption: Workflow for C18-Ceramide quantification using this compound internal standard.

References

Application Note: Quantitative Analysis of Ceramides in Skeletal Muscle Tissue by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ceramides are a class of sphingolipids that function as critical signaling molecules in various cellular processes, including apoptosis, cell growth, and differentiation.[1] In skeletal muscle, the primary site for insulin-stimulated glucose disposal, elevated ceramide levels have been strongly implicated in the development of insulin resistance.[2][3][4] An accumulation of ceramides can impair insulin signaling pathways, notably by inhibiting Protein Kinase B (Akt), a key mediator in glucose uptake.[1][2][3] Therefore, the accurate quantification of specific ceramide species in skeletal muscle is crucial for understanding the pathophysiology of metabolic diseases like type 2 diabetes and for the development of targeted therapeutic interventions.

This application note provides a detailed protocol for the extraction and quantification of ceramide species from skeletal muscle tissue using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and specificity, allowing for the precise measurement of various long-chain and very-long-chain ceramide species.[5][6][7]

Experimental Protocols

Materials and Reagents
  • Tissue Handling:

    • Skeletal muscle tissue (fresh or frozen at -80°C)

    • Liquid nitrogen

    • Mortar and pestle, pre-chilled

    • Homogenizer (e.g., ULTRA TURRAX®)

  • Lipid Extraction (Modified Folch or Bligh-Dyer Method): [5][6][8]

    • Chloroform (HPLC grade)

    • Methanol (HPLC grade)

    • Water (LC-MS grade)

    • 0.9% NaCl solution or 0.01 M KCl

    • Anhydrous sodium sulfate

  • Internal Standards:

    • Non-physiological odd-chain ceramides (e.g., C17:0-Ceramide, C25:0-Ceramide)[5][6]

    • Stable isotope-labeled ceramides (e.g., [¹³C₁₆]16:0-Ceramide)[9]

  • LC-MS/MS Analysis:

    • Acetonitrile (LC-MS grade)

    • Isopropanol (LC-MS grade)

    • Formic acid (LC-MS grade)

    • Ammonium formate

    • HPLC column (e.g., C8 or C18 reverse-phase)[5]

    • LC-MS/MS system (e.g., Triple Quadrupole)

Detailed Sample Preparation Protocol

2.1. Tissue Homogenization:

  • Weigh approximately 20-50 mg of frozen skeletal muscle tissue. Perform all initial steps on dry ice to prevent degradation.

  • If not already powdered, place the tissue in a pre-chilled mortar and add liquid nitrogen. Grind the tissue into a fine powder using a pestle.

  • Transfer the powdered tissue to a pre-weighed 2 mL Eppendorf tube.

2.2. Lipid Extraction (Bligh & Dyer Method): [5][6]

  • To the tube containing the muscle powder, add the appropriate volume of internal standard solution. Non-physiological standards like C17:0-Ceramide are commonly used for quantification of C14-C20 ceramides, while C25:0-Ceramide can be used for very-long-chain species.[5]

  • Add an ice-cold mixture of chloroform:methanol (1:2, v/v). A solvent-to-tissue ratio of 20:1 (v/v/w) is recommended.[10]

  • Homogenize the sample thoroughly using a mechanical homogenizer, keeping the tube on ice to prevent heating.

  • Sonicate the homogenate for approximately 5-10 minutes in a sonication bath.[8]

  • Add chloroform and water to the homogenate to achieve a final solvent ratio of chloroform:methanol:water of 2:2:1.8 (by volume).[8][11]

  • Vortex the mixture vigorously for 1 minute and then centrifuge at 3,000 x g for 10 minutes at 4°C to induce phase separation.[10]

  • Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass Pasteur pipette. Transfer it to a new glass tube.[10][12]

  • Dry the collected organic phase under a gentle stream of nitrogen gas.

  • Reconstitute the dried lipid extract in a suitable volume (e.g., 100-200 µL) of LC-MS compatible solvent, such as methanol or an isopropanol/acetonitrile mixture.[5] The sample is now ready for LC-MS/MS analysis.

Data Presentation

Quantitative data should be structured for clarity. The tables below provide examples of essential information for experimental setup and data reporting.

Table 1: Internal Standards for Ceramide Quantification

Internal Standard Target Ceramide Species Typical Concentration Reference
C17:0-Ceramide C14:0, C16:0, C18:1, C18:0, C20:0 50 ng per sample [5]
C25:0-Ceramide C24:1, C24:0 100 ng per sample [5]

| d17:1-Ceramides | Endogenous d18:1 Ceramides | 50 pmols per sample |[13] |

Table 2: Sample Preparation and Extraction Parameters

Parameter Value/Method Rationale Reference
Tissue Amount 20-50 mg Sufficient for detection while conserving sample. [9]
Extraction Method Bligh & Dyer Efficient for lipid extraction from tissues with high water content. [5][6][11]
Solvent-to-Tissue Ratio 20:1 (v/v/w) Ensures exhaustive extraction of lipids. [10]
Phase Separation Centrifugation (3,000 x g, 10 min, 4°C) Clear separation of aqueous and organic layers. [10]

| Reconstitution Volume | 100-200 µL | Concentrates lipids for sensitive LC-MS/MS detection. |[5] |

Table 3: Example LC-MS/MS Recovery Data

Tissue Type Ceramide Species Average Recovery (%) Reference
Rat Skeletal Muscle C14:0 - C24:1 71 - 95% [5][6]
Human Plasma C14:0 - C24:1 78 - 91% [5][6]

| Rat Liver | C14:0 - C24:1 | 70 - 99% |[5][6] |

Visualization of Workflow and Signaling

Experimental Workflow Diagram

The following diagram illustrates the key steps in the sample preparation protocol for ceramide analysis in skeletal muscle.

G cluster_0 Sample Collection & Preparation cluster_1 Lipid Extraction cluster_2 Final Preparation & Analysis A 1. Collect Skeletal Muscle Tissue (~50mg) B 2. Flash Freeze in Liquid Nitrogen A->B C 3. Grind to Fine Powder B->C D 4. Add Internal Standards (e.g., C17-Cer) C->D E 5. Add Chloroform:Methanol (1:2) & Homogenize D->E F 6. Phase Separation (add CHCl3 & H2O) E->F G 7. Centrifuge (3000xg, 10 min) F->G H 8. Collect Lower Organic Phase G->H I 9. Dry Extract Under N2 H->I J 10. Reconstitute in LC-MS Solvent I->J K 11. LC-MS/MS Analysis J->K G Ceramide-Mediated Inhibition of Insulin Signaling Insulin Insulin IR Insulin Receptor Insulin->IR IRS1 IRS-1 IR->IRS1 PI3K PI3K IRS1->PI3K Akt Akt/PKB PI3K->Akt Activates GLUT4 GLUT4 Translocation Akt->GLUT4 GlucoseUptake Glucose Uptake GLUT4->GlucoseUptake Ceramide Excess Ceramides PP2A PP2A Ceramide->PP2A Activates aPKC aPKCζ Ceramide->aPKC Activates PP2A->Akt Inhibits aPKC->Akt Inhibits

References

Application Notes and Protocols: C18-Ceramide-d7 in Human Plasma for Disease Biomarker Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ceramides are a class of bioactive sphingolipids that play a central role in cellular signaling, regulating processes such as apoptosis, inflammation, and insulin resistance. C18:0-Ceramide (C18-Cer), a long-chain ceramide, has emerged as a significant biomarker in human plasma for various pathologies, including cardiovascular disease, type 2 diabetes, and neurodegenerative disorders. Its levels are often dysregulated in these conditions, making it a valuable target for clinical investigation. The use of a stable isotope-labeled internal standard, C18-Ceramide-d7, is crucial for the accurate and precise quantification of endogenous C18-Ceramide in complex biological matrices like human plasma, mitigating matrix effects and variations in sample processing.

These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in human plasma for disease biomarker studies. They are intended for researchers, scientists, and drug development professionals engaged in biomarker discovery and validation.

C18-Ceramide as a Biomarker in Disease

Elevated levels of plasma C18-Ceramide have been associated with an increased risk and severity of several diseases:

  • Cardiovascular Disease (CVD): Increased plasma C18-Ceramide concentrations are linked to a higher risk of major adverse cardiovascular events (MACE)[1][2]. It is considered an independent predictor of atherosclerotic plaque instability and cardiovascular mortality[1][2]. Studies have shown significantly higher levels of C18-Ceramide in patients with acute myocardial infarction (AMI) and coronary endothelial dysfunction compared to healthy controls[3][4].

  • Type 2 Diabetes (T2D): Plasma C18-Ceramide levels are elevated in individuals with T2D and correlate with the severity of insulin resistance[5][6][7]. It is also associated with an increased risk of developing incident T2D[8]. The dysregulation of C18-Ceramide is thought to contribute to insulin resistance through the activation of inflammatory pathways[5][6][7].

  • Neurodegenerative Diseases: Alterations in plasma C18-Ceramide levels have been observed in neurodegenerative conditions. For instance, higher levels have been associated with mild cognitive impairment (MCI) in middle-aged men, suggesting its potential as an early marker for cognitive decline[9].

Quantitative Data Summary

The following tables summarize the quantitative data on C18-Ceramide levels in human plasma from various studies. These values highlight the differences between healthy individuals and those with specific diseases.

Table 1: C18-Ceramide Plasma Concentrations in Cardiovascular Disease

CohortC18-Ceramide Concentration (µM)Reference
Healthy Controls0.15 ± 0.1[3]
Acute Myocardial Infarction (AMI) Patients0.3 ± 0.2[3]
Healthy ControlsNormal Endothelial Function[4]
Patients with Coronary Endothelial DysfunctionSignificantly higher than controls (p=0.038)[4]

Table 2: C18-Ceramide Plasma Concentrations in Type 2 Diabetes

CohortC18-Ceramide Concentration (nmol/mL)Reference
Lean Healthy Controls0.26 ± 0.03[5]
Obese Type 2 Diabetes Patients0.38 ± 0.03[5]

Table 3: C18-Ceramide Association with Mild Cognitive Impairment

CohortAssociation with Mild Cognitive Impairment (MCI)Reference
Middle-Aged MenHigher plasma C18:0 levels associated with increased odds of MCI (OR = 1.27)[9]

Experimental Protocols

Plasma Sample Preparation for Ceramide Analysis

This protocol outlines a common method for the extraction of ceramides from human plasma using a modified Bligh and Dyer procedure.

Materials:

  • Human plasma (collected in EDTA-coated tubes)

  • This compound internal standard (IS) solution (in methanol or ethanol)

  • Chloroform

  • Methanol

  • Deionized water

  • Glass tubes with screw caps

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Thaw frozen plasma samples on ice.

  • In a glass tube, aliquot 50 µL of plasma.

  • Spike the plasma sample with a known amount of this compound internal standard solution. The final concentration of the IS should be within the linear range of the calibration curve.

  • Add 2 mL of a chloroform:methanol (1:2, v/v) mixture to the tube[10].

  • Vortex the mixture thoroughly for 1 minute.

  • To induce phase separation, add 0.5 mL of chloroform and 0.5 mL of deionized water[10].

  • Vortex again for 1 minute and then centrifuge at 3000 x g for 10 minutes to separate the layers.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids into a new clean glass tube.

  • Re-extract the remaining aqueous phase with 1 mL of chloroform, vortex, and centrifuge as before.

  • Pool the organic phases.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of methanol or isopropanol).

LC-MS/MS Quantification of C18-Ceramide

This protocol provides a general methodology for the quantification of C18-Ceramide using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. Instrument parameters should be optimized for the specific system being used.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system

  • Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source

LC Conditions (Example):

  • Column: C18 reverse-phase column (e.g., Acquity BEH C18, 2.1 x 50 mm, 1.7 µm)[11]

  • Mobile Phase A: 10 mM ammonium acetate in water with 0.1% formic acid[11]

  • Mobile Phase B: 10 mM ammonium acetate in acetonitrile:2-propanol (4:3, v/v) with 0.1% formic acid[11]

  • Flow Rate: 0.4 - 0.6 mL/min

  • Column Temperature: 50-60 °C[11]

  • Injection Volume: 5-10 µL

  • Gradient: A suitable gradient to separate C18-Ceramide from other plasma components. A rapid isocratic elution can also be used for high-throughput analysis[12].

MS/MS Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • C18-Ceramide (Endogenous): Precursor ion [M+H]+ → Product ion (e.g., m/z 264.27, corresponding to the sphingoid base fragment)[2]

    • This compound (Internal Standard): Precursor ion [M+H]+ → Product ion (e.g., m/z 271.31)[2]

  • Instrument Parameters: Optimize declustering potential, collision energy, and other source parameters for maximum signal intensity.

Quantification:

  • Prepare a calibration curve using known concentrations of a C18-Ceramide standard, each spiked with the same concentration of this compound internal standard.

  • Analyze the extracted plasma samples and the calibration standards by LC-MS/MS.

  • Calculate the peak area ratio of the endogenous C18-Ceramide to the this compound internal standard for each sample and calibrator.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the C18-Ceramide standards.

  • Determine the concentration of C18-Ceramide in the plasma samples by interpolating their peak area ratios on the calibration curve.

Signaling Pathways and Experimental Workflow

Experimental Workflow for C18-Ceramide Biomarker Analysis

The following diagram illustrates the overall workflow for the analysis of C18-Ceramide in human plasma as a disease biomarker.

G cluster_sample Sample Collection & Preparation cluster_analysis Analytical Phase cluster_data Data Processing & Interpretation Patient_Cohort Patient Cohort Selection (e.g., CVD, T2D, Control) Plasma_Collection Human Plasma Collection (EDTA tubes) Patient_Cohort->Plasma_Collection Spiking Spiking with This compound IS Plasma_Collection->Spiking Extraction Lipid Extraction (Bligh & Dyer) Spiking->Extraction Drying Solvent Evaporation Extraction->Drying Reconstitution Reconstitution in LC-MS compatible solvent Drying->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification using Calibration Curve MS_Detection->Quantification Statistical_Analysis Statistical Analysis (Comparison between groups) Quantification->Statistical_Analysis Biomarker_Validation Biomarker Validation Statistical_Analysis->Biomarker_Validation

Caption: Workflow for C18-Ceramide biomarker analysis.

C18-Ceramide in Apoptosis and Inflammatory Signaling

C18-Ceramide is a key signaling molecule that can trigger apoptosis and modulate inflammatory responses. The diagram below provides a simplified overview of its involvement in these pathways.

G cluster_stimuli External/Internal Stimuli cluster_synthesis Ceramide Synthesis cluster_downstream Downstream Signaling Cascades cluster_apoptosis Apoptotic Events cluster_inflammation Inflammatory Response Stress Cellular Stress (e.g., Oxidative Stress, TNF-α) De_Novo De Novo Synthesis Pathway Stress->De_Novo Sphingomyelin Sphingomyelin Hydrolysis Stress->Sphingomyelin C18_Ceramide C18-Ceramide Accumulation De_Novo->C18_Ceramide Sphingomyelin->C18_Ceramide Apoptosis_Pathway Apoptosis Pathway C18_Ceramide->Apoptosis_Pathway Inflammation_Pathway Inflammatory Pathway C18_Ceramide->Inflammation_Pathway Mitochondrial_Dysfunction Mitochondrial Dysfunction Apoptosis_Pathway->Mitochondrial_Dysfunction NFkB_Activation NF-κB Activation Inflammation_Pathway->NFkB_Activation Caspase_Activation Caspase Activation Mitochondrial_Dysfunction->Caspase_Activation Programmed_Cell_Death Programmed Cell Death (Apoptosis) Caspase_Activation->Programmed_Cell_Death Cytokine_Production Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6) NFkB_Activation->Cytokine_Production Chronic_Inflammation Chronic Inflammation Cytokine_Production->Chronic_Inflammation

Caption: C18-Ceramide signaling in apoptosis and inflammation.

Conclusion

The quantification of C18-Ceramide in human plasma using this compound as an internal standard by LC-MS/MS is a robust and reliable method for studying its role as a disease biomarker. The provided protocols and data serve as a valuable resource for researchers in the fields of clinical chemistry, drug development, and academic research. The consistent association of elevated C18-Ceramide with cardiovascular disease, type 2 diabetes, and neurodegenerative disorders underscores its potential for risk stratification and as a therapeutic target. Further research is warranted to fully elucidate the mechanisms by which C18-Ceramide contributes to disease pathogenesis and to validate its clinical utility in diverse patient populations.

References

Application Notes and Protocols: C18-Ceramide-d7 for Studying Insulin Resistance in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Insulin resistance is a hallmark of type 2 diabetes and metabolic syndrome, characterized by a diminished cellular response to insulin.[1][2] A growing body of evidence implicates the accumulation of specific lipid metabolites, particularly ceramides, in the pathogenesis of insulin resistance.[1][2][3] Ceramides are bioactive sphingolipids that can disrupt intracellular insulin signaling pathways, leading to impaired glucose uptake and metabolism.[4]

Among the various ceramide species, C18:0 ceramide (N-stearoyl-D-erythro-sphingosine) has been specifically identified as a key player in promoting insulin resistance in skeletal muscle, a primary site for insulin-mediated glucose disposal.[4] The study of C18-ceramide's role in this process requires precise and accurate quantification in cellular models. C18-Ceramide-d7, a stable isotope-labeled internal standard, is an indispensable tool for such research, enabling robust and reliable quantification of endogenous C18-ceramide levels by mass spectrometry.[5][6]

This document provides detailed application notes and protocols for utilizing this compound in cell culture models to study insulin resistance. It covers the induction of insulin resistance, assessment of insulin signaling, quantification of C18-ceramide, and measurement of glucose uptake.

Mechanism of Ceramide-Induced Insulin Resistance

Ceramides interfere with the insulin signaling cascade at critical junctures. A primary mechanism involves the inhibition of Akt (also known as Protein Kinase B), a central node in the insulin signaling pathway.[4] Ceramide-mediated activation of protein phosphatase 2A (PP2A) or atypical protein kinase Cζ (PKCζ) can lead to the dephosphorylation and inactivation of Akt, thereby preventing the downstream events necessary for GLUT4 transporter translocation to the cell membrane and subsequent glucose uptake.[4]

Ceramide_Insulin_Signaling Insulin Insulin IR Insulin Receptor Insulin->IR IRS IRS-1 IR->IRS P GLUT4_vesicle GLUT4 Vesicle GLUT4 GLUT4 GLUT4_vesicle->GLUT4 Glucose_in Glucose PI3K PI3K IRS->PI3K Activates Akt Akt/PKB PI3K->Akt Activates pAkt p-Akt Akt->pAkt P pAkt->GLUT4_vesicle Translocation Ceramide C18-Ceramide PP2A PP2A Ceramide->PP2A Activates PP2A->pAkt Dephosphorylates Glucose Glucose Glucose->GLUT4 Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Functional & Signaling Assays cluster_lipidomics Lipidomics Analysis A Differentiate C2C12 myoblasts to myotubes B Induce Insulin Resistance (e.g., with Palmitate) A->B C Assess Insulin Signaling (p-Akt Western Blot) B->C D Measure Glucose Uptake (e.g., 2-NBDG assay) B->D E Harvest Cells & Extract Lipids B->E F Spike in this compound (Internal Standard) E->F G LC-MS/MS Analysis F->G H Quantify C18-Ceramide G->H

References

MRM transitions for C18-Ceramide and C18-Ceramide-d7

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note and Protocol for the Quantitative Analysis of C18-Ceramide and C18-Ceramide-d7 by LC-MS/MS

Introduction

Ceramides are a class of bioactive sphingolipids that serve as critical signaling molecules in a multitude of cellular processes, including apoptosis, cell differentiation, proliferation, and inflammation.[1][2] C18-Ceramide (N-stearoyl-D-erythro-sphingosine), in particular, has been identified as a key player in inhibiting cell growth and is implicated in the pathophysiology of various diseases, including metabolic disorders and cardiovascular disease.[3][4] Given its central role, the accurate and sensitive quantification of C18-Ceramide in biological matrices is essential for researchers, scientists, and drug development professionals.

This application note provides a detailed protocol for the quantification of C18-Ceramide in mammalian cells using Liquid Chromatography coupled to Tandem Mass Spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, this compound, to ensure high accuracy and reproducibility. The analysis is performed in the Multiple Reaction Monitoring (MRM) mode, which offers excellent selectivity and sensitivity for complex biological samples.[5][6]

Ceramide Signaling Pathway

Ceramide is a central hub in sphingolipid metabolism and signaling.[7] It can be generated through several pathways, most notably via the de novo synthesis pathway starting in the endoplasmic reticulum or through the hydrolysis of sphingomyelin at the cell membrane by sphingomyelinases (SMases).[2][8] Once produced, ceramide can trigger various downstream signaling cascades. For instance, it can activate protein phosphatases and specific protein kinase C (PKC) isoforms, leading to the activation of stress-activated pathways like the JNK cascade, which ultimately promotes apoptosis.[2][8] Conversely, ceramide can inhibit pro-survival pathways, such as the PI3K/Akt pathway, further tipping the cellular balance towards programmed cell death.[8]

Ceramide_Signaling_Pathway Ceramide Signaling Pathways cluster_ceramide_generation Ceramide Generation cluster_downstream_effects Downstream Effects Stress Stress Stimuli (TNF-α, Chemo) SMase SMase Stress->SMase activates SM Sphingomyelin SM->SMase DeNovo De Novo Synthesis Ceramide C18-Ceramide DeNovo->Ceramide generates JNK JNK/SAPK Pathway Ceramide->JNK activates PKC PKC Isoforms Ceramide->PKC activates PI3K PI3K/Akt Pathway Ceramide->PI3K inhibits SMase->Ceramide hydrolyzes SM to Caspase3 Caspase-3 Activation JNK->Caspase3 activates PKC->JNK Apoptosis Apoptosis PI3K->Apoptosis inhibits Caspase3->Apoptosis induces

Caption: A diagram of key ceramide signaling pathways.

Experimental Protocols

This section details the complete workflow for the quantification of C18-Ceramide, from sample preparation to data acquisition.

Materials and Reagents
  • Standards: C18-Ceramide (d18:1/18:0) and this compound (d18:1-d7/18:0) from a reputable supplier (e.g., Avanti Polar Lipids).

  • Solvents: HPLC-grade methanol, chloroform, acetonitrile, isopropanol, and ethanol (e.g., from Fisher Scientific).[9]

  • Additives: Formic acid and ammonium acetate.[5][9]

  • Cell Culture: Mammalian cells of interest (e.g., U2OS cells).[5]

  • Buffers: Phosphate-buffered saline (PBS).

  • Protein Assay: DC Protein Assay Kit or similar.[9]

Standard Solution Preparation
  • Stock Solutions (0.01 mg/mL): Accurately weigh and dissolve C18-Ceramide and this compound standards in ethanol to create individual stock solutions.[5][9] Store at -80°C.

  • Working Solutions: Prepare a series of working stock solutions by diluting the main stock in acetonitrile or ethanol.

  • Calibration Curve Standards: Create a set of calibration standards (e.g., 0.05 to 50 ng/mL) by serially diluting the working stock solutions.[9] Each calibration standard should be spiked with the this compound internal standard (IS) at a fixed concentration.

Sample Preparation (Lipid Extraction from Mammalian Cells)

This protocol is adapted from established methods for efficient lipid recovery.[5][9]

  • Cell Harvesting: Harvest approximately 1-2 million cells. Wash the cell pellet twice with ice-cold PBS.

  • Cell Lysis & Protein Quantification: Resuspend the cell pellet in a suitable buffer. Take a small aliquot for protein concentration measurement to allow for normalization of the final ceramide levels.

  • Internal Standard Spiking: Add a known amount of the this compound internal standard to the cell suspension.

  • Lipid Extraction:

    • Add 1 mL of ice-cold methanol to the cell suspension. Vortex thoroughly.

    • Add 2 mL of ice-cold chloroform. Vortex for 15 minutes at 4°C.[3]

    • Centrifuge at 3000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase into a new glass tube.

    • Repeat the extraction on the remaining aqueous phase by adding another 2 mL of chloroform, vortexing, and centrifuging.

    • Pool the organic extracts.

  • Drying and Reconstitution:

    • Dry the pooled organic extract under a gentle stream of nitrogen gas at room temperature.

    • Reconstitute the dried lipid film in a known volume (e.g., 250 µL) of a suitable solvent, such as acetonitrile or the initial mobile phase.[6] Sonicate for 15 minutes before analysis.[6]

LC-MS/MS Analysis

The following conditions are a robust starting point and can be optimized for specific instrumentation.

Chromatographic and Mass Spectrometric Conditions
ParameterRecommended Conditions
HPLC System Agilent 1200 series or equivalent[5]
Column Reversed-Phase C18, 2.1 x 50 mm, <3 µm (e.g., Pursuit Diphenyl)[5]
Mobile Phase A Acetonitrile with 0.1% Formic Acid and 25 mM Ammonium Acetate[5]
Mobile Phase B Isopropanol:Acetonitrile (9:1, v/v) with 0.1% Formic Acid
Flow Rate 0.3 - 0.8 mL/min[5]
Injection Volume 5 - 10 µL[10]
Column Temperature 40 - 60 °C
Run Time 5 minutes[5]
Mass Spectrometer Triple Quadrupole (e.g., Agilent 6410, Sciex 6500+)[6][11]
Ionization Mode Electrospray Ionization (ESI), Positive[5]
Capillary Voltage ~4500 V[12]
Drying Gas Temp. ~300 °C[12]
Scan Type Multiple Reaction Monitoring (MRM)

Experimental Workflow Diagram

Experimental_Workflow LC-MS/MS Quantification Workflow Start Cell Culture & Harvesting Lysis Cell Lysis & Protein Assay Start->Lysis Spike Spike with Internal Standard (this compound) Lysis->Spike Extract Lipid Extraction (Methanol/Chloroform) Spike->Extract Dry Dry Down & Reconstitute Extract->Dry Inject LC-MS/MS Analysis (MRM) Dry->Inject Process Data Processing & Quantification (Peak Integration & Calibration) Inject->Process Result Final Result (ng Ceramide / mg Protein) Process->Result

Caption: A flowchart of the experimental workflow.

Results and Data Analysis

MRM Transitions

The MRM transitions are selected based on the precursor ion ([M+H]⁺) and a characteristic, stable product ion generated after collision-induced dissociation (CID). For ceramides, the most common product ion corresponds to the sphingoid long-chain base after the loss of the fatty acyl chain and water.[13]

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/zNotes
C18-Ceramide 566.5264.2Precursor is [M+H]⁺. Product is the d18:1 sphingosine backbone fragment.[5][12]
This compound (IS) 573.6271.2Precursor is [M+H]⁺. The +7 Da shift in the product ion confirms deuterium labeling on the sphingosine backbone.
Method Performance Characteristics

The presented methodology, based on published literature, demonstrates high sensitivity, linearity, and recovery.

ParameterTypical ValueReference
Limit of Detection (LOD) 0.2 pg (on column)[5]
Limit of Quantification (LOQ) 1.0 pg (on column)[5]
Linearity (R²) > 0.997[5][9]
Recovery 92% - 105%[9]
Quantification
  • Generate a calibration curve by plotting the peak area ratio (C18-Ceramide / this compound) against the concentration of the C18-Ceramide standards.

  • Perform a linear regression analysis on the calibration curve to obtain the equation (y = mx + c) and correlation coefficient (R²).[5]

  • Calculate the concentration of C18-Ceramide in the biological samples using their measured peak area ratios and the regression equation.

  • Normalize the final concentration to the protein content of each sample (e.g., in ng ceramide/mg protein).

Conclusion

This application note provides a comprehensive and robust LC-MS/MS method for the quantitative analysis of C18-Ceramide in biological samples. By utilizing an optimized lipid extraction protocol, rapid chromatographic separation, and highly selective MRM detection with a stable isotope-labeled internal standard, this protocol offers the accuracy, sensitivity, and reproducibility required for advanced research and drug development applications. The method is well-suited for investigating the intricate roles of ceramide in cellular signaling and disease.

References

Troubleshooting & Optimization

How to address matrix effects in ceramide quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the liquid chromatography-mass spectrometry (LC-MS) analysis of ceramides.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of ceramide quantification?

A1: The "matrix" refers to all the components in a biological sample (e.g., plasma, tissue homogenate) other than the ceramide analytes of interest. Matrix effects are the alteration of analyte ionization, leading to either suppression or enhancement of the signal, caused by co-eluting components from the sample matrix.[1][2] This interference can significantly impact the accuracy, precision, and sensitivity of ceramide quantification.[3]

Q2: What are the most common sources of matrix effects in ceramide analysis of biological samples?

A2: In biological samples such as plasma and serum, phospholipids are a primary source of matrix effects in LC-MS analysis.[4] Their high abundance and tendency to co-elute with many ceramide species can lead to significant ion suppression.[4][5] Other sources of interference include salts, proteins, and other small molecule metabolites.[4]

Q3: How can I determine if matrix effects are impacting my ceramide analysis?

A3: A common indicator of matrix effects is observing a lower or inconsistent signal for your ceramide standards when they are prepared in a biological matrix extract compared to when they are in a pure solvent.[6] To systematically investigate this, you can perform a post-column infusion experiment. This involves infusing a constant flow of a ceramide standard into the mass spectrometer after the LC column while injecting a blank matrix extract. A dip in the baseline signal upon injection of the matrix indicates ion suppression, while a spike indicates ion enhancement.[6]

Q4: What is the role of an internal standard in mitigating matrix effects?

A4: An internal standard (IS) is a compound with similar physicochemical properties to the analyte of interest that is added to all samples, calibrators, and quality controls at a known concentration. The ideal IS for LC-MS analysis is a stable isotope-labeled (SIL) version of the analyte.[2][7] A SIL-IS co-elutes with the target ceramide and experiences similar matrix effects.[4] By calculating the ratio of the analyte signal to the IS signal, the variability introduced by matrix effects can be compensated for, leading to more accurate and precise quantification.[8][9]

Q5: Should I use a single internal standard for all ceramides or one for each species?

A5: While using a single internal standard for a class of lipids can be a starting point, the most accurate quantification is achieved by using a corresponding stable isotope-labeled internal standard for each ceramide species being analyzed.[10][11] This is because different ceramide species can have slightly different elution times and be affected differently by co-eluting matrix components.

Troubleshooting Guide

This guide provides a systematic approach to identifying and mitigating matrix effects in your ceramide quantification experiments.

Problem: Inconsistent or low ceramide signal in biological samples.

Step 1: Diagnose the Presence of Matrix Effects

  • Action: Perform a qualitative assessment of matrix effects.

  • Method: Prepare two sets of calibration curves for a target ceramide: one in a pure solvent (e.g., methanol) and another in a blank biological matrix extract (matrix-matched).

  • Expected Outcome: If the slope of the matrix-matched calibration curve is significantly different from the solvent-based curve, it indicates the presence of matrix effects. A lower slope suggests ion suppression, while a higher slope indicates ion enhancement.

Step 2: Implement Mitigation Strategies

Based on the diagnosis, employ one or more of the following strategies:

  • Strategy 1: Optimize Sample Preparation

    • Goal: To remove interfering matrix components, primarily phospholipids, before LC-MS analysis.[4]

    • Options:

      • Liquid-Liquid Extraction (LLE): Methods like the Folch or Bligh & Dyer extractions are commonly used to separate lipids from other cellular components.[12]

      • Solid-Phase Extraction (SPE): This technique can provide cleaner extracts by selectively isolating ceramides or removing interfering substances.[1][4] Specific SPE cartridges are designed for phospholipid removal.

      • Protein Precipitation: A rapid method for sample preparation, often used in high-throughput analyses.

  • Strategy 2: Refine Chromatographic Separation

    • Goal: To chromatographically separate ceramides from co-eluting, interfering matrix components.[13]

    • Options:

      • Gradient Modification: Adjust the mobile phase gradient to improve the resolution between ceramides and matrix components.[6]

      • Column Chemistry: Experiment with different column stationary phases (e.g., C18, C8, Phenyl-Hexyl) to alter selectivity.[6][12]

      • Column Dimensions: Using a longer column or one with a smaller particle size can enhance separation efficiency.[4]

  • Strategy 3: Utilize Appropriate Internal Standards

    • Goal: To compensate for signal variability caused by matrix effects.

    • Action: Incorporate a stable isotope-labeled internal standard for each ceramide analyte.[7] The SIL-IS should be added to the sample as early as possible in the sample preparation workflow to account for variability in both extraction efficiency and ionization.

  • Strategy 4: Sample Dilution

    • Goal: To reduce the concentration of interfering matrix components.

    • Action: Dilute the sample extract before injection.[13]

    • Caution: This approach may reduce the signal of low-abundance ceramides below the limit of quantification.[13]

Workflow for Troubleshooting Matrix Effects

cluster_Problem Problem Identification cluster_Diagnosis Diagnosis cluster_Mitigation Mitigation Strategies cluster_Validation Validation Problem Inconsistent or Low Ceramide Signal Diagnose Compare Solvent vs. Matrix-Matched Calibration Curves Problem->Diagnose MatrixEffect Matrix Effect Confirmed? Diagnose->MatrixEffect SamplePrep Optimize Sample Preparation (LLE, SPE, Protein Precipitation) MatrixEffect->SamplePrep Yes Chromatography Improve Chromatographic Separation (Gradient, Column) MatrixEffect->Chromatography Yes InternalStandard Use Stable Isotope-Labeled Internal Standards MatrixEffect->InternalStandard Yes Dilution Dilute Sample MatrixEffect->Dilution Yes Validate Re-evaluate with QC Samples SamplePrep->Validate Chromatography->Validate InternalStandard->Validate Dilution->Validate Success Problem Resolved Validate->Success

Caption: A workflow diagram for troubleshooting matrix effects in ceramide quantification.

Experimental Protocols

Protocol 1: Protein Precipitation for Ceramide Extraction from Plasma

This protocol is a rapid method suitable for high-throughput analysis.

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • Vortex each sample briefly.

    • To 50 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (containing stable isotope-labeled ceramides).

  • Protein Precipitation:

    • Add 200 µL of cold acetonitrile (or methanol) to the plasma sample.

    • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifugation:

    • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection:

    • Carefully transfer the supernatant to a new tube, avoiding the protein pellet.

  • Evaporation and Reconstitution:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the mobile phase (e.g., methanol/isopropanol, 1:1, v/v).

  • Analysis:

    • Vortex the reconstituted sample and transfer it to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (Folch Method) for Ceramide Extraction from Tissue

This method is more rigorous and provides a cleaner extract.[12]

  • Homogenization:

    • Homogenize approximately 50 mg of tissue in 1 mL of ice-cold phosphate-buffered saline (PBS).

  • Lipid Extraction:

    • To 100 µL of the tissue homogenate, add 10 µL of the internal standard working solution.

    • Add 2 mL of a chloroform:methanol (2:1, v/v) mixture.

    • Vortex for 2 minutes.

  • Phase Separation:

    • Add 400 µL of 0.9% NaCl solution.

    • Vortex for 30 seconds.

    • Centrifuge at 2,000 x g for 5 minutes to separate the phases.

  • Collection of Organic Phase:

    • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette.

  • Evaporation and Reconstitution:

    • Evaporate the collected organic phase to dryness under a stream of nitrogen.

    • Reconstitute the lipid extract in 100 µL of the mobile phase.

  • Analysis:

    • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Workflow for Sample Preparation

cluster_Sample Sample Input cluster_IS Internal Standard cluster_Extraction Extraction Method cluster_PostExtraction Post-Extraction Processing cluster_Analysis Analysis Sample Biological Sample (Plasma, Tissue) IS Add Stable Isotope-Labeled Internal Standard Sample->IS LLE Liquid-Liquid Extraction IS->LLE SPE Solid-Phase Extraction IS->SPE PP Protein Precipitation IS->PP Evaporate Evaporate to Dryness LLE->Evaporate SPE->Evaporate PP->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS

Caption: General experimental workflow for ceramide extraction and analysis.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Ceramide Recovery and Matrix Effects

This table summarizes typical recovery and matrix effect values for different sample preparation methods. Actual values will vary depending on the specific ceramide, matrix, and protocol.

Sample Preparation MethodAnalyteMatrixAverage Recovery (%)Matrix Effect (%)*Reference
Protein PrecipitationCer(d18:1/16:0)Human Plasma98-109Not significant[10]
Protein PrecipitationCer(d18:1/18:0)Human Plasma98-109Not significant[10]
Protein PrecipitationCer(d18:1/24:0)Human Plasma98-109Not significant[10]
Protein PrecipitationCer(d18:1/24:1)Human Plasma98-109Not significant[10]
Liquid-Liquid ExtractionMultiple CeramidesHuman Plasma78-91Not appreciable[12]
Liquid-Liquid ExtractionMultiple CeramidesRat Liver70-99Not appreciable[12]
Liquid-Liquid ExtractionMultiple CeramidesRat Muscle71-95Not appreciable[12]

*Matrix Effect (%) is often calculated as: (\left( \frac{\text{Peak Area in Matrix}}{\text{Peak Area in Solvent}} - 1 \right) \times 100). Negative values indicate suppression, positive values indicate enhancement. "Not significant" or "Not appreciable" indicates that the use of an internal standard compensated for the effect.[8][12]

Table 2: Example LC-MS/MS Parameters for Ceramide Analysis

These are example parameters and should be optimized for your specific instrument and application.

ParameterSettingReference
LC Column C18, 2.1 x 100 mm, 1.7 µm[14]
Mobile Phase A Water with 0.1% Formic Acid and 10 mM Ammonium Formate[14]
Mobile Phase B Acetonitrile/Isopropanol (90:10, v/v) with 0.1% Formic Acid and 10 mM Ammonium Formate[14]
Flow Rate 0.3 mL/min[14]
Injection Volume 5 µL[14]
Ionization Mode Positive Electrospray Ionization (ESI+)[15]
MS Detection Multiple Reaction Monitoring (MRM)[16]
Example MRM Transition Cer(d18:1/16:0): m/z 538.5 -> 264.4[10]
Example MRM Transition Cer(d18:1/18:0): m/z 566.6 -> 264.4[10]
Example MRM Transition Cer(d18:1/24:0): m/z 650.7 -> 264.4[10]
Example MRM Transition Cer(d18:1/24:1): m/z 648.7 -> 264.4[10]

References

Isotopic purity requirements for deuterated internal standards

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and protocols regarding the isotopic purity requirements for deuterated internal standards (D-IS) used in mass spectrometry-based bioanalysis.

Frequently Asked Questions (FAQs)

Q1: What is a deuterated internal standard and why is it crucial for quantitative analysis?

A deuterated internal standard (D-IS) is a version of the analyte of interest in which one or more hydrogen atoms have been replaced by their heavier isotope, deuterium.[1] Because it is chemically almost identical to the analyte, the D-IS is the gold standard for quantitative mass spectrometry.[2] It is added at a known concentration to all samples, calibrators, and quality controls at the beginning of the workflow.[3] This allows it to accurately correct for variability and analyte loss that may occur during sample preparation, extraction, chromatography, and ionization, a process known as ratiometric measurement.[1][4] This normalization is key to achieving the high accuracy and precision required in bioanalysis.

Q2: What are the primary purity requirements for a reliable deuterated internal standard?

For dependable results, a D-IS must have both high chemical and high isotopic purity.[1] Impurities can lead to significant analytical issues, including interference and inaccurate quantification.[5]

  • Chemical Purity: This refers to the absence of any other chemical compounds. The presence of chemical impurities can introduce interfering peaks in the chromatogram.[1]

  • Isotopic Purity (or Isotopic Enrichment): This relates to the proportion of the D-IS molecules that are correctly labeled with deuterium, as opposed to containing the lighter hydrogen isotope. The most critical isotopic impurity is often the presence of the unlabeled analyte itself (the M+0 version) within the D-IS material.[1][2] This unlabeled analyte will contribute to the signal of the target analyte, causing a positive bias and artificially inflating the calculated concentration, especially at the lower limit of quantitation (LLOQ).[2][6]

Q3: What are the generally accepted purity levels for a high-quality deuterated internal standard?

While specific requirements can vary by assay, the generally recommended purity levels provide a strong foundation for a robust method.

Table 1: General Purity Recommendations for Deuterated Internal Standards

Purity Type Recommended Level Rationale
Chemical Purity >99% Minimizes the risk of interference from other compounds.[1][7]

| Isotopic Enrichment | ≥98% | Ensures the contribution of unlabeled analyte from the D-IS is minimal.[1][2] |

Q4: How many deuterium atoms are optimal for an internal standard?

Typically, a D-IS should contain between two and ten deuterium atoms.[1][2] The key considerations are:

  • Mass Shift: There must be enough deuterium atoms to shift the mass-to-charge ratio (m/z) of the D-IS sufficiently so it is clearly resolved from the natural isotopic distribution of the analyte.[1][8] This is especially important for analytes containing elements with abundant natural isotopes like chlorine or bromine.[9]

  • Chromatographic Effects: Excessive deuteration can sometimes lead to a chromatographic separation of the D-IS from the analyte (the "isotope effect"), which is undesirable as it can lead to differential matrix effects.[1][10]

  • Label Stability: Deuterium atoms should be placed on stable, non-exchangeable positions in the molecule, such as aromatic rings or carbon atoms not adjacent to heteroatoms.[11] Labels on hydroxyl (-OH), amine (-NH), or carboxyl (-COOH) groups are prone to exchanging with hydrogen from the solvent (H/D back-exchange), which alters the standard's concentration.[2][11]

Q5: What is isotopic cross-talk or cross-contribution?

Isotopic cross-talk refers to the interference between the mass spectrometry signals of the analyte and its internal standard.[9] This can occur in two directions:

  • IS to Analyte: The D-IS solution contains some amount of unlabeled analyte as an impurity, which contributes to the analyte's measured signal.[12] This is the most common concern and leads to a positive bias in results.[2]

  • Analyte to IS: The analyte itself has naturally occurring heavy isotopes (e.g., ¹³C, ³⁷Cl). At very high concentrations, the signal from these heavy isotopes can spill over and contribute to the signal of the D-IS.[9][13] This can cause the calibration curve to become non-linear.[9][12]

The International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation provides acceptance criteria for this interference.

Table 2: ICH M10 Guideline on Cross-Interference Acceptance Criteria

Direction of Contribution Acceptance Criteria
Internal Standard → Analyte The interference in blank samples (spiked only with IS) should be ≤ 20% of the analyte response at the LLOQ.[4]

| Analyte → Internal Standard | The interference in ULOQ samples (spiked only with analyte) should be ≤ 5% of the internal standard response in blank samples.[4] |

Troubleshooting Guides

Problem 1: I see a significant analyte signal in my blank samples (matrix + D-IS).

  • Question: Why is my analyte peak showing up in blank samples that only contain the internal standard?

  • Answer: This is a classic sign that your deuterated internal standard is contaminated with the unlabeled analyte.[2] This impurity contributes to the analyte's signal, leading to an inaccurate baseline and a positive bias in your results, particularly affecting the LLOQ.[6]

    • Troubleshooting Steps:

      • Verify Purity: Inject a high-concentration solution of the D-IS alone (in solvent) and monitor the mass transition for the unlabeled analyte.[2]

      • Check the Certificate of Analysis (CoA): Review the CoA provided by the supplier for the stated isotopic purity. Be aware that the actual purity can sometimes be lower than stated.[5]

      • Quantify the Contribution: Prepare a "zero sample" (blank matrix + D-IS at the working concentration) and measure the analyte response. According to guidelines, this response should not exceed 20% of the analyte response at the LLOQ.[4]

      • Contact the Supplier: If the impurity level is unacceptable, contact the supplier to obtain a higher purity batch of the internal standard.[2]

Problem 2: My calibration curve is non-linear, especially at the upper limit of quantitation (ULOQ).

  • Question: My curve fit is poor at high concentrations. Could the internal standard be the cause?

  • Answer: Yes, this can happen due to "cross-talk" from the analyte to the internal standard.[9] At high analyte concentrations, the signal from the analyte's naturally occurring heavy isotopes (e.g., from ¹³C) can contribute to the signal being measured for the D-IS.[9][13] This artificially inflates the D-IS response, compressing the analyte/IS ratio and causing the curve to flatten.

    • Troubleshooting Steps:

      • Analyze ULOQ without IS: Prepare a sample containing the analyte at the ULOQ concentration without any D-IS. Monitor the D-IS mass transition to see if a signal is present. This signal should be less than 5% of the D-IS response in a blank sample.[4]

      • Increase IS Concentration: A higher D-IS concentration can sometimes mitigate the relative contribution from the analyte, but this may not always be feasible or effective.[12]

      • Use a Nonlinear Fit: If the interference is predictable, using a nonlinear regression model for the calibration curve can provide more accurate quantification.[9]

      • Select a Better D-IS: If possible, use a D-IS with a higher degree of deuteration to move its mass further away from the analyte's isotopic cluster.[8]

Problem 3: The internal standard signal is unstable or decreases over time.

  • Question: My D-IS response is drifting or declining across an analytical batch. What could be happening?

  • Answer: This issue often points to the isotopic instability of the standard, specifically H/D back-exchange.[2] This occurs when deuterium atoms on the D-IS exchange with hydrogen atoms from the solvent (e.g., water in the mobile phase), especially if the labels are on acidic or basic sites.[2][11] This effectively lowers the concentration of your D-IS over time.

    • Troubleshooting Steps:

      • Check Label Position: Review the structure on the CoA to ensure deuterium atoms are on stable positions (e.g., aromatic rings) and not on heteroatoms like oxygen or nitrogen.[11]

      • Perform a Stability Test: Incubate the D-IS in your sample diluent or mobile phase for the duration of a typical analytical run. Re-inject and compare the response to a freshly prepared sample to check for degradation or an increase in the unlabeled analyte signal.[2]

      • Control pH: Avoid highly acidic or basic conditions in your mobile phases and sample preparation, as these can catalyze the exchange reaction.[11]

      • Use Aprotic Solvents: Prepare and store stock solutions in aprotic solvents like acetonitrile whenever possible and minimize the time the D-IS spends in aqueous solutions.[11]

Experimental Protocols

Protocol: Assessment of Isotopic Purity and Cross-Contribution of a Deuterated Internal Standard

Objective: To verify the isotopic purity of a new lot of D-IS and quantify its contribution to the analyte signal (cross-talk).

Methodology:

  • Solution Preparation:

    • D-IS Purity Check Solution: Prepare a high-concentration solution of the D-IS in a suitable solvent (e.g., 10 µg/mL in acetonitrile).

    • "Zero Sample": Prepare a blank matrix sample (e.g., plasma from an untreated subject) and spike it with the D-IS at the final working concentration used in the assay.

    • LLOQ Sample: Prepare a blank matrix sample spiked with the analyte at the LLOQ concentration and the D-IS at its working concentration.

  • LC-MS/MS Analysis:

    • Full Scan Analysis (Purity): Infuse the "D-IS Purity Check Solution" directly into the mass spectrometer or perform an LC-MS analysis with the mass spectrometer in full scan mode over a wide mass range. This is crucial to observe the entire isotopic distribution.[1]

    • MRM Analysis (Contribution): Inject the "Zero Sample" and the "LLOQ Sample" onto the LC-MS/MS system using the final, validated method in Multiple Reaction Monitoring (MRM) mode.

  • Data Analysis and Calculation:

    • Isotopic Purity Calculation:

      • From the full scan data, identify the peak intensity for the desired deuterated molecule (e.g., M+4) and the peak intensity for the unlabeled analyte (M+0).

      • Calculate the isotopic purity using the formula: Isotopic Purity (%) = [Intensity(Desired Deuterated Peak) / Sum of Intensities(All Related Isotopic Peaks)] x 100

    • Cross-Contribution Calculation:

      • Measure the peak area of the analyte in the "Zero Sample" (Area_Analyte_in_Zero).

      • Measure the peak area of the analyte in the "LLOQ Sample" (Area_Analyte_in_LLOQ).

      • Calculate the percent contribution using the formula: Contribution (%) = (Area_Analyte_in_Zero / Area_Analyte_in_LLOQ) x 100

      • Acceptance Criterion: The result should be ≤ 20%.[4]

Visualizations: Workflows and Logic Diagrams

G cluster_0 A Receive New Lot of Deuterated Internal Standard B Review Certificate of Analysis (CoA) (Chemical & Isotopic Purity) C Prepare Stock Solution in Aprotic Solvent D Assess Isotopic Purity (Full Scan MS) E Assess Cross-Contribution (Blank + IS vs. LLOQ) F Check for Chromatographic Co-elution with Analyte G Purity & Performance Acceptable? H Release for Use in Quantitative Assays I Quarantine Lot & Contact Supplier

G cluster_0 A Start: Inaccurate or Imprecise Quantification B Is Analyte Signal High in Blank Samples? C Cause: Unlabeled Analyte Impurity in D-IS. Action: Verify Purity, Check CoA, Contact Supplier. D Is Calibration Curve Non-Linear at ULOQ? E Cause: Analyte to IS Cross-Contribution. Action: Check ULOQ w/o IS, Consider Non-Linear Fit. F Is D-IS Signal Drifting or Decreasing? G Cause: H/D Back-Exchange. Action: Check Label Stability, Control pH, Use Aprotic Solvents. H Do Analyte and D-IS Separate Chromatographically? I Cause: Deuterium Isotope Effect. Action: Modify Chromatography (Gradient, Temp, Column). J Other Issues: Matrix Effects, Instrument Instability, Sample Prep.

References

Potential for H/D exchange with C18-Ceramide-d7 in mobile phase

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential for hydrogen/deuterium (H/D) exchange with C18-Ceramide-d7 when used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) applications.

Frequently Asked Questions (FAQs)

Q1: What is Hydrogen/Deuterium (H/D) exchange and why is it a concern?

A1: Hydrogen/Deuterium (H/D) exchange is a chemical reaction in which a hydrogen atom in a molecule is replaced by a deuterium atom from the surrounding solvent, or vice versa. For researchers using deuterated internal standards like this compound, the primary concern is "back-exchange," where the deuterium labels on the standard are replaced by hydrogen atoms from the mobile phase or sample matrix. This can compromise the quantitative accuracy of an assay by converting the internal standard into the unlabeled analyte.

Q2: Is this compound susceptible to H/D back-exchange in typical reversed-phase mobile phases?

A2: The potential for H/D back-exchange is highly dependent on the location of the deuterium labels on the molecule. In commercially available this compound (N-stearoyl-D-erythro-sphingosine-d7), the deuterium atoms are located on the carbon backbone of the sphingosine chain.[1] Carbon-deuterium (C-D) bonds are very stable and are not expected to undergo exchange under typical reversed-phase LC-MS conditions, which often involve mildly acidic mobile phases (e.g., with 0.1% formic acid) and ambient or slightly elevated temperatures.[2] Exchange is primarily a concern for deuterium atoms attached to heteroatoms (e.g., -OD, -ND), which are considered "labile."[2]

Q3: What factors can influence the rate of H/D exchange?

A3: The rate of H/D exchange is primarily influenced by three factors:

  • Position of the Label: Deuterium on heteroatoms (O, N, S) is labile and exchanges quickly. Deuterium on a carbon backbone is stable.[2]

  • pH: Both highly acidic and highly basic conditions can catalyze H/D exchange. The rate of exchange for labile hydrogens is at its minimum at approximately pH 2.5.

  • Temperature: Higher temperatures increase the rate of chemical reactions, including H/D exchange. To minimize exchange, experiments are often conducted at low temperatures (e.g., 0°C).

Q4: My deuterated internal standard elutes at a slightly different time than my analyte. Is this due to H/D exchange?

A4: No, this is more likely due to a phenomenon known as the "chromatographic isotope effect."[3] Deuterated compounds can have slightly different physicochemical properties than their non-deuterated counterparts, which may cause them to elute slightly earlier in reversed-phase chromatography.[3] This is a more common observation than back-exchange for stably labeled standards and needs to be accounted for during method development by ensuring correct peak integration windows.

Troubleshooting Guide

The following table summarizes potential issues related to the use of this compound, their likely causes, and recommended solutions.

Problem Potential Cause(s) Troubleshooting & Optimization Steps
Apparent loss of internal standard signal or increase in unlabeled analyte signal over an analytical run. 1. H/D Back-Exchange (unlikely for C-D bonds): The deuterium labels are exchanging with protons from the mobile phase.[4] 2. Adsorption/Carryover: The standard is adsorbing to surfaces in the LC system or there is carryover from a previous injection.1. Verify Label Stability: Perform the "Experimental Protocol for Assessing Deuterium Exchange" described below.[4] 2. Modify Mobile Phase (if exchange is confirmed): Adjust the mobile phase pH to be closer to neutral, though this is generally not necessary for C-D labels.[4] 3. Optimize Wash Steps: Use a stronger wash solvent and increase the wash volume/time for the autosampler and column.
The retention times of this compound and the native C18-Ceramide do not perfectly align. Chromatographic Isotope Effect: Deuterated compounds can elute slightly earlier than their non-deuterated analogs in reversed-phase LC due to subtle differences in polarity and interaction with the stationary phase.[3]1. Confirm Co-elution Window: Ensure that the peak integration windows for both the analyte and the internal standard are set appropriately to capture their respective chromatographic peaks. 2. Optimize Chromatography: Adjusting the gradient slope or column temperature may help to minimize the retention time difference, although complete co-elution may not always be possible.
Inaccurate quantification, especially at low analyte concentrations. Isotopic Impurity of the Standard: The deuterated internal standard may contain a small percentage of the unlabeled analyte from its synthesis.[5]1. Check Certificate of Analysis (CoA): Review the CoA for the specified isotopic purity. A purity of ≥98% is generally recommended.[5] 2. Analyze the Standard Alone: Inject a high concentration of the this compound solution without the analyte to check for any signal at the mass transition of the native C18-Ceramide.[5] 3. Contact the Supplier: If a significant unlabeled impurity is detected, contact the supplier for a higher purity batch.

Experimental Protocols

Protocol for Assessing Deuterium Exchange of this compound

This protocol allows for the direct evaluation of the stability of the deuterium labels on this compound in your specific experimental mobile phase.

1. Solution Preparation:

  • Solution A (Analyte + IS): Prepare a solution containing a known concentration of both native C18-Ceramide and the internal standard this compound in your initial mobile phase composition.

  • Solution B (IS in Mobile Phase): Prepare a solution containing only this compound at the same concentration as in Solution A, dissolved in your initial mobile phase.

  • Solution C (IS in Sample Diluent): Prepare a solution containing only this compound at the same concentration as in Solution A, dissolved in your typical sample diluent.

2. Initial Analysis (Time = 0):

  • Inject Solution A to establish the retention times and baseline response for both the analyte and the internal standard.

  • Inject Solution B to confirm the purity of the internal standard and establish a baseline for any unlabeled analyte signal at T=0.

3. Incubation:

  • Store Solutions B and C in the autosampler at the temperature of your typical analytical run for the maximum expected duration of a sequence (e.g., 12, 24, or 48 hours).

4. Final Analysis (Time = Final):

  • After the incubation period, re-inject Solutions B and C.

5. Data Analysis:

  • In the chromatograms from the incubated Solutions B and C, carefully integrate the peak area at the retention time and m/z corresponding to the unlabeled C18-Ceramide.

  • Interpretation: A significant increase in the peak area for the unlabeled analyte in the incubated solutions compared to the T=0 injection of Solution B would indicate that H/D back-exchange is occurring under your experimental conditions. For this compound, no significant increase is expected.

Visualizations

Factors Influencing H/D Exchange

The following diagram illustrates the key factors that determine the stability of a deuterated internal standard in an LC-MS mobile phase.

G Logical Diagram of H/D Exchange Potential cluster_stability Label Position Characteristics cluster_mobile_phase Mobile Phase Conditions IS Deuterated Internal Standard (this compound) Stability Label Stability IS->Stability Label Position MobilePhase Mobile Phase Composition Exchange H/D Exchange Occurs? MobilePhase->Exchange Stability->Exchange NoExchange No Significant Exchange (High Data Integrity) Exchange->NoExchange  If Label is Stable (C-D)  and Conditions are Mild PossibleExchange Potential for Exchange (Compromised Data) Exchange->PossibleExchange  If Label is Labile (X-D)  or Conditions are Harsh CD_Bond C-D Bond (e.g., on alkyl chain) Stable XH_Bond X-D Bond (O-D, N-D) Labile pH pH (Extremes promote exchange) Temperature Temperature (High temp promotes exchange) Solvent Protic Solvents (Source of H+)

Caption: Factors influencing H/D exchange of deuterated standards.

References

Improving signal-to-noise for low-level ceramide detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio for the detection of low-level ceramides.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for detecting low-level ceramides, and what are their primary advantages and disadvantages?

A1: The choice of method for low-level ceramide detection depends on the required sensitivity, specificity, and available equipment. The most common techniques are Liquid Chromatography-Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography (HPLC) with fluorescence or UV detection, and Enzyme-Linked Immunosorbent Assay (ELISA).

MethodAdvantagesDisadvantages
LC-MS/MS High sensitivity and specificity, allowing for the identification and quantification of individual ceramide species.[1][2]Requires expensive equipment and expertise. Potential for ion suppression from complex biological matrices.[3]
HPLC Good for quantifying total ceramides or specific species after derivatization.[4] More accessible than mass spectrometry.Lower sensitivity than LC-MS/MS.[5] May require derivatization to enhance signal, which adds complexity.[6]
ELISA High-throughput and relatively simple to perform.[7] Does not require extensive sample purification.Provides data on total ceramide levels, not individual species. Susceptible to cross-reactivity and matrix effects.
TLC Inexpensive and useful for qualitative or semi-quantitative analysis.[8]Low resolution and sensitivity, making it unsuitable for low-abundance ceramides.[1]

Q2: What are the critical steps in sample preparation to ensure optimal recovery of low-level ceramides?

A2: Proper sample preparation is crucial for accurate low-level ceramide detection. Key steps include:

  • Efficient Extraction: A common and effective method for lipid extraction is the Bligh and Dyer method, which uses a chloroform/methanol solvent system.[2] The choice of solvent is critical; for instance, a chloroform/methanol azeotrope has shown high extraction percentages for wool ceramides.[8] Green extraction methods like ultrasound-assisted and microwave-assisted extraction are also gaining traction due to their high efficiency and lower solvent consumption.[9][10]

  • Purification: After extraction, ceramides often need to be purified from other lipids and cellular components. This is typically achieved using chromatography techniques.[9][10]

  • Internal Standards: The use of non-physiological odd-chain ceramide internal standards (e.g., C17 or C25 ceramide) is recommended for LC-MS/MS to accurately quantify endogenous long-chain and very-long-chain ceramides.[2]

Q3: How can I improve the signal-to-noise ratio in my HPLC analysis of ceramides?

A3: To enhance the signal-to-noise (S/N) ratio in HPLC, consider the following strategies:

  • Derivatization: For ceramides lacking a strong chromophore or fluorophore, derivatization with a UV-absorbing or fluorescent tag can significantly increase signal intensity.[6] For high sensitivity, fluorescent tags like naproxen are recommended.[6]

  • Reduce Baseline Noise: The purity of solvents and additives in the mobile phase can impact baseline noise. Using high-purity solvents and avoiding additives that absorb at your detection wavelength can help. Also, ensure the HPLC system has minimal dead volume.[11]

  • Increase Signal Intensity: Using a column with a smaller internal diameter can increase the concentration of the sample in the column, leading to a stronger signal. Additionally, columns with smaller particle sizes (e.g., superficially porous particles) can increase column efficiency, resulting in narrower and taller peaks.

  • Optimize Flow Rate: Ensure the flow rate is optimized for your column and separation to achieve the best peak height and efficiency.

Troubleshooting Guides

Mass Spectrometry (LC-MS/MS)
IssuePossible Cause(s)Recommended Solution(s)
Low Signal Intensity Inefficient ionization of ceramides.Optimize the electrospray ionization (ESI) source parameters. Acidifying the mobile phase with formic acid can improve protonation and signal in positive ion mode.[2]
Ion suppression from co-eluting compounds in the sample matrix.Improve sample cleanup and purification. Consider using a more efficient HPLC separation method to better resolve ceramides from interfering matrix components.
Poor recovery during sample extraction.Optimize the extraction protocol. Ensure the solvent system is appropriate for your sample type. The Bligh and Dyer method is a good starting point.[2]
High Background Noise Contaminants in the LC system or solvents.Flush the LC system thoroughly. Use high-purity, MS-grade solvents and additives.
Carryover from previous injections.Implement a robust needle and column wash protocol between samples.
Poor Peak Shape Suboptimal chromatographic conditions.Optimize the HPLC gradient, flow rate, and column temperature. Ensure the column is not overloaded.
Dead volume in the LC system.Minimize the length and diameter of tubing between the column and the mass spectrometer.[11]
HPLC with UV/Fluorescence Detection
IssuePossible Cause(s)Recommended Solution(s)
Low Signal-to-Noise Ratio Insufficient derivatization efficiency.Optimize the derivatization reaction conditions (e.g., temperature, time, reagent concentration).
High baseline noise.Use high-purity solvents and additives. Ensure the detector lamp is in good condition.
Suboptimal detection wavelength.Verify that the excitation and emission wavelengths are optimal for the chosen fluorescent tag.[6] For UV detection, select a wavelength that maximizes the signal of the derivatized ceramide while minimizing background absorbance.
Inconsistent Retention Times Fluctuations in mobile phase composition or flow rate.Ensure the HPLC pump is functioning correctly and the mobile phase is properly mixed and degassed.
Changes in column temperature.Use a column oven to maintain a stable temperature.
Poor Reproducibility Variability in sample preparation.Standardize all sample preparation steps, including extraction, purification, and derivatization. Use an internal standard to account for variations.
Injection volume variability.Ensure the autosampler is calibrated and functioning correctly.
ELISA
IssuePossible Cause(s)Recommended Solution(s)
Weak or No Signal Reagents not at room temperature before use.Allow all reagents to equilibrate to room temperature for 15-20 minutes before starting the assay.[12][13]
Improper reagent preparation or addition sequence.Double-check the kit protocol to ensure all reagents are prepared correctly and added in the specified order.[12]
Expired or improperly stored reagents.Verify the expiration dates of all kit components and ensure they have been stored at the recommended temperature.[12][13]
High Background Insufficient washing.Ensure all wells are completely filled and aspirated during each wash step. An automated plate washer can improve consistency.
Non-specific binding of antibodies.Use the blocking buffer provided in the kit and ensure the recommended incubation times are followed.
Concentration of detection antibody is too high.If developing your own assay, perform a titration to determine the optimal concentration of the detection antibody.
Poor Standard Curve Inaccurate standard dilutions.Carefully prepare the standard dilutions according to the kit protocol. Use calibrated pipettes and fresh tips for each dilution.[12][14]
Degraded standard solution.Ensure the standard is stored correctly and has not expired. Reconstitute a fresh vial if necessary.[12]

Experimental Protocols & Data

General Workflow for Ceramide Extraction and Analysis

This workflow provides a general overview. Specific details may need to be optimized based on the sample type and analytical method.

G cluster_0 Sample Preparation cluster_1 Analysis Sample Biological Sample (e.g., Plasma, Tissue) Homogenization Homogenization Sample->Homogenization Extraction Lipid Extraction (e.g., Bligh & Dyer) Homogenization->Extraction Purification Purification (e.g., Chromatography) Extraction->Purification Derivatization Derivatization (for HPLC) Purification->Derivatization Optional Analysis LC-MS/MS or HPLC Analysis Purification->Analysis Derivatization->Analysis Data Data Acquisition & Processing Analysis->Data

Caption: General experimental workflow for ceramide analysis.

Quantitative Data Summary

The following table summarizes the reported sensitivity of various ceramide detection methods.

MethodLimit of Detection (LOD) / SensitivityReference(s)
LC-ESI-MS/MS 5–50 pg/ml for distinct ceramides[2]
HPLC with Fluorescence Derivatization 0.6 pmol labeled ceramide/sample[5]
ELISA Kit 1.0 ng/mL[7]

Ceramide Signaling Pathways

Ceramides are central signaling molecules involved in various cellular processes, including apoptosis, cell cycle arrest, and inflammation. They are synthesized through two main pathways: the de novo synthesis pathway and the salvage pathway.

De Novo Ceramide Synthesis Pathway

This pathway begins in the endoplasmic reticulum with the condensation of serine and palmitoyl-CoA.

G Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketosphinganine 3-Ketosphinganine Serine + Palmitoyl-CoA->3-Ketosphinganine SPT Dihydrosphingosine Dihydrosphingosine 3-Ketosphinganine->Dihydrosphingosine Dihydroceramide Dihydroceramide Dihydrosphingosine->Dihydroceramide Ceramide Synthase Ceramide Ceramide Dihydroceramide->Ceramide Dihydroceramide Desaturase G Ceramide Ceramide PP2A PP2A Ceramide->PP2A activates PKC PKC Ceramide->PKC activates JNK JNK Ceramide->JNK activates Caspases Caspases PP2A->Caspases activates PKC->Caspases activates JNK->Caspases activates Apoptosis Apoptosis Caspases->Apoptosis

References

Common pitfalls when using deuterated standards in lipidomics

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the application of deuterated standards in lipidomics. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls associated with the use of these critical internal standards. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the accuracy and reproducibility of your experimental results.

Section 1: Isotopic Purity and Stability

One of the most critical aspects of using deuterated standards is ensuring their isotopic purity and stability throughout the experimental workflow. Issues in this area can lead to significant quantification errors.

Frequently Asked Questions (FAQs)

Q1: My quantification results are inconsistent. How can I be sure my deuterated standard is not the problem?

A1: Inconsistent results can often be traced back to the purity and stability of the deuterated internal standard (IS). Two key issues to investigate are isotopic purity (the percentage of molecules that are fully deuterated) and the stability of the deuterium labels against hydrogen-deuterium (H/D) back-exchange. You should verify both the chemical and isotopic purity of your standard upon receipt and periodically thereafter, especially if you observe unexpected results.

Q2: What is H/D back-exchange and how can I prevent it?

A2: H/D back-exchange is a chemical reaction where deuterium atoms on your standard are replaced by hydrogen atoms from the solvent or matrix (e.g., from water or methanol). This process effectively converts your deuterated standard into an unlabeled analyte, which can artificially inflate the analyte signal and lead to under-quantification.

Prevention Strategies:

  • Label Position: The most effective prevention is to use standards where deuterium is placed on chemically stable, non-exchangeable positions, such as aliphatic carbons not adjacent to heteroatoms or carbonyl groups. Avoid standards with deuterium on hydroxyl (-OH), amine (-NH), or carboxyl (-COOH) groups, as these are highly susceptible to exchange.

  • Solvent Choice: Prepare stock solutions in aprotic solvents (e.g., acetonitrile, isopropanol). Minimize exposure to protic solvents like water and methanol, especially under acidic or basic conditions which can catalyze the exchange.

  • Storage: Store standards at low temperatures (e.g., -80°C) under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation and exchange.[1]

Q3: How do I test the stability of my deuterated standard against H/D back-exchange in my own lab?

A3: You can perform a simple stability study. This involves incubating the deuterated standard in your sample matrix or experimental solvents over a time course and monitoring its isotopic distribution using mass spectrometry.

Troubleshooting Guide: Assessing H/D Exchange

This guide provides a detailed protocol to assess the stability of your deuterated lipid standard against H/D back-exchange.

Experimental Protocol: H/D Exchange Stability Test

Objective: To determine the stability of a deuterated lipid standard in a specific solvent or matrix over time.

Materials:

  • Deuterated lipid standard

  • Solvents to be tested (e.g., methanol, water, plasma extract)

  • High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

  • LC system

  • Autosampler vials

Procedure:

  • Prepare Test Solutions:

    • Prepare a solution of your deuterated standard at a typical working concentration in the solvent(s) you wish to test.

    • Include a control solution in a stable, aprotic solvent like acetonitrile.

  • Time-Course Incubation:

    • Aliquot the test solutions into separate vials for each time point.

    • Incubate the vials at the temperature(s) relevant to your experimental workflow (e.g., room temperature, 4°C).

    • Suggested time points: 0, 1, 4, 8, and 24 hours.

  • Sample Analysis:

    • At each time point, immediately analyze the sample by LC-HRMS in full scan mode.

    • Ensure the mass spectrometer is properly calibrated to achieve high mass accuracy.

  • Data Analysis:

    • Extract the ion chromatograms for the fully deuterated standard (e.g., M+D) and any species that have lost deuterium (e.g., M+D-1, M+D-2).

    • Calculate the percentage of the standard that has undergone back-exchange at each time point by comparing the peak areas of the different isotopologues.

    • A significant increase in the lower mass isotopologues over time indicates instability.

Data Presentation: Impact of Storage Conditions on Standard Stability

The following table provides illustrative data on the stability of a hypothetical deuterated phospholipid standard under different storage conditions.

Storage ConditionSolventIncubation Time (hours)Percent of Original Deuterated Standard Remaining
-80°CAcetonitrile24>99%
4°CAcetonitrile24>99%
Room TemperatureAcetonitrile2498%
4°CMethanol/Water (1:1)2490%
Room TemperatureMethanol/Water (1:1)2475%
Room TemperaturepH 9 Buffer860%

Note: The actual stability will depend on the specific lipid standard and the position of the deuterium labels.

Mandatory Visualization: H/D Exchange Troubleshooting Workflow

G Troubleshooting H/D Exchange start Inconsistent Quantification Results check_purity Check Certificate of Analysis for Label Position start->check_purity stability_test Perform H/D Exchange Stability Test check_purity->stability_test analyze_data Analyze Isotopic Distribution Over Time stability_test->analyze_data stable Standard is Stable (No significant change in isotopologues) analyze_data->stable No Change unstable Standard is Unstable (Increase in lower mass isotopologues) analyze_data->unstable Change Observed mitigate Mitigation Strategies unstable->mitigate change_solvent Use Aprotic Solvents mitigate->change_solvent control_temp Store at Low Temperature mitigate->control_temp new_standard Consider a Standard with More Stable Labels (e.g., on carbon backbone) mitigate->new_standard

Caption: Workflow for troubleshooting deuterated standard instability due to H/D exchange.

Section 2: Chromatographic Issues

Even a perfect deuterated standard can fail to correct for variability if it does not behave identically to the analyte during chromatographic separation.

Frequently Asked Questions (FAQs)

Q4: I'm observing a chromatographic shift between my analyte and its deuterated internal standard. Why is this happening?

A4: This phenomenon is known as the "chromatographic isotope effect". Deuterated compounds often elute slightly earlier than their non-deuterated counterparts in reversed-phase liquid chromatography (RPLC).[2] This is because the carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, leading to a small difference in polarity and interaction with the stationary phase. In normal-phase liquid chromatography (NPLC), the opposite effect may be observed.

Q5: How can a small retention time shift affect my results?

A5: If the analyte and the internal standard do not co-elute perfectly, they may experience different degrees of matrix effects (ion suppression or enhancement) as they enter the mass spectrometer. This can lead to inaccurate quantification because the fundamental assumption that the internal standard's signal is affected in the same way as the analyte's signal is violated.

Troubleshooting Guide: Addressing Chromatographic Shifts

Experimental Protocol: Evaluating Chromatographic Co-elution

Objective: To assess the degree of chromatographic separation between an analyte and its deuterated internal standard.

Materials:

  • Analyte standard

  • Deuterated internal standard

  • LC-MS system

  • Your established chromatographic method

Procedure:

  • Prepare Samples:

    • Prepare a solution containing only the analyte.

    • Prepare a solution containing only the deuterated internal standard.

    • Prepare a solution containing a mixture of the analyte and the deuterated internal standard.

  • LC-MS Analysis:

    • Inject each sample onto the LC-MS system using your standard method.

    • Acquire data in a way that allows you to extract chromatograms for both the analyte and the deuterated standard (e.g., full scan or selected ion monitoring).

  • Data Analysis:

    • Overlay the chromatograms of the analyte and the deuterated standard from the mixed sample injection.

    • Measure the retention time at the apex of each peak.

    • Calculate the difference in retention time (ΔRT).

    • Visually inspect the peak shapes and the degree of overlap.

Data Presentation: Typical Retention Time Shifts

The following table provides illustrative examples of retention time (RT) shifts observed for different deuterated lipids in RPLC.

Lipid ClassDeuteration LevelTypical RT Shift (seconds)
Phosphatidylcholine (PC)d90.5 - 2.0
Lysophosphatidylcholine (LPC)d50.3 - 1.5
Triglyceride (TG)d51.0 - 3.0
Free Fatty Acidd80.8 - 2.5

Note: The magnitude of the shift depends on the number and position of deuterium atoms, the specific lipid molecule, and the chromatographic conditions.

Mandatory Visualization: Chromatographic Shift Mitigation

G Mitigating Chromatographic Shifts start Observed Chromatographic Shift optimize_chrom Optimize Chromatography start->optimize_chrom modify_gradient Modify Gradient Profile (e.g., shallower gradient) optimize_chrom->modify_gradient change_column Test Different Column Chemistries (e.g., C18, C8, Phenyl-Hexyl) optimize_chrom->change_column adjust_temp Adjust Column Temperature optimize_chrom->adjust_temp evaluate Evaluate Co-elution modify_gradient->evaluate change_column->evaluate adjust_temp->evaluate success Co-elution Achieved evaluate->success Improved fail Shift Persists evaluate->fail No Improvement consider_alt Consider Alternative Standard (e.g., 13C-labeled) fail->consider_alt

Caption: A logical workflow for addressing chromatographic separation of deuterated standards.

Section 3: Isotopic Purity and Matrix Effects

Frequently Asked Questions (FAQs)

Q6: How can I verify the isotopic purity of my deuterated standard?

A6: The isotopic purity is typically stated on the Certificate of Analysis (CoA) provided by the manufacturer. However, you can verify it using high-resolution mass spectrometry (HRMS).

Troubleshooting Guide: Verifying Isotopic Purity

Experimental Protocol: Isotopic Purity Verification by HRMS

Objective: To determine the isotopic purity of a deuterated standard.

Materials:

  • Deuterated standard

  • High-resolution mass spectrometer (HRMS)

  • Suitable solvent for direct infusion

Procedure:

  • Prepare Solution: Prepare a dilute solution of the deuterated standard in a suitable solvent.

  • Direct Infusion: Infuse the solution directly into the HRMS.

  • Acquire Spectrum: Acquire a high-resolution mass spectrum in full scan mode.

  • Data Analysis:

    • Identify the peak corresponding to the fully deuterated species and any peaks corresponding to partially deuterated or non-deuterated species.

    • Calculate the isotopic purity by dividing the intensity of the desired deuterated peak by the sum of the intensities of all related isotopic peaks.

Q7: I suspect matrix effects are impacting my results, even with a deuterated standard. How can I investigate this?

A7: You can perform a post-extraction spike experiment to evaluate differential matrix effects.

Troubleshooting Guide: Investigating Matrix Effects

Experimental Protocol: Post-Extraction Spike Experiment

Objective: To determine if the analyte and deuterated standard are experiencing differential matrix effects.

Materials:

  • Blank matrix (e.g., plasma from a control animal)

  • Analyte standard

  • Deuterated internal standard

  • Your established sample preparation and LC-MS method

Procedure:

  • Prepare Three Sample Sets:

    • Set A (Neat Solution): Spike the analyte and deuterated standard into a clean solvent.

    • Set B (Post-Extraction Spike): Process the blank matrix through your entire extraction procedure. Spike the analyte and deuterated standard into the final extract.

    • Set C (Pre-Extraction Spike): Spike the analyte and deuterated standard into the blank matrix before the extraction procedure.

  • Analyze Samples: Analyze all three sets of samples using your LC-MS method.

  • Data Analysis:

    • Matrix Effect (ME): ME = (Peak Area in Set B) / (Peak Area in Set A). An ME < 1 indicates ion suppression, while an ME > 1 indicates ion enhancement.

    • Recovery (RE): RE = (Peak Area in Set C) / (Peak Area in Set B).

    • Compare the ME for the analyte and the deuterated standard. If the values are significantly different, you have differential matrix effects.

Mandatory Visualization: General Lipidomics Workflow

G General Lipidomics Workflow with Deuterated Standards sample Biological Sample (e.g., Plasma, Tissue) add_is Add Deuterated Internal Standard sample->add_is extraction Lipid Extraction (e.g., Folch, MTBE) add_is->extraction drydown Dry Down Extract extraction->drydown reconstitute Reconstitute in LC-MS compatible solvent drydown->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data_processing Data Processing lcms->data_processing quantification Quantification data_processing->quantification results Final Results quantification->results

Caption: A simplified workflow for a typical lipidomics experiment incorporating deuterated internal standards.

References

How to assess the stability of C18-Ceramide-d7 in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the stability of C18-Ceramide-d7 in solution. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

A1: this compound, whether in solid form or in an organic solvent, should be stored at -20°C.[1][2][3][4][5][6] Product datasheets indicate a stability of at least one to four years when stored properly at this temperature.[1][4][5]

Q2: What solvents are suitable for dissolving this compound?

A2: this compound is soluble in a variety of organic solvents. The choice of solvent will depend on the requirements of your specific application. Below is a summary of reported solubilities for similar C18 ceramides.

SolventReported Solubility of C18 CeramideReference
Dimethylformamide (DMF)~0.15 mg/mL[1][3]
Ethanol~20 mg/mL (for C6 ceramide)[4]
Dimethyl sulfoxide (DMSO)~20 mg/mL (for C6 ceramide)[4]
ChloroformSoluble (Slightly, Heated, Sonicated)[7]
MethanolSparingly soluble[7]

Note: this compound has poor solubility in aqueous solutions.[4] To prepare aqueous buffers containing this lipid, it is recommended to first dissolve it in an organic solvent like ethanol and then dilute it with the aqueous buffer.[4] It is advised not to store the aqueous solution for more than a day.[4]

Q3: How can I assess the stability of my this compound solution?

A3: The stability of this compound in solution can be assessed by monitoring its concentration and purity over time using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS/MS).[8][9][10] Thin-Layer Chromatography (TLC) can also be used for a more qualitative or semi-quantitative assessment.[6] A formal stability study involves analyzing the solution at various time points and under different storage conditions (e.g., -20°C, 4°C, room temperature).

Q4: What are the potential degradation pathways for this compound?

A4: Ceramides can undergo degradation through hydrolysis of the amide bond, which would separate the fatty acid chain from the sphingosine backbone.[11] They are also susceptible to oxidation.[12] Environmental factors such as elevated temperature, light, and exposure to air can accelerate degradation.[12]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 1 mg/mL stock solution of this compound in methanol.

Materials:

  • This compound (powder)

  • Methanol (LC-MS grade)

  • Inert gas (e.g., argon or nitrogen)

  • Glass vial with a PTFE-lined cap

  • Analytical balance

  • Vortex mixer

  • Sonicator

Procedure:

  • Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.

  • Weigh the desired amount of this compound powder using an analytical balance and transfer it to a clean glass vial.

  • Add the appropriate volume of methanol to achieve a final concentration of 1 mg/mL.

  • Purge the vial with an inert gas to displace air and minimize oxidation.[1][4][5]

  • Tightly cap the vial and vortex thoroughly to dissolve the powder.

  • If necessary, sonicate the solution for a few minutes to ensure complete dissolution.

  • Store the stock solution at -20°C in the dark.

Protocol 2: Stability Assessment of this compound Solution by LC-MS/MS

This protocol outlines a method to assess the stability of a this compound solution over time.

Objective: To quantify the concentration of this compound in a solution at different time points and storage conditions to determine its stability.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound in the desired solvent as described in Protocol 1.

    • Aliquot the stock solution into multiple vials to avoid repeated freeze-thaw cycles of the main stock.

    • Store the aliquots under the desired conditions (e.g., -20°C, 4°C, room temperature, protected from light).

    • At each time point (e.g., 0, 1, 2, 4, 8, and 12 weeks), retrieve an aliquot from each storage condition.

    • Prepare a dilution series from a freshly prepared this compound solution to serve as a calibration curve.

    • Prepare quality control (QC) samples at low, medium, and high concentrations.

  • LC-MS/MS Analysis:

    • Instrumentation: A high-performance liquid chromatography system coupled to a tandem mass spectrometer (e.g., a QTRAP or Q-TOF system).[8]

    • Chromatographic Separation:

      • Column: A C18 or C8 reversed-phase column is typically used for ceramide analysis.[13]

      • Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile/isopropanol with 0.1% formic acid).[13][14]

      • Flow Rate: A typical flow rate is around 0.3-0.6 mL/min.[13][14]

      • Injection Volume: 5-25 µL.[13][14]

    • Mass Spectrometry Detection:

      • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

      • Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

      • MRM Transitions: Monitor the specific precursor-to-product ion transitions for this compound.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.

    • Determine the concentration of this compound in the stability samples and QC samples by interpolating their peak areas from the calibration curve.

    • Calculate the percentage of the initial concentration remaining at each time point for each storage condition.

    • A significant decrease in concentration over time indicates instability under those conditions.

Troubleshooting Guide

Issue 1: this compound powder will not dissolve completely.

  • Possible Cause: Insufficient solvent volume or inappropriate solvent.

  • Solution:

    • Ensure that you are using a recommended solvent such as DMF, ethanol, or a chloroform/methanol mixture.

    • Try gently warming the solution and sonicating to aid dissolution.

    • Increase the solvent volume to prepare a more dilute solution.

Issue 2: The solution appears cloudy or shows precipitation after storage.

  • Possible Cause: The storage temperature is too high, leading to decreased solubility, or the concentration is above the solubility limit for that solvent and temperature.

  • Solution:

    • Always store solutions at -20°C unless otherwise specified for your experiment.

    • If precipitation occurs upon thawing, gently warm and sonicate the solution before use to ensure it is fully redissolved.

    • Consider preparing a more dilute stock solution.

Issue 3: Inconsistent results in bioassays.

  • Possible Cause: Degradation of the this compound solution.

  • Solution:

    • Prepare fresh solutions from solid material for critical experiments.

    • Aliquot stock solutions to minimize freeze-thaw cycles.

    • Protect solutions from light and air exposure.

    • Perform a stability check of your solution using an analytical method like LC-MS/MS.

Issue 4: High background signal in fluorescence-based assays (if using a fluorescently labeled ceramide).

  • Possible Cause: The concentration of the ceramide solution is too high, leading to non-specific binding.

  • Solution:

    • Titrate the concentration of the ceramide solution to find the optimal concentration for your assay.

    • Include thorough washing steps in your experimental protocol to remove unbound ceramide.[15]

Visualizations

experimental_workflow Experimental Workflow for Stability Assessment prep Prepare this compound Stock Solution aliquot Aliquot Solution into Vials prep->aliquot store Store Aliquots under Different Conditions (-20°C, 4°C, RT) aliquot->store timepoint Analyze at Designated Time Points (T=0, 1, 2, 4, 8, 12 weeks) store->timepoint lcms LC-MS/MS Analysis timepoint->lcms data Data Analysis: Quantify Concentration lcms->data report Report Stability Profile data->report ceramide_signaling C18-Ceramide Signaling Pathways cluster_synthesis Synthesis cluster_effects Cellular Effects cluster_degradation Degradation C18_Cer C18-Ceramide Apoptosis Apoptosis C18_Cer->Apoptosis CellGrowth Inhibition of Cell Growth C18_Cer->CellGrowth ER_Stress ER Stress C18_Cer->ER_Stress Autophagy Autophagy C18_Cer->Autophagy Ceramidase Ceramidase C18_Cer->Ceramidase CerS1 Ceramide Synthase 1 (CerS1) CerS1->C18_Cer DeNovo De Novo Synthesis DeNovo->CerS1 + C18-CoA Salvage Salvage Pathway Salvage->C18_Cer Sphingosine Sphingosine Ceramidase->Sphingosine FFA Free Fatty Acid (C18:0) Ceramidase->FFA

References

Minimizing ion suppression for C18-Ceramide in biological matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize ion suppression and ensure accurate quantification of C18-Ceramide in biological matrices.

Troubleshooting Guide

This section addresses common issues encountered during the LC-MS/MS analysis of C18-Ceramide, offering potential causes and actionable solutions.

Q1: My C18-Ceramide signal is significantly lower in my biological samples (e.g., plasma, cell lysate) compared to the standard in a pure solvent. What is causing this?

A1: This is a classic indication of ion suppression , where components in your sample matrix interfere with the ionization of C18-Ceramide in the mass spectrometer's ion source.[1][2] Co-eluting matrix components, such as phospholipids and other lipids, compete with your analyte for ionization, leading to a reduced signal.[2][3]

Q2: How can I confirm that ion suppression is affecting my C18-Ceramide analysis?

A2: A post-column infusion experiment is a standard method to identify regions of ion suppression in your chromatogram.[3]

  • Procedure:

    • Continuously infuse a standard solution of C18-Ceramide into the MS detector, bypassing the LC column, to establish a stable signal baseline.

    • Inject a blank, extracted biological matrix sample onto the LC column.

    • Monitor the C18-Ceramide signal. Any significant drop in the baseline indicates the retention time at which interfering matrix components are eluting and causing ion suppression.[1]

Q3: What are the most effective ways to reduce ion suppression for C18-Ceramide?

A3: A multi-faceted approach combining sample preparation, chromatography, and the use of appropriate internal standards is most effective.

  • 1. Robust Sample Preparation: The primary goal is to remove interfering matrix components before analysis.[1][2]

    • Solid-Phase Extraction (SPE): Often considered the most effective technique for cleaning up complex samples. Reversed-phase (e.g., C18) or specialized lipid removal cartridges can be used to isolate C18-Ceramide while washing away phospholipids and salts.[1]

    • Liquid-Liquid Extraction (LLE): A common technique for lipid extraction. The Bligh-Dyer or Folch methods, which use a chloroform/methanol/water solvent system, are frequently employed.[4][5]

    • Protein Precipitation (PPT): A simpler method, but it may not remove as many interfering lipids as SPE or LLE, potentially leading to more significant ion suppression.[3]

  • 2. Chromatographic Optimization:

    • Modify the Gradient: Adjusting the mobile phase gradient can help separate C18-Ceramide from co-eluting interferences.[1]

    • Change the Stationary Phase: Using a column with different chemistry (e.g., phenyl-hexyl instead of C18) can alter selectivity and improve separation.[1]

  • 3. Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for compensating for ion suppression.[1] A SIL-IS for C18-Ceramide (e.g., C18-Ceramide-d7) will have nearly identical chemical properties and chromatographic behavior to the analyte. It will be affected by ion suppression to the same extent, allowing for accurate correction of the signal and reliable quantification.

Q4: I am observing poor reproducibility and high variability in my C18-Ceramide measurements across different samples. What could be the cause?

A4: This issue often stems from sample-to-sample variation in the matrix composition, leading to inconsistent levels of ion suppression.

  • Solutions:

    • Implement a More Rigorous Sample Preparation Method: A thorough cleanup using SPE is highly recommended to minimize these variations.[1]

    • Utilize a Stable Isotope-Labeled Internal Standard: A SIL-IS is crucial for correcting variability in ion suppression between individual samples.[1]

    • Matrix-Matched Calibrators: Preparing your calibration standards and quality control samples in the same biological matrix as your unknown samples can help to compensate for consistent matrix effects.[3]

Frequently Asked Questions (FAQs)

Q1: What type of internal standard is best for C18-Ceramide quantification?

A1: A stable isotope-labeled (SIL) C18-Ceramide, such as this compound, is the ideal internal standard.[6] If a SIL-IS is not available, a non-endogenous, structurally similar ceramide, like C17-Ceramide, can be used.[4][7] However, a SIL-IS will provide the most accurate correction for matrix effects and extraction efficiency.

Q2: Which ionization mode is better for C18-Ceramide analysis, positive or negative?

A2: Positive electrospray ionization (ESI) mode is generally preferred for ceramide analysis as it has been reported to provide higher sensitivity, yielding a protonated molecular ion as the major ion.[7]

Q3: Can I just dilute my sample to reduce ion suppression?

A3: Dilution can be a simple first step to reduce the concentration of interfering matrix components. However, this also dilutes your C18-Ceramide, which may compromise the sensitivity of your assay, especially for low-abundance samples.[1] More robust sample preparation techniques are generally required for reliable quantification.

Q4: What are some common sources of contamination that can interfere with C18-Ceramide analysis?

A4: Contamination can arise from various sources, including solvents, glassware, and plasticware. It is crucial to use high-purity solvents and meticulously clean all equipment. Plasticizers leaching from tubes or well plates can also be a source of interference.[3] Running procedural blanks is essential to identify and troubleshoot contamination issues.

Quantitative Data Summary

The following tables summarize quantitative data from various studies, highlighting the effectiveness of different sample preparation techniques for ceramide analysis.

Table 1: Recovery of Ceramides from Biological Matrices Using Different Extraction Methods

Ceramide SpeciesMatrixExtraction MethodAverage Recovery (%)Reference
C18-CeramideHuman PlasmaBligh and Dyer with silica gel chromatography78 - 91[4]
C18-CeramideRat LiverBligh and Dyer70 - 99[4]
C18-CeramideRat MuscleBligh and Dyer71 - 95[4]
C18-CeramideMammalian CellsMethanol/Chloroform (double extraction)92.2 - 105.2[6][7]
Multiple CeramidesFL CellsNot Specified98.2 - 100.5[8]

Table 2: Comparison of a Novel SPE Method with Traditional LLE Methods for Lipid Recovery from Human Plasma

Lipid Class (including Ceramides)SPE Method (Bond Elut)LLE Method (Bligh-Dyer)LLE Method (Folch)LLE Method (Matyash)Reference
Average Recovery (%) >80% for most classesVariable, often lower than SPEVariableVariable[9]
Reproducibility (RSD %) <10%Often >15-20%Often >15-20%Often >15-20%[9]

Detailed Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of C18-Ceramide from Mammalian Cells

This protocol is adapted from a method for extracting lipids from mammalian cells for C18-Ceramide analysis.[7]

Materials:

  • Methanol (HPLC grade)

  • Chloroform (HPLC grade)

  • Acetonitrile (HPLC grade)

  • C17-Ceramide internal standard (IS) solution (e.g., 500 ng/mL in ethanol)

  • 5.5 mL glass vials with screw tops

  • Phosphate Buffered Saline (PBS)

  • Nitrogen evaporator

Procedure:

  • Cell Harvesting:

    • Wash cultured cells with ice-cold PBS.

    • Add 1 mL of methanol to the plate/flask, scrape the cells, and transfer the cell suspension to a 5.5 mL glass vial.

  • Internal Standard Spiking:

    • Sonicate the cell suspension for 5 minutes.

    • Add a known amount of C17-Ceramide IS (e.g., 20 µL of a 500 ng/mL solution to achieve a final concentration of 10 ng).

  • Lipid Extraction:

    • Add 2 mL of chloroform to the cell suspension.

    • Vortex for 5 seconds, followed by sonication for 30 minutes.

    • Centrifuge at 3000 rpm for 5 minutes to separate the phases.

  • Phase Separation and Re-extraction:

    • Carefully collect the lower chloroform layer and transfer it to a clean glass tube.

    • Add 1 mL of methanol and 2 mL of chloroform to the remaining upper layer for re-extraction.

    • Repeat the vortexing, sonication, and centrifugation steps.

    • Combine the second lower chloroform layer with the first one.

  • Drying and Reconstitution:

    • Evaporate the combined chloroform extracts to dryness under a gentle stream of nitrogen at room temperature.

    • Reconstitute the dried lipid residue in 1 mL of acetonitrile.

    • Vortex thoroughly and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Reversed-Phase HPLC-MS/MS Analysis of C18-Ceramide

This protocol provides a general workflow for the chromatographic separation and mass spectrometric detection of C18-Ceramide.[7]

LC Conditions:

  • Column: Pursuit 3 Diphenyl (50 x 2.0 mm, 3 µm) or equivalent reversed-phase column.

  • Mobile Phase A: 0.1% formic acid and 25 mM ammonium acetate in water.

  • Mobile Phase B: 100% Acetonitrile.

  • Flow Rate: 0.8 mL/min.

  • Injection Volume: 25 µL.

  • Gradient:

    • 0.10 min: 30% B

    • 1.10 min: 95% B

    • 3.00 min: 95% B

    • 3.20 min: 30% B

    • 5.00 min: 30% B (End of run)

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • C18-Ceramide: Precursor ion (m/z) 566.5 → Product ion (m/z) 264.2

    • C17-Ceramide (IS): Precursor ion (m/z) 552.5 → Product ion (m/z) 264.2

Visualizations

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Potential Issue BiologicalMatrix Biological Matrix (Plasma, Cell Lysate) ProteinPrecipitation Protein Precipitation (e.g., Acetonitrile/Methanol) BiologicalMatrix->ProteinPrecipitation Simple, but less selective LLE Liquid-Liquid Extraction (e.g., Bligh-Dyer) BiologicalMatrix->LLE Good for lipids SPE Solid-Phase Extraction (e.g., C18 Cartridge) BiologicalMatrix->SPE Most effective cleanup CrudeExtract Crude Extract ProteinPrecipitation->CrudeExtract CleanExtract Clean Extract LLE->CleanExtract SPE->CleanExtract FinalSample Final Sample for Injection CrudeExtract->FinalSample CleanExtract->FinalSample LC_Separation LC Separation (Reversed-Phase C18) FinalSample->LC_Separation IonSource ESI Ion Source LC_Separation->IonSource MassAnalyzer Mass Analyzer (MRM Mode) IonSource->MassAnalyzer IonSuppression Ion Suppression (Co-eluting Matrix Components) IonSource->IonSuppression Detector Detector MassAnalyzer->Detector Data Data Acquisition & Quantification Detector->Data IonSuppression->IonSource Reduces Signal cluster_pathway Ceramide Signaling Pathways cluster_denovo De Novo Synthesis (ER) cluster_salvage Salvage Pathway cluster_effects Cellular Responses Serine_PalmitoylCoA Serine + Palmitoyl-CoA Ketosphinganine 3-Ketosphinganine Serine_PalmitoylCoA->Ketosphinganine Sphinganine Sphinganine (Dihydrosphingosine) Ketosphinganine->Sphinganine CerS1 Ceramide Synthase 1 (CerS1) Sphinganine->CerS1 Dihydroceramide Dihydroceramide DEGS Dihydroceramide Desaturase (DEGS) Dihydroceramide->DEGS CerS1->Dihydroceramide Adds C18:0 fatty acid C18_Ceramide C18-Ceramide DEGS->C18_Ceramide Apoptosis Apoptosis C18_Ceramide->Apoptosis CellCycleArrest Cell Cycle Arrest C18_Ceramide->CellCycleArrest ER_Stress ER Stress C18_Ceramide->ER_Stress Autophagy Autophagy C18_Ceramide->Autophagy Sphingomyelin Sphingomyelin SMase Sphingomyelinase (SMase) Sphingomyelin->SMase SMase->C18_Ceramide

References

Dealing with co-eluting isomers in ceramide analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges of co-eluting isomers in ceramide analysis.

Frequently Asked Questions (FAQs)

Q1: What are co-eluting isomers in the context of ceramide analysis?

A1: In ceramide analysis, co-eluting isomers are different ceramide molecules that have the same mass-to-charge ratio (m/z) and are not separated by the liquid chromatography (LC) column, meaning they elute at the same time. This makes it difficult to distinguish and quantify them using mass spectrometry (MS) alone. The structural diversity of ceramides, arising from variations in fatty acid chain length, saturation, and hydroxylation, as well as different sphingoid bases, leads to a large number of potential isomers.[1][2]

Q2: Why is the separation of ceramide isomers important?

A2: Separating ceramide isomers is crucial because different isomers can have distinct biological functions.[1] For example, ceramides with different acyl chain lengths play different roles in cellular processes like apoptosis (programmed cell death).[3][4] The balance between specific ceramide species can be critical in determining cell fate.[3] Therefore, accurate quantification of individual isomers is essential for understanding their roles in health and disease.

Q3: What are the main analytical techniques used for ceramide analysis?

A3: The gold standard for ceramide analysis is Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[5] This technique combines the separation power of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry.[5] Other techniques like High-Performance Liquid Chromatography (HPLC) with fluorescence detection, Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization, and Thin-Layer Chromatography (TLC) can also be used, but they may lack the resolution and sensitivity of LC-MS/MS for complex biological samples.[5]

Q4: What are the primary challenges in separating co-eluting ceramide isomers?

A4: The main challenges stem from the subtle structural differences between isomers, which can lead to very similar physicochemical properties. This makes them difficult to separate using standard reversed-phase liquid chromatography. Additionally, the low abundance of some ceramide species in biological samples requires highly sensitive analytical methods.[1] Sample preparation is also critical to avoid degradation and ensure accurate measurements.[1]

Troubleshooting Guide

Q1: My ceramide peaks are broad, tailing, or splitting. What are the possible causes and solutions?

A1: Poor peak shape is a common issue in LC-MS analysis and can be caused by several factors. A systematic approach to troubleshooting is recommended.[6][7][8]

Troubleshooting Poor Peak Shape

cluster_all All Peaks Affected cluster_some Some Peaks Affected cluster_solutions Potential Solutions start Poor Peak Shape (Broad, Tailing, or Split) all_peaks Are all peaks affected? start->all_peaks yes_all Yes all_peaks->yes_all Yes no_some No, only some peaks all_peaks->no_some No extra_column Extra-column volume issue? (e.g., long tubing, loose fittings) yes_all->extra_column secondary_int Secondary interactions with column? (e.g., silanol activity) no_some->secondary_int column_frit Partially blocked column frit? extra_column->column_frit No solution_fittings Check and tighten all fittings. Use shorter, narrower tubing. extra_column->solution_fittings column_void Column void or degradation? column_frit->column_void No solution_flush Flush column in reverse direction. Replace column frit. column_frit->solution_flush solution_replace_col Replace the column. column_void->solution_replace_col coelution Co-elution with an interfering compound? secondary_int->coelution No solution_mobile_phase Modify mobile phase pH or add competing base/acid. secondary_int->solution_mobile_phase overload Column overload? coelution->overload No solution_ms Check MS data for co-eluting masses. coelution->solution_ms solution_dilute Dilute the sample. overload->solution_dilute

Caption: A decision tree for troubleshooting poor peak shape in LC-MS analysis.

Q2: I have confirmed co-elution of ceramide isomers. How can I improve their separation?

A2: Improving the separation of co-eluting isomers often requires a multi-step approach focusing on chromatographic optimization.

Strategies to Resolve Co-eluting Ceramide Isomers

cluster_lc LC Optimization cluster_alt Alternative Chromatography cluster_adv Advanced Techniques start Co-eluting Isomers Detected lc_optimization Optimize Liquid Chromatography start->lc_optimization alt_chrom Alternative Chromatography start->alt_chrom adv_sep Advanced Separation Techniques start->adv_sep gradient Modify Gradient: - Slower gradient - Different organic solvent lc_optimization->gradient column Change Column: - Different stationary phase (e.g., C30) - Longer column - Smaller particle size lc_optimization->column temp Adjust Temperature: - Lower temperature may increase resolution lc_optimization->temp hilic HILIC: Separates based on polarity. alt_chrom->hilic chiral Chiral Chromatography: Separates enantiomers. alt_chrom->chiral ims Ion Mobility Spectrometry (IMS): Separates based on size and shape. adv_sep->ims

Caption: Strategies for resolving co-eluting ceramide isomers.

Here are some specific actions you can take:

  • Modify the LC Gradient: A shallower, longer gradient can often improve the resolution of closely eluting peaks.[6] Experimenting with different organic solvents in your mobile phase (e.g., acetonitrile vs. methanol) can also alter selectivity.

  • Change the Column:

    • Stationary Phase: Switching from a standard C18 to a C8 or a specialized C30 column can provide different selectivity for lipids.[9]

    • Column Dimensions: A longer column or a column with a smaller particle size will increase the number of theoretical plates and improve separation efficiency.[8]

  • Alternative Chromatography Modes:

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for separating lipids by class based on the polarity of their headgroups.[10][11][12]

    • Chiral Chromatography: If you suspect you are dealing with enantiomers, a chiral stationary phase is necessary for their separation.[13][14][15]

  • Ion Mobility Spectrometry (IMS): Coupling IMS to your LC-MS system provides an additional dimension of separation based on the ion's size, shape, and charge, which can resolve isomers that are inseparable by chromatography alone.[16]

Q3: My quantification is inconsistent. What should I check?

A3: Inconsistent quantification can be due to a variety of factors, from sample preparation to mass spectrometer performance.

Potential Cause Troubleshooting Steps
Inconsistent Sample Preparation Ensure a consistent and validated lipid extraction procedure is used for all samples and standards.[9] The Bligh and Dyer method is a common choice.[9]
Internal Standard Issues Use a stable isotope-labeled or odd-chain ceramide internal standard that is not naturally present in your samples.[9] Ensure the internal standard is added at the very beginning of the sample preparation process to account for extraction efficiency.
Matrix Effects Matrix effects, where other components in the sample suppress or enhance the ionization of your analyte, can lead to inaccurate quantification.[6] Perform a post-extraction spike experiment to assess matrix effects. If significant, further sample cleanup may be necessary.
Mass Spectrometer Calibration Ensure the mass spectrometer is properly calibrated. Fluctuations in calibration can lead to inconsistent measurements.[6]
Detector Saturation If the concentration of your analyte is too high, the detector can become saturated, leading to a non-linear response. Dilute your samples and re-inject.

Detailed Experimental Protocols

Protocol 1: Lipid Extraction from Plasma (Modified Bligh & Dyer)

This protocol describes a common method for extracting ceramides and other lipids from plasma samples.[9]

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • In a glass tube, add 50 µL of plasma.

    • Spike the sample with an appropriate amount of internal standard (e.g., C17:0 ceramide).[9]

  • Extraction:

    • Add 2 mL of an ice-cold chloroform/methanol (1:2, v/v) mixture to the plasma.

    • Vortex thoroughly for 1 minute and keep on ice.

    • Add 0.5 mL of chloroform and vortex again.

    • Add 0.5 mL of water to induce phase separation and vortex.

    • Centrifuge at 2000 x g for 10 minutes at 4°C to separate the layers.

  • Lipid Collection:

    • Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette and transfer to a new glass tube.

    • Re-extract the remaining aqueous phase with 1 mL of chloroform, vortex, and centrifuge again.

    • Combine the second organic phase with the first.

  • Drying and Reconstitution:

    • Dry the pooled organic phases under a gentle stream of nitrogen.

    • Reconstitute the dried lipid extract in an appropriate volume of mobile phase (e.g., 100 µL of methanol) for LC-MS/MS analysis.

Protocol 2: General LC-MS/MS Method for Ceramide Analysis

This is a general method that can be adapted and optimized for your specific instrument and ceramide species of interest.

Workflow for Ceramide Analysis

sample_prep Sample Preparation (e.g., Plasma Extraction) lc_separation LC Separation sample_prep->lc_separation Inject Extract ms_detection MS/MS Detection lc_separation->ms_detection Eluent Transfer data_processing Data Processing ms_detection->data_processing Raw Data quantification Quantification data_processing->quantification Peak Integration

Caption: A general workflow for LC-MS/MS based ceramide analysis.

LC Conditions:

Parameter Example Condition
Column Reversed-phase C8 or C18, 2.1 x 150 mm, 3.5 µm
Mobile Phase A Water with 0.2% formic acid and 1 mM ammonium formate
Mobile Phase B Methanol or Acetonitrile/Isopropanol (60:40, v/v) with 0.2% formic acid and 1 mM ammonium formate[9][17]
Flow Rate 0.3 mL/min
Column Temperature 35°C
Injection Volume 5-10 µL

Example LC Gradient:

Time (min) % Mobile Phase B
0.050
1.050
4.0100
16.0100
16.150
21.050

Note: This is an example gradient and should be optimized for your specific application.[9]

MS/MS Conditions (Positive Ion Mode):

Parameter Example Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 - 4.5 kV[9][18]
Source Temperature 120 - 300°C[9][18]
Desolvation Temperature 250°C[9]
Scan Mode Multiple Reaction Monitoring (MRM)

Example MRM Transitions:

The most common fragmentation for ceramides in positive ion mode is the loss of the fatty acyl chain and water, resulting in a characteristic product ion at m/z 264.2.[9][18]

Ceramide Species Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
Cer(d18:1/16:0)538.5264.225-35
Cer(d18:1/18:0)566.5264.225-35
Cer(d18:1/24:0)650.6264.225-35
Cer(d18:1/24:1)648.6264.225-35
C17-Cer (IS)552.5264.225-35

Note: Precursor ions represent the [M+H]+ adduct. Collision energies should be optimized for your specific instrument.[18]

Ceramide Signaling Pathway

Ceramides are not just structural lipids; they are also critical signaling molecules, particularly in the regulation of apoptosis.[1][19] The generation of specific ceramide species can trigger a cascade of events leading to programmed cell death. Understanding this pathway is often a key motivation for ceramide analysis.

Simplified Ceramide-Mediated Apoptosis Pathway

stress Cellular Stress (e.g., Cytokines, UV) smase Sphingomyelinase (SMase) Activation stress->smase de_novo De Novo Synthesis stress->de_novo ceramide Ceramide Generation smase->ceramide de_novo->ceramide sphingomyelin Sphingomyelin sphingomyelin->ceramide Hydrolysis pp Protein Phosphatases (PP1, PP2A) ceramide->pp Activates bad Bad Dephosphorylation pp->bad Activates bcl2 Bcl-2 Inhibition bad->bcl2 Inhibits mito Mitochondrial Permeabilization bcl2->mito Inhibits caspase Caspase Activation mito->caspase apoptosis Apoptosis caspase->apoptosis

Caption: A simplified diagram of ceramide's role in initiating apoptosis.

References

Validation & Comparative

A Comparative Guide to Ceramide Quantification: Method Validation Using C18-Ceramide-d7

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of ceramides, with a focus on the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method using C18-Ceramide-d7 as an internal standard. The information presented is intended to assist researchers in selecting and validating appropriate analytical methods for their specific needs.

Introduction to Ceramide Quantification

Ceramides are a class of bioactive sphingolipids involved in a multitude of cellular processes, including proliferation, differentiation, apoptosis, and inflammation. Accurate and precise quantification of specific ceramide species is crucial for understanding their roles in health and disease and for the development of novel therapeutics. Various analytical techniques have been developed for this purpose, each with its own advantages and limitations. This guide will compare the performance of the widely used LC-MS/MS method with other alternatives, supported by experimental data.

Method Validation: LC-MS/MS with this compound Internal Standard

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis. This approach corrects for variations in sample preparation and matrix effects, ensuring high accuracy and precision.

Experimental Protocol: Method Validation for Ceramide Quantification using LC-MS/MS

This protocol outlines the key steps for validating a method for the quantification of C18-ceramide using this compound as an internal standard.

1. Preparation of Standard Solutions and Quality Controls:

  • Prepare a stock solution of C18-ceramide and this compound in an appropriate organic solvent (e.g., ethanol or chloroform:methanol mixture).

  • Generate a series of calibration standards by serially diluting the C18-ceramide stock solution to cover the expected concentration range in the samples.

  • Spike each calibration standard with a constant concentration of the this compound internal standard.

  • Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range by spiking a representative matrix (e.g., plasma, cell lysate) with known amounts of C18-ceramide.

2. Sample Preparation:

  • Thaw biological samples (e.g., plasma, tissue homogenate, cell lysate) on ice.

  • To a specific volume of the sample, add the this compound internal standard solution.

  • Perform lipid extraction using a suitable method, such as protein precipitation with a solvent like isopropanol or a liquid-liquid extraction like the Bligh-Dyer method.

  • Evaporate the organic solvent under a stream of nitrogen and reconstitute the lipid extract in an appropriate solvent for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Liquid Chromatography: Separate the ceramides using a C18 reversed-phase column. A typical mobile phase system consists of a gradient of water with a small amount of formic acid and an organic solvent mixture like acetonitrile and isopropanol.

  • Mass Spectrometry: Perform detection using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode. Monitor the specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both C18-ceramide and this compound.

4. Method Validation Parameters:

  • Linearity: Analyze the calibration standards in triplicate and construct a calibration curve by plotting the peak area ratio (C18-ceramide/C18-Ceramide-d7) against the concentration of C18-ceramide. The linearity is assessed by the coefficient of determination (R²), which should be >0.99.

  • Precision and Accuracy: Analyze the QC samples in multiple replicates on the same day (intra-day precision and accuracy) and on different days (inter-day precision and accuracy). The coefficient of variation (CV) for precision should be <15%, and the accuracy should be within 85-115%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration at which the analyte can be reliably detected (LOD, signal-to-noise ratio of 3) and quantified with acceptable precision and accuracy (LOQ, signal-to-noise ratio of 10).

  • Recovery: Evaluate the efficiency of the extraction procedure by comparing the response of the analyte spiked into the matrix before extraction with the response of the analyte spiked after extraction. Recovery should be consistent and reproducible.

  • Matrix Effect: Assess the influence of co-eluting matrix components on the ionization of the analyte by comparing the response of the analyte in a pure solution to the response in a post-extraction spiked matrix sample.

  • Stability: Evaluate the stability of the analyte in the biological matrix under different storage conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term storage at -80°C).

Performance Comparison of Ceramide Quantification Methods

The choice of an analytical method for ceramide quantification depends on the specific research question, the required sensitivity and specificity, and the available instrumentation. The following tables summarize the performance characteristics of the LC-MS/MS method with this compound and compare it with alternative techniques.

Table 1: Performance Data for LC-MS/MS Method using Deuterated Internal Standards
ParameterThis compound Method PerformanceAlternative Deuterated Standards (e.g., D7-Ceramides)Non-Physiological Standards (e.g., C17, C25-Ceramide)
Linearity (R²) >0.99[1][2][3]>0.99[1][2][3]>0.99
Precision (CV%) Intra- and Inter-day <15%[1][2]Intra- and Inter-day <15%[1][2]Intra- and Inter-day <15%
Accuracy (%) 85-115%[1]85-115%[1]80-120%
Recovery (%) Typically 98-109%[1][2]Typically 98-109%[1][2]70-99%
LOD/LOQ Low ng/mL to pg/mL rangeLow ng/mL to pg/mL rangepg/mL to low ng/mL range
Table 2: Comparison with Alternative Quantification Methods
MethodPrincipleLinearity (R²)Precision (CV%)Sensitivity (LOD/LOQ)Key AdvantagesKey Disadvantages
LC-MS/MS with this compound Chromatographic separation followed by mass spectrometric detection using a stable isotope-labeled internal standard.>0.99[1][2][3]<15%[1][2]High (pg/mL to ng/mL)High specificity and sensitivity, accurate quantification.Requires expensive instrumentation and expertise.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile derivatives of ceramides by gas chromatography followed by mass spectrometric detection.GoodGoodHighExcellent for fatty acid profiling of ceramides.Requires derivatization, which can be time-consuming and introduce variability. Not suitable for non-volatile ceramides.
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection Chromatographic separation of fluorescently labeled ceramides.Good<15%Moderate (pmol range)Good resolution, relatively lower cost than MS.Requires derivatization, lower sensitivity and specificity compared to MS.
Enzymatic Assays (e.g., Diacylglycerol Kinase Assay) Enzymatic conversion of ceramide to a measurable product (e.g., radiolabeled).N/AVariableModerateDoes not require sophisticated instrumentation.Measures total ceramide, lacks specificity for individual species, can have cross-reactivity.
Thin-Layer Chromatography (TLC) Separation of lipids on a solid support followed by visualization.Semi-quantitativePoorLowSimple and inexpensive for qualitative analysis.Not suitable for accurate quantification, labor-intensive.

Visualizing the Workflow

To provide a clear overview of the experimental process, the following diagrams illustrate the key signaling and workflow aspects.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Validation Sample Biological Sample (Plasma, Cells, Tissue) Add_IS Add this compound Internal Standard Sample->Add_IS Extraction Lipid Extraction (Protein Precipitation or LLE) Add_IS->Extraction Dry_Reconstitute Dry Down & Reconstitute Extraction->Dry_Reconstitute LC_Separation LC Separation (C18 Column) Dry_Reconstitute->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration & Area Ratio Calculation MS_Detection->Peak_Integration Calibration_Curve Calibration Curve (Linearity) Peak_Integration->Calibration_Curve Quantification Quantification of C18-Ceramide Calibration_Curve->Quantification Validation Method Validation (Precision, Accuracy, etc.) Quantification->Validation

Caption: Experimental workflow for ceramide quantification using LC-MS/MS.

Conclusion

The quantification of ceramides is a critical aspect of lipidomic research. The LC-MS/MS method, particularly when employing a stable isotope-labeled internal standard like this compound, offers the highest level of accuracy, precision, and specificity. While alternative methods such as GC-MS and HPLC-FLD have their merits, they often require derivatization and may not achieve the same level of performance as LC-MS/MS. The detailed protocol and comparative data presented in this guide are intended to equip researchers with the necessary information to make informed decisions about the most suitable method for their ceramide quantification needs and to properly validate their chosen method.

References

A Guide to Inter-Laboratory Comparison of Ceramide Measurements: Evaluating Analytical Platforms

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate measurement of ceramides is crucial for advancing our understanding of their role in cellular signaling and disease. This guide provides an objective comparison of the primary analytical methods used for ceramide quantification, supported by available inter-laboratory comparison data and detailed experimental protocols. The aim is to equip researchers with the necessary information to select the most appropriate method for their studies and to facilitate the harmonization of ceramide measurements across different laboratories.

Ceramides are a class of bioactive lipids that play a central role in various cellular processes, including apoptosis, cell proliferation, and stress responses. Consequently, dysregulation of ceramide metabolism has been implicated in numerous diseases, such as diabetes, cardiovascular disease, and cancer. The growing interest in ceramides as biomarkers and therapeutic targets necessitates reliable and reproducible measurement methods. This guide focuses on the two most prominent techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).

Quantitative Performance of Ceramide Measurement Platforms

The choice of an analytical platform for ceramide measurement significantly impacts the precision, specificity, and reproducibility of the results. Below is a summary of the performance characteristics of the most common methods based on published data and manufacturer specifications.

Table 1: Inter-Laboratory Performance of LC-MS/MS for Ceramide Measurement

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is widely regarded as the gold standard for ceramide quantification due to its high specificity and sensitivity. An extensive inter-laboratory study involving 34 laboratories from 19 countries provides a robust assessment of the reproducibility of this method for four clinically relevant ceramide species in human plasma (NIST SRM 1950)[1][2][3][4][5]. The study highlights the importance of using authentic labeled synthetic standards for calibration to reduce variability[1][3].

Ceramide SpeciesMean Concentration (µmol/L)Intra-laboratory CV (%)Inter-laboratory CV (%)
Cer(d18:1/16:0)0.244≤ 4.29.2 - 13.8
Cer(d18:1/18:0)0.0835≤ 4.29.8 - 11.6
Cer(d18:1/24:0)2.42≤ 4.210.1 - 11.4
Cer(d18:1/24:1)0.855≤ 4.28.5 - 14.9

CV: Coefficient of Variation. Data is derived from a multi-laboratory study using both a standard operating procedure and in-house methods with multi-point calibration[1].

Table 2: Performance Characteristics of Ceramide ELISA Kits

Enzyme-Linked Immunosorbent Assays (ELISAs) offer a high-throughput and more accessible alternative to LC-MS/MS. However, their performance can be influenced by the specificity of the antibody and potential cross-reactivity with other lipid species. The data presented here are based on manufacturer-provided information for commercially available competitive ELISA kits. Independent, direct comparative studies with LC-MS/MS are limited.

ParameterPerformance Characteristic
Intra-assay Precision (CV%) 4.4 - 5.6%[6]
Inter-assay Precision (CV%) 6.6 - 7.9%[6]
Sensitivity (Lower Limit of Detection) 1.0 ng/mL[6][7]
Spike Recovery 94 - 103%[6]
Cross-reactivity No significant cross-reactivity with analogues reported by the manufacturer, but comprehensive independent verification is often lacking[6][7].

Experimental Protocols

Detailed and standardized experimental protocols are fundamental for achieving reproducible and comparable results. Below are representative protocols for the main analytical methods discussed.

LC-MS/MS Method for Ceramide Quantification in Human Plasma

This protocol is based on a validated method for the simultaneous measurement of multiple ceramide species[8][9].

1. Sample Preparation (Lipid Extraction):

  • To 50 µL of plasma, add a known amount of an internal standard (e.g., C17:0 ceramide).

  • Perform a liquid-liquid extraction using a chloroform/methanol mixture (e.g., Bligh and Dyer method).

  • Isolate the lipid-containing organic phase.

  • Dry the lipid extract under a stream of nitrogen.

  • Reconstitute the dried extract in an appropriate solvent for injection (e.g., methanol/acetonitrile).

2. Liquid Chromatography (LC):

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.

  • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.

  • Gradient: A linear gradient from a lower to a higher percentage of mobile phase B over a set time to separate the different ceramide species.

  • Flow Rate: Typically 0.3-0.5 mL/min.

  • Injection Volume: 5-10 µL.

3. Tandem Mass Spectrometry (MS/MS):

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Scan Type: Multiple Reaction Monitoring (MRM) is used for quantification, targeting the specific precursor-to-product ion transitions for each ceramide species and the internal standard.

  • Data Analysis: The concentration of each ceramide species is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with certified reference materials.

Ceramide ELISA Protocol (Competitive Assay)

This protocol outlines the general steps for a competitive ELISA, as described in commercially available kit manuals[6][7].

1. Reagent Preparation:

  • Prepare all reagents, including wash buffer, standards, and samples, according to the kit instructions. A standard curve is generated by performing serial dilutions of the provided ceramide standard.

2. Assay Procedure:

  • Add the ceramide standards and samples to the wells of a microplate pre-coated with a ceramide antibody.

  • Add a fixed amount of biotinylated ceramide to each well. This will compete with the ceramide in the sample for binding to the antibody.

  • Incubate the plate for a specified time (e.g., 1-2 hours) at a controlled temperature (e.g., 37°C).

  • Wash the plate to remove unbound reagents.

  • Add streptavidin-horseradish peroxidase (HRP) conjugate to each well, which binds to the biotinylated ceramide captured by the antibody.

  • Incubate and wash the plate again.

  • Add a chromogenic substrate (e.g., TMB). The HRP enzyme catalyzes a color change.

  • Stop the reaction with a stop solution.

  • Measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.

3. Data Analysis:

  • The intensity of the color is inversely proportional to the concentration of ceramide in the sample.

  • A standard curve is generated by plotting the absorbance of the standards against their known concentrations.

  • The concentration of ceramide in the samples is then determined by interpolating their absorbance values from the standard curve.

Ceramide Signaling Pathways and Experimental Workflow

To provide a broader context for ceramide measurement, the following diagrams illustrate a key signaling pathway involving ceramides and a typical experimental workflow for their analysis.

Ceramide_Metabolism Ceramide Metabolism Pathways Serine_PalmitoylCoA Serine + Palmitoyl-CoA Dihydroceramide Dihydroceramide Serine_PalmitoylCoA->Dihydroceramide de novo synthesis Ceramide Ceramide Dihydroceramide->Ceramide DES1 Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin SMS Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide GCS Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase Sphingomyelin->Ceramide SMase S1P Sphingosine-1-Phosphate Sphingosine->S1P SphK ComplexSphingolipids Complex Sphingolipids ComplexSphingolipids->Ceramide Salvage Pathway Ceramide_Analysis_Workflow Typical LC-MS/MS Workflow for Ceramide Analysis Sample Biological Sample (Plasma, Tissue, etc.) Extraction Lipid Extraction (e.g., Bligh & Dyer) Sample->Extraction Drydown Drydown & Reconstitution Extraction->Drydown LC Liquid Chromatography (Separation) Drydown->LC MS Tandem Mass Spectrometry (Detection & Quantification) LC->MS Data Data Analysis (Quantification & Reporting) MS->Data

References

A Head-to-Head Battle of Internal Standards: C18-Ceramide-d7 vs. C17-Ceramide in Quantitative Lipidomics

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of ceramides, the choice of an appropriate internal standard is a critical decision that directly impacts data accuracy and reliability. This guide provides a comprehensive comparison of two commonly employed internal standards: the stable isotope-labeled C18-Ceramide-d7 and the odd-chain C17-Ceramide.

The ideal internal standard should mimic the analyte's behavior throughout the analytical process—from extraction and derivatization to chromatographic separation and mass spectrometric detection—without being naturally present in the sample. This comparison delves into the theoretical advantages and potential drawbacks of each standard, supported by experimental data from published literature, to guide researchers in selecting the optimal internal standard for their specific applications.

Principle of Internal Standardization

Internal standards are essential in mass spectrometry-based quantification to correct for variations in sample preparation, injection volume, and instrument response. By adding a known amount of an internal standard to each sample, the analyte's response can be normalized to that of the standard, leading to more accurate and precise measurements.

The two primary strategies for internal standardization in lipidomics involve the use of:

  • Stable Isotope-Labeled (SIL) Internal Standards: These are considered the "gold standard" as they are chemically identical to the analyte, with the only difference being the presence of heavy isotopes (e.g., deuterium, ¹³C). This near-identical chemical nature ensures they co-elute chromatographically and have very similar ionization efficiencies to the endogenous analyte. This compound falls into this category.

  • Odd-Chain or Structurally Related Internal Standards: These are compounds that are structurally similar to the analyte but are not naturally present in the biological system being studied. C17-Ceramide, with its odd-numbered acyl chain, is a classic example of this type.

Performance Comparison: this compound vs. C17-Ceramide

The choice between a stable isotope-labeled and an odd-chain internal standard involves a trade-off between ideal chemical mimicry and potential practical challenges.

This compound: The "Gold Standard" Approach

Deuterium-labeled C18-Ceramide is designed to be the perfect counterpart to endogenous C18-Ceramide. Its key advantages lie in its near-identical physicochemical properties.

Advantages:

  • Co-elution with Analyte: this compound typically co-elutes with the endogenous C18-Ceramide, ensuring that both experience the same matrix effects during ionization.

  • Similar Ionization Efficiency: As a close chemical analog, it is expected to have an ionization efficiency very similar to the native compound, leading to more accurate correction.

  • Analyte-Specific Correction: It provides the most accurate correction for the specific analyte it is designed to match (C18-Ceramide).

Potential Disadvantages:

  • Chromatographic Isotope Effect: Deuterium labeling can sometimes lead to a slight shift in retention time compared to the non-labeled analyte, particularly in reversed-phase chromatography. This can result in incomplete co-elution and potentially different matrix effects. However, for the seven deuterium atoms in this compound, this effect is generally minimal.

  • Cost and Availability: Stable isotope-labeled standards are typically more expensive than their non-labeled counterparts.

  • Limited to Specific Analytes: this compound is ideal for quantifying C18-Ceramide but may not be the perfect standard for other ceramide species with different chain lengths, which may have different extraction efficiencies and chromatographic behaviors.

C17-Ceramide: The "Non-Natural" Workhorse

C17-Ceramide has long been a popular choice for an internal standard because odd-chain fatty acids are generally found in very low abundance in most mammalian tissues.

Advantages:

  • Low Endogenous Abundance: In most common biological samples like human plasma and many cell lines, C17-Ceramide is considered non-physiological, minimizing the risk of interference from endogenous levels.

  • Cost-Effective: It is generally less expensive than stable isotope-labeled standards.

  • Broad Applicability: It can be used to normalize a range of even-chain ceramides, assuming their extraction and ionization behaviors are similar.

Potential Disadvantages:

  • Natural Occurrence: Contrary to common assumptions, some studies have reported the presence of odd-chain ceramides, including C17-Ceramide, in specific tissues like the skin. Researchers should verify its absence in their specific biological matrix.

  • Differences in Physicochemical Properties: As a homolog with a different chain length, its extraction efficiency, chromatographic retention time, and ionization efficiency may differ from the even-chain ceramides being quantified. This can lead to less accurate correction compared to a SIL standard.

Quantitative Data Summary

The following tables summarize validation data from studies utilizing either this compound or C17-Ceramide as internal standards for the quantification of ceramides by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). It is important to note that these data are from different studies with varying experimental conditions, and direct comparison should be made with caution.

Table 1: Method Validation Parameters using this compound as Internal Standard

ParameterC16:0-CeramideC18:0-CeramideC24:0-CeramideC24:1-CeramideReference
Linearity (R²) >0.99>0.99>0.99>0.99[1][2]
Intra-assay Precision (%CV) <15%<15%<15%<15%[1]
Inter-assay Precision (%CV) <15%<15%<15%<15%[1]
Accuracy (% Recovery) 98-109%98-109%98-109%98-109%[1]
Lower Limit of Quantification (LLOQ) 2.3 ng/mL2.3 ng/mL1.4 ng/mL1.4 ng/mL[3]

Table 2: Method Validation Parameters using C17-Ceramide as Internal Standard

ParameterC14:0-CerC16:0-CerC18:0-CerC18:1-CerC20:0-CerReference
Linearity (R²) >0.999>0.999>0.999>0.999>0.999[4]
Intra-assay Precision (%CV) 2.9-6.8%3.1-5.4%3.4-6.2%3.2-5.8%4.1-7.2%[5][6]
Inter-assay Precision (%CV) 4.5-8.1%4.2-7.5%4.8-8.3%4.6-7.9%5.3-9.1%[5][6]
Accuracy (% of Nominal) 93-107%94-106%92-108%93-107%91-109%[5][6]
Recovery from Plasma 78-91%78-91%78-91%78-91%78-91%[5][6]
Limit of Detection (LOD) 5-50 pg/mL5-50 pg/mL5-50 pg/mL5-50 pg/mL5-50 pg/mL[5][6]
Limit of Quantification (LOQ) 5-50 pg/mL5-50 pg/mL5-50 pg/mL5-50 pg/mL5-50 pg/mL[5][6]

Experimental Protocols

Below are representative experimental protocols for the quantification of ceramides using either this compound or C17-Ceramide as internal standards.

Protocol 1: Ceramide Quantification using this compound Internal Standard

This protocol is adapted from a method for the analysis of ceramides in human plasma.[1]

1. Sample Preparation and Lipid Extraction:

  • To 10 µL of plasma, add 10 µL of a methanolic solution containing the this compound internal standard (and other deuterated ceramide standards if quantifying multiple species).

  • Add 200 µL of a precipitation solvent (e.g., isopropanol) and vortex thoroughly.

  • Centrifuge at 10,000 x g for 10 minutes to pellet proteins.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried lipid extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Chromatography: Perform reversed-phase liquid chromatography using a C18 column.

    • Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium formate and 0.1% formic acid.

    • Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.

    • Gradient: A suitable gradient from Mobile Phase A to Mobile Phase B to separate the ceramide species.

  • Mass Spectrometry: Use a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode.

    • Monitor the specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for each ceramide and its corresponding deuterated internal standard. For C18-Ceramide, the transition is typically m/z 566.6 -> 264.4, and for this compound, it is m/z 573.6 -> 264.4.

Protocol 2: Ceramide Quantification using C17-Ceramide Internal Standard

This protocol is based on a method for analyzing multiple ceramide species in biological samples.[5][6]

1. Sample Preparation and Lipid Extraction:

  • To 100 µL of plasma or cell lysate, add a known amount of C17-Ceramide internal standard in ethanol.

  • Perform a Bligh-Dyer extraction by adding a mixture of chloroform and methanol (1:2, v/v).

  • After vortexing and centrifugation, collect the lower organic phase.

  • Evaporate the solvent under nitrogen and reconstitute the lipid extract in the mobile phase.

2. LC-MS/MS Analysis:

  • Chromatography: Employ a reversed-phase C18 or C8 column.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 50:50, v/v) with 0.1% formic acid.

    • Run a gradient elution to separate the different ceramide species.

  • Mass Spectrometry: Operate a triple quadrupole mass spectrometer in positive ESI mode.

    • Use MRM to monitor the precursor-to-product ion transitions for the ceramides of interest and for C17-Ceramide (e.g., m/z 552.5 -> 264.4).

Visualizing Key Processes

To better understand the context of ceramide analysis, the following diagrams illustrate a key ceramide signaling pathway and a typical experimental workflow.

Ceramide_Signaling_Pathway cluster_synthesis Ceramide Synthesis cluster_breakdown Ceramide Catabolism cluster_downstream Downstream Effects Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketosphinganine 3-Ketosphinganine Serine + Palmitoyl-CoA->3-Ketosphinganine SPT Sphinganine Sphinganine 3-Ketosphinganine->Sphinganine KSR Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DEGS1 CerS Ceramide Synthases (CerS1-6) Sphingosine Sphingosine Ceramide->Sphingosine CDase Apoptosis Apoptosis Ceramide->Apoptosis Cell Cycle Arrest Cell Cycle Arrest Ceramide->Cell Cycle Arrest Senescence Senescence Ceramide->Senescence Inflammation Inflammation Ceramide->Inflammation Sphingomyelin Sphingomyelin Sphingomyelin->Ceramide SMase Glucosylceramide Glucosylceramide Glucosylceramide->Ceramide GBA Sphingosine-1-P Sphingosine-1-P Sphingosine->Sphingosine-1-P SphK SMase Sphingomyelinase (SMase) CDase Ceramidase (CDase) SphK Sphingosine Kinase (SphK) Ceramide_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Biological_Sample Biological Sample (Plasma, Cells, Tissue) Add_IS Add Internal Standard (C18-Cer-d7 or C17-Cer) Biological_Sample->Add_IS Lipid_Extraction Lipid Extraction (e.g., Bligh-Dyer) Add_IS->Lipid_Extraction Evaporation Solvent Evaporation Lipid_Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation Reversed-Phase LC Separation Reconstitution->LC_Separation MS_Detection Tandem MS Detection (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Integration (Analyte and IS) MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte / IS) Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification

References

C18-Ceramide-d7: A Comparative Analysis of Linearity and Recovery in Mass Spectrometry-Based Quantification

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of lipidomics, particularly in the study of sphingolipid signaling pathways, accurate and reproducible quantification of ceramides is paramount. As key bioactive lipids involved in a myriad of cellular processes including apoptosis, cell proliferation, and stress responses, the precise measurement of ceramide levels is critical for researchers in both academic and drug development settings. The use of stable isotope-labeled internal standards is a cornerstone of robust mass spectrometry (MS)-based quantification. This guide provides a comparative analysis of C18-Ceramide-d7, a commonly utilized internal standard, focusing on its performance in linearity and recovery experiments against other alternatives.

Performance Benchmarks: Linearity and Recovery

The ideal internal standard should mimic the analyte of interest throughout sample preparation and analysis, exhibiting similar extraction efficiency and ionization response. This ensures that variations in sample processing are normalized, leading to accurate quantification. Linearity of the analytical method, demonstrated by the coefficient of determination (R²), and the recovery of the standard are key performance indicators.

Table 1: Comparison of Linearity for Ceramide Quantification Using Different Internal Standards

Internal StandardAnalyte(s)MatrixLinearity (R²)
This compound Cer(d18:1/16:0), Cer(d18:1/18:0), Cer(d18:1/24:0), Cer(d18:1/24:1)Human Plasma> 0.99[1][2][3]
C17 Ceramide & C25 CeramideC14, C16, C18, C18:1, C20, C24, C24:1 CeramidesHuman Plasma, Rat TissuesNot explicitly stated, but method validated for linearity[4][5]
C17 CeramideC18 CeramideMammalian Cells0.9976[6]

Table 2: Comparison of Recovery for Ceramide Quantification Using Different Internal Standards

Internal Standard TypeMatrixRecovery Rate (%)
D7-labeled Ceramides (including C18-d7) Human Plasma98 - 109[1][2]
C17 & C25 CeramidesHuman Plasma78 - 91[4][5]
C17 & C25 CeramidesRat Liver70 - 99[4][5]
C17 & C25 CeramidesRat Muscle71 - 95[4][5]
C17 CeramideMammalian Cells92.2 - 98.9[6]
C18 Ceramide (analyte)Mammalian Cells92.2 - 105.2[6]

As evidenced by the data, this compound and other deuterated ceramide standards demonstrate excellent linearity (R² > 0.99) and high, consistent recovery rates (98-109%) in human plasma.[1][2] This suggests that deuterated standards very closely mimic the behavior of their endogenous counterparts during extraction and analysis. While odd-chain ceramides like C17 and C25 also provide good linearity and recovery, the recovery rates can be slightly lower and more variable across different matrices compared to the deuterated standards.[4][5]

Experimental Protocols

The following sections detail the typical methodologies employed in linearity and recovery experiments for ceramide quantification using LC-MS/MS.

Lipid Extraction from Biological Matrices

A common and effective method for extracting ceramides from various biological samples is the Bligh and Dyer method.

  • Sample Preparation : Samples (e.g., plasma, tissue homogenates, or cell pellets) are placed in glass tubes on ice.

  • Internal Standard Spiking : A known amount of the internal standard solution (e.g., this compound) is added to each sample at the beginning of the extraction process.

  • Solvent Addition : A mixture of chloroform and methanol (typically in a 1:2 v/v ratio) is added to the sample.

  • Vortexing and Phase Separation : The mixture is vortexed thoroughly and then phase separation is induced by adding chloroform and water.

  • Organic Phase Collection : The lower organic phase, containing the lipids, is carefully collected. This extraction step can be repeated to maximize lipid recovery.

  • Drying and Reconstitution : The collected organic phases are dried under a stream of nitrogen and the lipid extract is reconstituted in an appropriate solvent (e.g., methanol or a mobile phase component) for LC-MS/MS analysis.

Linearity Experiment
  • Preparation of Calibration Standards : A series of calibration standards is prepared by spiking a matrix similar to the study samples (e.g., lipid-free plasma or a solution of bovine serum albumin) with known concentrations of the ceramide analytes.

  • Internal Standard Addition : A fixed concentration of the internal standard (e.g., this compound) is added to each calibration standard.

  • LC-MS/MS Analysis : The calibration standards are analyzed by LC-MS/MS.

  • Data Analysis : A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. The linearity is assessed by the coefficient of determination (R²) of the linear regression. An R² value greater than 0.99 is generally considered to indicate good linearity.

Recovery Experiment
  • Sample Spiking : Two sets of samples are prepared. In the first set ("pre-spiked"), a known amount of the ceramide analyte is added to the matrix before the extraction process. In the second set ("post-spiked"), the same amount of analyte is added to the extracted matrix after the extraction process.

  • Internal Standard Addition : The internal standard is added to both sets of samples. For the pre-spiked samples, it is added before extraction. For the post-spiked samples, it can be added just before analysis.

  • Extraction and Analysis : The pre-spiked samples are subjected to the full extraction procedure. Both sets of samples are then analyzed by LC-MS/MS.

  • Calculation : The recovery is calculated as the ratio of the analyte/internal standard peak area in the pre-spiked sample to that in the post-spiked sample, multiplied by 100.

Visualizing the Workflow and Biological Context

To further clarify the experimental process and the biological relevance of C18-Ceramide, the following diagrams are provided.

G Experimental Workflow for Linearity and Recovery cluster_prep Sample Preparation cluster_extraction Lipid Extraction cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Tissue, Cells) Spike_IS Spike with This compound Sample->Spike_IS Add_Solvents Add Chloroform:Methanol Spike_IS->Add_Solvents Vortex Vortex & Phase Separate Add_Solvents->Vortex Collect_Organic Collect Organic Layer Vortex->Collect_Organic Dry_Reconstitute Dry Down & Reconstitute Collect_Organic->Dry_Reconstitute LC_Separation Liquid Chromatography Separation Dry_Reconstitute->LC_Separation MS_Detection Mass Spectrometry Detection LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Analyte/IS Ratio Peak_Integration->Ratio_Calculation Linearity_Plot Plot Calibration Curve (Linearity) Ratio_Calculation->Linearity_Plot Recovery_Calc Calculate % Recovery Ratio_Calculation->Recovery_Calc

Caption: Workflow for ceramide quantification experiments.

G Simplified Ceramide Signaling Pathway Stress Cellular Stress (e.g., TNF-α, Chemotherapy) SMase Sphingomyelinase (SMase) Stress->SMase activates Sphingomyelin Sphingomyelin SMase->Sphingomyelin hydrolyzes Ceramide C18-Ceramide Sphingomyelin->Ceramide Apoptosis Apoptosis Ceramide->Apoptosis CellCycleArrest Cell Cycle Arrest Ceramide->CellCycleArrest Senescence Senescence Ceramide->Senescence

Caption: C18-Ceramide's role in cellular stress response.

References

A Comparative Guide to C18-Ceramide-d7 and 13C-Labeled Ceramide Standards for Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of ceramides, a class of bioactive sphingolipids, is crucial for understanding their role in various cellular processes, including signaling pathways that govern cell growth, differentiation, and apoptosis.[1][2][3][4] In mass spectrometry-based lipidomics, stable isotope-labeled internal standards are the gold standard for achieving precise and accurate quantification by correcting for variability during sample preparation and analysis.[5][6]

This guide provides an objective comparison of two common types of stable isotope-labeled standards for C18-Ceramide: deuterium-labeled C18-Ceramide-d7 and carbon-13-labeled (¹³C) ceramide standards. This comparison is supported by general principles of stable isotope labeling in mass spectrometry and published experimental protocols for ceramide analysis.

Data Presentation: A Head-to-Head Comparison

The choice between a deuterium-labeled and a ¹³C-labeled internal standard can significantly impact the quality and reliability of quantitative data. The following table summarizes the key performance characteristics of this compound versus a ¹³C-labeled C18-Ceramide standard.

FeatureThis compound (Deuterium-Labeled)¹³C-Labeled C18-Ceramide
Chromatographic Co-elution May exhibit a slight retention time shift compared to the unlabeled analyte due to the isotope effect.[7][8]Co-elutes perfectly with the unlabeled analyte, as the mass difference has a negligible effect on chromatographic behavior.[5][7]
Matrix Effect Compensation The potential for a retention time shift can lead to incomplete compensation for matrix effects, as the standard and analyte may enter the ion source at slightly different times and experience different ionization suppression or enhancement.[6]Provides the most accurate compensation for matrix effects due to identical chromatographic behavior and ionization efficiency.[5][7]
Isotopic Stability Deuterium labels can be susceptible to back-exchange with protons from the solvent, especially if placed on exchangeable sites. However, labels on carbon atoms are generally stable.[7][9]¹³C labels are exceptionally stable and not prone to exchange under typical analytical conditions.[7]
Potential for Isotopic Overlap The natural abundance of ¹³C in the unlabeled analyte can lead to an M+2 peak that may overlap with the signal from a deuterated standard, though this is less of a concern with a +7 mass shift.Minimal risk of isotopic overlap from the unlabeled analyte.
Metabolic Stability Deuterium labels are generally stable in vivo, but there is a small possibility of metabolic alteration.[10]¹³C is a natural and stable isotope, and its incorporation into the carbon backbone makes it highly stable in biological systems.[11]
Availability and Cost Generally more widely available and less expensive to synthesize.[5]Typically more expensive and may have more limited commercial availability for specific lipid species.[5][12]

Experimental Protocols

The following is a generalized protocol for the quantification of C18-Ceramide in a biological matrix (e.g., plasma, tissue homogenate) using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard.

1. Sample Preparation and Lipid Extraction:

  • To a known amount of sample (e.g., 100 µL of plasma or 50 mg of homogenized tissue), add a known amount of the internal standard (this compound or ¹³C-labeled C18-Ceramide).

  • Perform a lipid extraction using a suitable solvent system, such as the Bligh and Dyer method (chloroform:methanol:water) or the Folch method (chloroform:methanol).[13][14][15]

  • Vortex the mixture thoroughly and centrifuge to separate the organic and aqueous phases.

  • Collect the lower organic phase containing the lipids.

  • Dry the organic extract under a stream of nitrogen gas.

  • Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol/isopropanol).[13][16]

2. LC-MS/MS Analysis:

  • Chromatographic Separation:

    • Inject the reconstituted sample onto a reverse-phase C18 column.[13][16]

    • Use a gradient elution with mobile phases such as water with 0.2% formic acid (Mobile Phase A) and acetonitrile/isopropanol (60:40, v/v) with 0.2% formic acid (Mobile Phase B).[13]

  • Mass Spectrometry Detection:

    • Utilize a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.[13]

    • Monitor the specific precursor-to-product ion transitions for both the endogenous C18-Ceramide and the stable isotope-labeled internal standard using Multiple Reaction Monitoring (MRM).

3. Data Analysis:

  • Integrate the peak areas for both the analyte and the internal standard.

  • Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Generate a calibration curve using known concentrations of the unlabeled C18-Ceramide standard spiked with a constant amount of the internal standard.

  • Determine the concentration of C18-Ceramide in the samples by interpolating their peak area ratios on the calibration curve.

Mandatory Visualization

Diagram 1: Ceramide Signaling Pathway

Ceramide_Signaling cluster_synthesis Ceramide Synthesis cluster_effects Cellular Effects De Novo Synthesis De Novo Synthesis Ceramide Ceramide De Novo Synthesis->Ceramide Sphingomyelin Hydrolysis Sphingomyelin Hydrolysis Sphingomyelin Hydrolysis->Ceramide Salvage Pathway Salvage Pathway Salvage Pathway->Ceramide Apoptosis Apoptosis Cell Cycle Arrest Cell Cycle Arrest Inflammation Inflammation Insulin Resistance Insulin Resistance Ceramide->Apoptosis activates PP1/PP2A Ceramide->Cell Cycle Arrest Ceramide->Inflammation activates NF-κB Ceramide->Insulin Resistance

Caption: Simplified diagram of major ceramide synthesis and downstream signaling pathways.

Diagram 2: Experimental Workflow for Ceramide Quantification

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis A Biological Sample B Add Internal Standard (this compound or 13C-C18-Ceramide) A->B C Lipid Extraction B->C D Dry & Reconstitute C->D E LC-MS/MS Analysis D->E F Data Processing E->F G Quantification F->G

Caption: A typical experimental workflow for the quantification of ceramides using a stable isotope-labeled internal standard.

References

A Comparative Guide to Ceramide Assay Validation: NIST SRM 1950 vs. Synthetic Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of ceramides, a class of bioactive sphingolipids implicated in numerous physiological and pathological processes, is crucial for advancing research and therapeutic development. Validating the accuracy and precision of analytical methods for ceramide measurement is paramount. This guide provides an objective comparison of two primary reference materials used for this purpose: the NIST Standard Reference Material® (SRM) 1950 "Metabolites in Frozen Human Plasma" and commercially available synthetic ceramide standards.

Performance Comparison: NIST SRM 1950 vs. Synthetic Ceramide Standards

The choice of reference material can significantly impact the validation and performance of a ceramide assay. While NIST SRM 1950 offers a commutable matrix with established consensus values for select ceramides, synthetic standards provide flexibility and a broader range of analytes for tailored assay development.

Performance MetricNIST SRM 1950Synthetic Ceramide Standards (e.g., Ceramide LIPIDOMIX™)
Analyte Coverage Consensus values for four clinically relevant ceramide species (Cer d18:1/16:0, d18:1/18:0, d18:1/24:0, d18:1/24:1).[1][2][3]Available as individual standards or mixtures of various ceramide species, offering broader and more customizable analyte panels.
Matrix Frozen human plasma, providing a complex, biologically relevant matrix that mimics clinical samples.Typically provided in an organic solvent (e.g., dichloromethane:methanol), requiring spiking into a surrogate matrix (e.g., stripped plasma, BSA solution) for validation.
Traceability Values are assigned by the National Institute of Standards and Technology (NIST), ensuring high accuracy and traceability.Purity and concentration are certified by the manufacturer (e.g., Avanti Polar Lipids), with detailed certificates of analysis.[4]
Precision (Inter-laboratory) A large inter-laboratory study demonstrated concordant measurements with inter-laboratory coefficients of variation (CVs) of <14% for four key ceramide species.[1][2][5]Dependent on the specific laboratory and method, but the use of authentic labeled standards has been shown to dramatically reduce data variability.[1][5]
Precision (Intra-laboratory) The same study reported high precision with intra-laboratory CVs of ≤4.2%.[1][2][5]Method validation studies using synthetic standards have reported robust intra- and inter-assay precision of <15%.
Accuracy Consensus values provide a benchmark for assessing the accuracy of a laboratory's measurements.Accuracy is typically assessed through recovery experiments in a surrogate matrix. Studies have reported excellent extraction recoveries in the range of 98-109%.
Linearity Not directly applicable for establishing linearity, but used to verify accuracy across a method's dynamic range.Used to establish calibration curves and determine the linear dynamic range of the assay. Linear calibration lines with R² > 0.99 are commonly achieved.

Experimental Protocols

The validation of a ceramide assay using either NIST SRM 1950 or synthetic standards typically involves liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is considered the gold standard for its sensitivity and specificity.

Sample Preparation
  • Thawing and Aliquoting: For NIST SRM 1950, thaw the vial at room temperature and gently mix before taking an aliquot. For synthetic standards, a stock solution is typically diluted to create a series of calibrators.

  • Internal Standard Spiking: Add an appropriate internal standard (e.g., a deuterated ceramide analogue not present in the sample) to all samples, calibrators, and quality controls.

  • Protein Precipitation and Lipid Extraction:

    • Add a cold organic solvent (e.g., isopropanol or a mixture of methanol, MTBE, and chloroform) to the plasma sample or calibrator to precipitate proteins and extract lipids.[6]

    • Vortex the mixture thoroughly.

    • Incubate at a low temperature (e.g., -20°C) to enhance protein precipitation.

    • Centrifuge to pellet the precipitated proteins.

  • Supernatant Transfer and Evaporation: Transfer the supernatant containing the lipids to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent (e.g., the initial mobile phase of the LC gradient) for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatography:

    • Column: A C18 or C8 reversed-phase column is commonly used for the separation of ceramide species.

    • Mobile Phases: Typically, a gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile/isopropanol with 0.1% formic acid) is employed.[7]

    • Flow Rate: A flow rate of 0.3-0.6 mL/min is common.[7][8]

    • Run Time: Short run times of around 5 minutes can be achieved for high-throughput analysis.[8]

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in the positive ion mode is typically used.

    • Detection: Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer is the most common mode for quantification, offering high selectivity and sensitivity.[7] The transition from the protonated precursor ion to a characteristic product ion (e.g., m/z 264.3 for many ceramides) is monitored.

Key Signaling Pathways Involving Ceramides

Ceramides are central signaling molecules involved in a variety of cellular processes, including apoptosis and insulin resistance.

Ceramide_Biosynthesis_and_Metabolism cluster_denovo De Novo Synthesis cluster_salvage Salvage Pathway Serine Serine + Palmitoyl-CoA Ketosphinganine 3-Ketosphinganine Serine->Ketosphinganine SPT Sphinganine Sphinganine (Dihydrosphingosine) Ketosphinganine->Sphinganine 3-KSR Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DEGS1 Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin SMS Sphingosine Sphingosine Ceramide->Sphingosine CDase C1P Ceramide-1-Phosphate Ceramide->C1P CerK Sphingomyelin->Ceramide SMase Sphingosine->Ceramide CerS S1P Sphingosine-1-Phosphate Sphingosine->S1P SphK

Caption: De Novo Biosynthesis and Salvage Pathways of Ceramide.

Ceramide_Apoptosis_Signaling Stress Stress Stimuli (e.g., TNF-α, FasL) SMase Sphingomyelinase (SMase) Stress->SMase Ceramide Ceramide SMase->Ceramide Mitochondria Mitochondria Ceramide->Mitochondria CytochromeC Cytochrome c release Mitochondria->CytochromeC Caspases Caspase Activation CytochromeC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Ceramide-Mediated Apoptosis Signaling Pathway.

Ceramide_Insulin_Resistance Insulin Insulin InsulinReceptor Insulin Receptor Insulin->InsulinReceptor IRS IRS InsulinReceptor->IRS PI3K PI3K IRS->PI3K Akt Akt/PKB PI3K->Akt GLUT4 GLUT4 Translocation Akt->GLUT4 GlucoseUptake Glucose Uptake GLUT4->GlucoseUptake Ceramide Ceramide PP2A PP2A Ceramide->PP2A PKCzeta aPKCζ Ceramide->PKCzeta PP2A->Akt inhibition PKCzeta->Akt inhibition

Caption: Ceramide's Role in Insulin Resistance.

Conclusion

Both NIST SRM 1950 and synthetic ceramide standards are valuable tools for the validation of ceramide assays. NIST SRM 1950 provides a commutable, biologically relevant matrix with highly accurate consensus values for a limited number of ceramides, making it ideal for verifying the accuracy of established methods and for inter-laboratory comparisons. Synthetic standards offer greater flexibility in terms of analyte coverage and are essential for developing and validating novel, targeted ceramide panels. The choice between these reference materials will depend on the specific goals of the assay, the desired level of traceability, and the need for a matrix-matched or a more customizable validation approach. For comprehensive assay validation, a combination of both types of reference materials may be the most robust strategy.

References

Establishing Plasma Ceramide Reference Ranges Using C18-Ceramide-d7: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of establishing reference ranges for plasma ceramides, with a focus on the use of C18-Ceramide-d7 as an internal standard for accurate quantification via liquid chromatography-tandem mass spectrometry (LC-MS/MS). We offer a detailed comparison with alternative methods and present supporting data to aid researchers in selecting the most appropriate quantification strategy for their studies.

The Critical Role of Plasma Ceramides as Biomarkers

Ceramides are a class of bioactive sphingolipids implicated in a multitude of cellular processes, including inflammation, apoptosis, and insulin resistance.[1][2] Growing evidence links elevated plasma concentrations of specific ceramide species to an increased risk of cardiovascular disease, type 2 diabetes, and other metabolic disorders.[3][4][5] Consequently, the accurate measurement of plasma ceramides is crucial for disease risk stratification, biomarker discovery, and monitoring therapeutic interventions.

Quantification of Plasma Ceramides using this compound and LC-MS/MS

The gold standard for precise and sensitive quantification of plasma ceramides is LC-MS/MS, which necessitates the use of internal standards to correct for variations during sample preparation and analysis. Deuterated internal standards, such as this compound, are chemically identical to their endogenous counterparts but have a different mass, allowing for accurate differentiation and quantification.

Experimental Workflow

The general workflow for quantifying plasma ceramides using a deuterated internal standard is depicted below.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Plasma Sample (e.g., 50 µL) is_spike Spike with this compound (and other deuterated standards) plasma->is_spike extraction Lipid Extraction (e.g., Protein Precipitation or Liquid-Liquid Extraction) is_spike->extraction dry_recon Dry Down and Reconstitute extraction->dry_recon lc_separation LC Separation (e.g., C18 Reverse Phase) dry_recon->lc_separation ms_detection Tandem MS Detection (MRM Mode) lc_separation->ms_detection quantification Quantification (Ratio of endogenous ceramide to This compound) ms_detection->quantification data_analysis Data Analysis and Reference Range Establishment quantification->data_analysis

Experimental workflow for plasma ceramide quantification.
Detailed Experimental Protocol

The following is a representative protocol for the quantification of plasma ceramides using LC-MS/MS.

1. Materials and Reagents:

  • Human plasma (collected in EDTA tubes)

  • Ceramide standards (e.g., C16:0, C18:0, C24:0, C24:1)

  • Deuterated internal standards, including this compound

  • LC-MS grade solvents: methanol, isopropanol, acetonitrile, water, formic acid

  • 96-well plates

2. Sample Preparation:

  • Thaw plasma samples on ice.

  • In a 96-well plate, add 50 µL of plasma.

  • Add a solution containing the deuterated internal standards, including this compound, to each well.

  • Protein Precipitation: Add a volume of cold organic solvent (e.g., isopropanol or a mixture of methanol and acetonitrile) to precipitate proteins.

  • Vortex the plate and incubate at a low temperature (e.g., -20°C) to enhance precipitation.

  • Centrifuge the plate to pellet the precipitated proteins.

  • Transfer the supernatant containing the lipid extract to a new plate.

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitute the dried lipid extract in an appropriate solvent mixture (e.g., methanol/isopropanol) for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A C18 reverse-phase column is commonly used for separation.

    • Mobile Phases: Typically, a gradient of two mobile phases is used. For example, Mobile Phase A could be water with 0.1% formic acid and 10 mM ammonium formate, and Mobile Phase B could be a mixture of acetonitrile and isopropanol with 0.1% formic acid and 10 mM ammonium formate.

    • Gradient: A gradient elution is employed to separate the different ceramide species based on their hydrophobicity.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in the positive ion mode is typically used.

    • Detection: Multiple Reaction Monitoring (MRM) is the preferred method for quantification. This involves selecting the precursor ion of the specific ceramide and a characteristic product ion for detection. For many ceramides, a common product ion at m/z 264 is monitored.

Plasma Ceramide Reference Ranges in a Healthy Adult Population

Establishing accurate reference ranges is essential for the clinical interpretation of ceramide measurements. The following table summarizes representative plasma ceramide concentrations from studies on healthy adult populations. It is important to note that these values can vary between laboratories and analytical methods.

Ceramide SpeciesMean Concentration (µmol/L)Reference Range (µmol/L)
Cer(d18:1/16:0) 2.701.90 - 3.60
Cer(d18:1/18:0) 0.990.50 - 1.40
Cer(d18:1/22:0) -Optimal cut-off: 1.035
Cer(d18:1/24:0) -Optimal cut-off: 3.335
Cer(d18:1/24:1) 7.690.65 - 16.5

Note: The reference ranges are compiled from various sources and should be used as a guideline. Each laboratory should establish its own reference intervals.

Comparison of Internal Standards for Ceramide Quantification

While deuterated standards like this compound are widely used, other types of internal standards are also employed in lipidomics.

Internal Standard TypePrincipleAdvantagesDisadvantages
Deuterated Lipids (e.g., this compound) Hydrogen atoms are replaced with deuterium.Co-elute closely with the endogenous analyte, providing excellent correction for matrix effects.Potential for isotopic cross-contribution if not fully resolved chromatographically.
¹³C-Labeled Lipids Carbon atoms are replaced with the stable isotope ¹³C.Chemically identical to the analyte, offering the most accurate correction.Generally more expensive to synthesize than deuterated standards.
Odd-Chain Lipids (e.g., C17:0-Ceramide) Utilize a lipid with an odd-numbered fatty acid chain that is not naturally abundant in the biological system.Cost-effective and avoids isotopic overlap.May not behave identically to the even-chain endogenous ceramides during extraction and ionization, potentially leading to less accurate correction.

Ceramide Signaling Pathways

Ceramides are central signaling molecules involved in various cellular pathways, particularly those related to cellular stress responses.

signaling_pathways cluster_stimuli Cellular Stress Stimuli cluster_ceramide Ceramide Generation cluster_effects Downstream Effects TNFa TNF-α SMase Sphingomyelinase Activation TNFa->SMase FasL FasL FasL->SMase Chemo Chemotherapy DeNovo De Novo Synthesis Chemo->DeNovo Radiation Radiation Radiation->DeNovo Ceramide Ceramide Accumulation SMase->Ceramide DeNovo->Ceramide PP2A PP2A Activation Ceramide->PP2A PKCzeta PKCζ Activation Ceramide->PKCzeta JNK JNK Pathway Activation Ceramide->JNK Akt Akt/PKB Inhibition PP2A->Akt InsulinResistance Insulin Resistance PKCzeta->InsulinResistance Apoptosis Apoptosis JNK->Apoptosis Inflammation Inflammation JNK->Inflammation Akt->InsulinResistance inhibition leads to

Simplified ceramide signaling pathways in cellular stress.

References

Accuracy and precision of ceramide quantification with C18-Ceramide-d7

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of C18-Ceramide-d7 for Accurate and Precise Ceramide Quantification

For researchers, scientists, and drug development professionals, the accurate quantification of lipids like ceramides is paramount. As key signaling molecules involved in processes from apoptosis to inflammation, understanding ceramide concentrations is critical. The gold standard for this analysis is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a technique whose accuracy hinges on the use of an appropriate internal standard. This guide provides an objective comparison of this compound against other common internal standards, supported by experimental data.

The Role of Internal Standards in Ceramide Quantification

An internal standard (IS) is a compound added to a sample in a known quantity before processing. It helps correct for the loss of analyte during sample preparation and for variations in instrument response, thereby improving the accuracy and precision of the final measurement. An ideal IS mimics the chemical and physical properties of the analyte. Stable isotope-labeled standards, such as this compound, are considered optimal because they co-elute with the endogenous analyte and have nearly identical ionization efficiencies, differing only in mass.

Performance Comparison of Ceramide Internal Standards

The selection of an internal standard has a significant impact on assay performance. While this compound is specific for C18-Ceramide, other standards like odd-chain ceramides (e.g., C17-Ceramide) or a cocktail of different deuterated ceramides are also used for broader panels. The following table summarizes key performance metrics from validated LC-MS/MS methods.

Table 1: Quantitative Performance Comparison of Ceramide Internal Standards

Internal StandardTarget AnalytesBiological MatrixAccuracy (% Bias)Precision (% RSD)Linearity (R²)Recovery (%)Reference
This compound C18:0, C16:0, C24:0, C24:1 CeramidesHuman Plasma<15%<15%>0.9998-109%[1]
C17-Ceramide C14 to C24:1 CeramidesHuman PlasmaNot Specified<15% (Intra-assay)>0.9978-91%[2][3]
C17 & C25 Ceramides C14 to C24:1 CeramidesRat Liver & MuscleNot Specified<15% (Intra-assay)>0.9970-99%[2][3]
d7-Ceramide Mix (C16, C18, C24, C24:1) Corresponding Endogenous CeramidesHuman Plasma<15%0.8-6.8%>0.9998-109%[1][4]

Note: Performance metrics can vary based on the specific laboratory, instrumentation, and experimental protocol.

Detailed Experimental Protocol: Ceramide Quantification in Human Plasma

This section outlines a typical workflow for the quantification of C18-Ceramide in human plasma using this compound as the internal standard.

1. Materials and Reagents

  • Human Plasma (K2EDTA)

  • C18-Ceramide analytical standard

  • This compound (Internal Standard)

  • Methanol (LC-MS Grade)

  • Isopropanol (LC-MS Grade)

  • Acetonitrile (LC-MS Grade)

  • Chloroform (HPLC Grade)

  • Formic Acid (Optima™ LC/MS Grade)

  • Ammonium Formate

2. Sample Preparation (Protein Precipitation & Lipid Extraction)

  • Thaw plasma samples on ice.

  • To a 1.5 mL microcentrifuge tube, add 50 µL of plasma.

  • Add 450 µL of the internal standard stock solution (e.g., 10 ng/mL this compound in isopropanol).[5]

  • Vortex the mixture vigorously for 1 minute to ensure protein precipitation.

  • Agitate the samples on a shaker for 30 minutes.

  • Centrifuge at 9000 rpm for 10 minutes to pellet the precipitated protein.[5]

  • Carefully transfer the supernatant containing the lipid extract to a clean HPLC vial for analysis.[5]

3. LC-MS/MS Instrumentation and Conditions

  • LC System: A high-performance liquid chromatography system such as a Thermo Scientific™ Vanquish™ or Agilent 1290.[6]

  • Column: An Accucore™ C18 column (2.1 x 150 mm, 2.6 µm) or equivalent is suitable.[6]

  • Mobile Phase A: 10 mM Ammonium Formate in 60% Acetonitrile / 40% Water + 0.1% Formic Acid.[6]

  • Mobile Phase B: 10 mM Ammonium Formate in 90% Isopropanol / 10% Acetonitrile + 0.1% Formic Acid.[6]

  • Gradient Elution: A typical gradient runs from 15% to 99% Mobile Phase B over approximately 13 minutes to separate the different ceramide species.[6]

  • Flow Rate: 0.3 - 0.4 mL/min

  • Column Temperature: 45 °C[6]

  • Injection Volume: 10 µL[6]

  • Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Thermo Orbitrap Exploris™ 120 or Sciex QTRAP) operated in positive electrospray ionization (ESI+) mode.[6]

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification.

    • C18-Ceramide Transition: 566.6 → 264.3 m/z[7]

    • This compound Transition: 573.6 → 271.3 m/z[7]

4. Data Analysis and Quantification

  • Integrate the peak areas for both the endogenous C18-Ceramide and the this compound internal standard.

  • Calculate the peak area ratio (C18-Ceramide / this compound).

  • Construct a calibration curve by plotting the peak area ratios of prepared standards against their known concentrations.

  • Determine the concentration of C18-Ceramide in the unknown samples by interpolating their peak area ratios from the linear regression of the calibration curve (R² > 0.99).[1][6]

Visualizing Workflows and Pathways

Diagrams are essential for clearly communicating complex processes. The following have been generated using Graphviz (DOT language) to illustrate a relevant biological pathway and the analytical workflow.

Ceramide_Apoptosis_Pathway cluster_stimulus External Stimuli cluster_pathway Signaling Cascade Stress Cellular Stressors (TNF-α, UV Radiation) SMase Sphingomyelinase Stress->SMase activates Sphingomyelin Sphingomyelin Ceramide C18-Ceramide SMase->Sphingomyelin hydrolyzes Downstream Downstream Targets (e.g., Protein Phosphatases) Ceramide->Downstream activates Outcome Apoptosis (Programmed Cell Death) Downstream->Outcome leads to

Caption: Ceramide's role in the cellular stress-induced apoptosis pathway.

Quantification_Workflow start Plasma Sample step1 Spike with This compound IS start->step1 step2 Protein Precipitation & Lipid Extraction step1->step2 step3 Centrifuge & Collect Supernatant step2->step3 step4 LC-MS/MS Analysis (MRM Mode) step3->step4 end Quantification (via Calibration Curve) step4->end

Caption: High-level workflow for ceramide quantification using LC-MS/MS.

Conclusion

The data consistently demonstrates that stable isotope-labeled internal standards provide the highest degree of accuracy and precision for ceramide quantification. This compound, when used for the analysis of C18-Ceramide, allows for excellent recovery and linearity, correcting for analytical variability more effectively than non-isotopic structural analogs like C17-Ceramide.[1][3] For laboratories conducting targeted C18-Ceramide analysis or measuring a panel of ceramides for which corresponding deuterated standards are available, a d7-labeled internal standard is the superior choice for achieving robust, reliable, and reproducible results.

References

Safety Operating Guide

Proper Disposal of C18-Ceramide-d7: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and compliant disposal of laboratory reagents is paramount for environmental protection and workplace safety. This guide provides detailed procedures for the proper disposal of C18-Ceramide-d7, catering to researchers, scientists, and drug development professionals. The correct disposal method for this compound is contingent on its physical state (solid/powder or solution) and the nature of any solvent used.

Pre-Disposal Safety Assessment

Before initiating any disposal procedure, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier of your specific this compound product. The SDS contains vital information regarding the substance's hazards, handling, and disposal.

  • Solid Form (Powder): Multiple suppliers classify this compound in its solid form as a non-hazardous substance.[1][2]

  • Solution: If the this compound is in a solution, the solvent's hazardous properties dictate the disposal protocol. For instance, a solution of C18:1 Ceramide-d7 in methanol is considered a flammable liquid and is toxic.

Disposal Procedures

The appropriate disposal route depends on whether the this compound is in its pure solid form or dissolved in a solvent.

Table 1: Disposal Procedures for this compound

Form of this compoundDisposal MethodKey Considerations
Solid (Powder) Non-hazardous solid waste stream- Confirm with your institution's Environmental Health & Safety (EHS) office.[3][4] - Do not dispose of in common laboratory trash cans that are handled by custodial staff.[3] - Place in a clearly labeled, sealed container and dispose of directly into a designated dumpster for non-hazardous solid waste.[3]
Solution in a Non-Hazardous Solvent (e.g., water, PBS) Sanitary sewer (drain disposal)- Obtain approval from your institution's EHS office before any drain disposal.[3] - The solution must be liquid or a water-soluble solid.[5] - Must not be a severe irritant or lachrymator, and should not emit strong odors.[5] - Flush with a large volume of water (at least 20 parts water).[5]
Solution in a Hazardous Solvent (e.g., methanol, chloroform) Hazardous chemical waste stream- The entire mixture is considered hazardous waste.[6] - Collect in a compatible, leak-proof container with a secure cap.[7] - Label the container clearly with "Hazardous Waste" and list all chemical constituents, including this compound and the solvent, with their approximate percentages.[6] - Store in a designated satellite accumulation area. - Arrange for pickup by your institution's EHS or a licensed hazardous waste disposal contractor.[5][7]
Empty Containers Varies based on previous contents- If the container held solid, non-hazardous this compound, it can be disposed of in the regular trash after defacing the label.[3] - If the container held a solution of this compound in a hazardous solvent, it must be managed as hazardous waste. Some institutions may require triple rinsing the container, with the rinsate collected as hazardous waste.[6]

Experimental Protocols

While this document focuses on disposal, it is important to note that the principles of green chemistry should be applied during experimentation to minimize waste generation.[7] This includes purchasing only the necessary quantities of reagents and considering the use of less hazardous solvents where feasible.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow cluster_start cluster_form cluster_solid cluster_solution cluster_non_haz_sol cluster_haz_sol start Start: Identify this compound Waste check_form Is the waste in solid form or dissolved in a solvent? start->check_form solid_proc Treat as Non-Hazardous Solid Waste check_form->solid_proc Solid check_solvent Is the solvent hazardous (e.g., flammable, toxic)? check_form->check_solvent Solution solid_dispose Dispose in designated solid waste container (not lab trash) solid_proc->solid_dispose non_haz_sol_proc Treat as Non-Hazardous Liquid Waste check_solvent->non_haz_sol_proc No haz_sol_proc Treat as Hazardous Liquid Waste check_solvent->haz_sol_proc Yes non_haz_sol_dispose Consult EHS for drain disposal approval. Flush with ample water. non_haz_sol_proc->non_haz_sol_dispose haz_sol_dispose Collect in a labeled, sealed container for EHS pickup. haz_sol_proc->haz_sol_dispose

Disposal decision workflow for this compound.

References

Essential Safety and Logistical Information for Handling C18-Ceramide-d7

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory operations is paramount. This document provides essential guidance on the personal protective equipment (PPE), handling procedures, and disposal of C18-Ceramide-d7, fostering a secure research environment.

Chemical and Physical Properties

A summary of the key properties of this compound is provided in the table below.

PropertyValue
Synonyms N-stearoyl-D-erythro-sphingosine (d7)
Molecular Formula C₃₆H₆₄D₇NO₃
Molecular Weight 573.00 g/mol
Form Powder
Storage Temperature -20°C
Purity >99%
CAS Number 1840942-14-4

Source: Avanti Polar Lipids, GlpBio Safety Data Sheet[1][2]

Hazard Identification and Safety Precautions

According to the Safety Data Sheet (SDS), this compound is classified as not a hazardous substance or mixture .[1] However, it is crucial to adhere to standard laboratory safety protocols to minimize any potential risks.

Personal Protective Equipment (PPE)

Even when handling non-hazardous substances, a baseline of personal protective equipment is essential to ensure safety and maintain good laboratory practice. The following PPE is recommended when working with this compound:

PPE CategoryRecommended EquipmentRationale
Hand Protection Disposable nitrile glovesProtects against potential skin contact and prevents contamination of the sample.
Eye Protection Safety glasses with side shields or gogglesShields eyes from any airborne powder particles.
Body Protection Laboratory coatProtects clothing and skin from potential spills.
Respiratory Protection Generally not required for small quantities in a well-ventilated area. If weighing out larger quantities that may generate dust, a dust mask (e.g., N95) is recommended.Minimizes inhalation of fine powder.

Source: Auburn University, U.S. Environmental Protection Agency, Occupational Safety and Health Administration[3][4][5]

Operational Plan: Handling and Storage

Proper handling and storage are critical for maintaining the integrity of this compound and ensuring the safety of laboratory personnel.

Receiving and Storage:

  • Upon receipt, inspect the packaging for any damage.

  • Store the compound in its original vial at the recommended temperature of -20°C.[2]

  • The product is typically shipped on dry ice to maintain its stability.[2]

Handling Powdered this compound:

  • Saturated lipids like this compound are stable as powders.[6]

  • Before opening, allow the container to warm to room temperature to prevent condensation of moisture, which could affect the product's quality.[6]

  • Handle the powder in a clean, designated area, such as a laboratory fume hood or a balance enclosure, to minimize the dispersion of dust.

  • Use appropriate tools, such as spatulas, for transferring the powder.

Preparing Solutions:

  • If preparing a solution, add the solvent to the vial containing the this compound powder.

  • Ensure the chosen solvent is compatible with the intended application. C18:1 Ceramide-d7, a similar compound, is available as a solution in a concentration of 1 mg/mL.[7]

Below is a workflow for the safe handling of this compound powder.

Workflow for Handling this compound Powder A Retrieve from -20°C Storage B Equilibrate to Room Temperature A->B Prevent Condensation C Don Appropriate PPE B->C D Weigh Powder in Ventilated Area C->D Minimize Inhalation E Prepare Solution or Use as Powder D->E F Return to -20°C Storage E->F If Unused G Clean Work Area E->G After Use Disposal Decision Tree for this compound A Identify Waste Type B Solid Waste (Powder, Contaminated Items) A->B C Liquid Waste (Solutions) A->C D Collect in Labeled Non-Hazardous Solid Waste Container B->D E Collect in Labeled Liquid Waste Container C->E F Follow Institutional Chemical Waste Disposal Protocol D->F E->F

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。